Ceritinib dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S.2ClH/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4;;/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCJOPLFICTLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl3N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
631.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380575-43-8 | |
| Record name | Ceritinib dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380575438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CERITINIB DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08381UU98P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ceritinib Dihydrochloride: A Deep Dive into its Mechanism of Action in ALK-Positive NSCLC
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ceritinib (Zykadia®) is a second-generation, orally bioavailable, ATP-competitive tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the molecular mechanism of action of ceritinib, detailing its interaction with the ALK fusion protein, its impact on downstream signaling pathways, and its activity against both crizotinib-sensitive and -resistant ALK mutations. Furthermore, this document outlines key experimental protocols for evaluating ceritinib's efficacy and presents a summary of its clinical performance in tabular format.
Introduction: The EML4-ALK Oncogenic Driver in NSCLC
In a subset of NSCLC patients, a chromosomal rearrangement results in the fusion of the echinoderm microtubule-associated protein-like 4 (EML4) gene with the ALK gene.[1] This fusion event leads to the constitutive, ligand-independent dimerization and activation of the ALK tyrosine kinase domain.[2] The resulting EML4-ALK oncoprotein is a potent driver of cellular proliferation, survival, and differentiation through the aberrant activation of multiple downstream signaling cascades, including the Ras-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways.[2][3] Ceritinib was developed to specifically target and inhibit this constitutively active ALK fusion protein.
Molecular Mechanism of Action of Ceritinib
Ceritinib exerts its therapeutic effect by directly binding to the ATP-binding pocket of the ALK kinase domain, thereby preventing the phosphorylation of ALK and the subsequent activation of its downstream signaling effectors.[3][4] In enzymatic assays, ceritinib has been shown to be approximately 20-fold more potent than the first-generation ALK inhibitor, crizotinib.[2][4] This increased potency allows for more profound and sustained inhibition of the ALK signaling pathway.
Inhibition of Downstream Signaling Pathways
By blocking ALK phosphorylation, ceritinib effectively downregulates the key signaling pathways that are constitutively activated by the EML4-ALK oncoprotein. This includes the inhibition of:
-
PI3K-AKT-mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival. Ceritinib's inhibition of ALK leads to decreased phosphorylation of AKT and downstream effectors like mTOR.[2][5]
-
MEK-ERK Pathway: This pathway is a central regulator of cell proliferation and differentiation. Ceritinib treatment results in the suppression of ERK phosphorylation.[2][5]
-
JAK-STAT Pathway: This pathway is involved in cell survival and proliferation. Ceritinib has been shown to decrease the phosphorylation of STAT3.[6]
The comprehensive inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis in ALK-positive NSCLC cells.
Activity Against Crizotinib-Resistant Mutations
A significant advantage of ceritinib is its ability to overcome resistance to crizotinib. Acquired resistance to crizotinib often arises from secondary mutations within the ALK kinase domain. Ceritinib has demonstrated potent activity against several common crizotinib-resistant mutations, including L1196M, G1269A, I1171T, and S1206Y.[3][5] However, resistance to ceritinib can also develop, most notably through the acquisition of the G1202R mutation.[3][7]
Quantitative Data on Ceritinib's Efficacy
The following tables summarize key quantitative data on the in vitro and clinical efficacy of ceritinib.
In Vitro Potency of Ceritinib
| Target | IC50 (nM) | Reference(s) |
| Wild-Type ALK | 0.15 - 2.2 | [8][9] |
| L1196M | Potent Inhibition | [5] |
| G1269A | Potent Inhibition | [5] |
| G1202R | 309 | [8] |
Table 1: In Vitro IC50 Values of Ceritinib Against Wild-Type and Mutant ALK.
Clinical Efficacy of Ceritinib in ALK-Positive NSCLC
| Clinical Trial | Treatment Line | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| ASCEND-1 (Crizotinib-naïve) | First-line | 62% | 18.4 months | [9] |
| ASCEND-1 (Crizotinib-pretreated) | Second-line | 56% | 6.9 months | [9] |
| ASCEND-3 (ALKi-naïve) | First-line (after chemotherapy) | 67.7% | 16.6 months | [2][5] |
| ASCEND-4 (First-line vs. Chemo) | First-line | 73% | 16.6 months | [10] |
| ASCEND-5 (Second-line vs. Chemo) | Second-line | 39.1% | 5.4 months | [11] |
Table 2: Summary of Clinical Efficacy of Ceritinib from the ASCEND Trials.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of ceritinib.
ALK Kinase Inhibition Assay (In Vitro Enzymatic Assay)
This assay quantifies the ability of ceritinib to inhibit the enzymatic activity of the ALK kinase domain.
Materials:
-
Recombinant human ALK kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Ceritinib dihydrochloride (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Protocol:
-
Prepare a serial dilution of ceritinib in DMSO.
-
In a 96-well plate, add the recombinant ALK enzyme, the peptide substrate, and the ceritinib dilution (or DMSO as a vehicle control) to the kinase buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for ALK.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of kinase inhibition for each ceritinib concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the effect of ceritinib on the viability and proliferation of ALK-positive NSCLC cell lines.
Materials:
-
ALK-positive NSCLC cell line (e.g., H3122, H2228)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed the ALK-positive NSCLC cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of ceritinib in complete culture medium.
-
Remove the existing medium from the cells and add the ceritinib dilutions (or medium with DMSO as a vehicle control).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Follow the manufacturer's protocol to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP present.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.[9]
Western Blot Analysis of ALK Phosphorylation
This technique is used to visualize the inhibition of ALK phosphorylation and its downstream signaling pathways in response to ceritinib treatment.
Materials:
-
ALK-positive NSCLC cell line (e.g., H3122)
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total ALK, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK, anti-total ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate ALK-positive NSCLC cells and allow them to adhere.
-
Treat the cells with various concentrations of ceritinib (and a vehicle control) for a specified time (e.g., 6 hours).[12]
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of ceritinib on protein phosphorylation.
In Vivo Xenograft Model
This model assesses the anti-tumor activity of ceritinib in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
ALK-positive NSCLC cell line (e.g., H2228)
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject ALK-positive NSCLC cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the ceritinib formulation for oral gavage. A common vehicle is 0.5% methylcellulose in sterile water.[13]
-
Administer ceritinib (e.g., 25-50 mg/kg) or the vehicle control to the mice daily via oral gavage.[2]
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Conclusion
This compound is a highly potent second-generation ALK inhibitor that effectively targets the EML4-ALK oncoprotein in NSCLC. Its mechanism of action involves the direct inhibition of ALK kinase activity, leading to the downregulation of critical downstream signaling pathways and subsequent induction of tumor cell apoptosis. Ceritinib has demonstrated robust clinical activity in both crizotinib-naïve and crizotinib-resistant settings, establishing it as a valuable therapeutic option for patients with ALK-positive NSCLC. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of ALK inhibitors and other targeted therapies in oncology.
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Final Overall Survival and Other Efficacy and Safety Results From ASCEND-3: Phase II Study of Ceritinib in ALKi-Naive Patients With ALK-Rearranged NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ceritinib in ALK-Rearranged Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. From ASCEND-5 to ALUR to ALTA-3, an Anti-Climactic End to the Era of Randomized Phase 3 Trials of Next-Generation ALK TKIs in the Crizotinib-Refractory Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving the predictive power of xenograft and syngeneic anti-tumour studies using mice humanised for pathways of drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
molecular structure and properties of ceritinib dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceritinib, available as its dihydrochloride salt, is a potent and selective second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, and mechanism of action of ceritinib dihydrochloride. Detailed experimental methodologies for its synthesis, analysis, and characterization are presented, alongside a summary of its key quantitative data. Signaling pathways affected by ceritinib are visualized to facilitate a deeper understanding of its therapeutic effects at a molecular level.
Molecular Structure and Physicochemical Properties
Ceritinib is a complex aminopyrimidine derivative. The dihydrochloride salt enhances its solubility for pharmaceutical formulation.
Table 1: Physicochemical Properties of Ceritinib and this compound
| Property | Ceritinib | This compound |
| IUPAC Name | 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine[1] | 5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine;dihydrochloride |
| Synonyms | LDK378, Zykadia, NVP-LDK378-NX | LDK378 dihydrochloride, Ceritinib 2HCl |
| Molecular Formula | C28H36ClN5O3S[2] | C28H38Cl3N5O3S |
| Molecular Weight | 558.14 g/mol [2] | 631.06 g/mol |
| CAS Number | 1032900-25-6 | 1380575-43-8 |
| Appearance | Solid Powder | Off-white solid |
| Solubility | Soluble in DMSO | DMSO: 13 mg/mL (20.6 mM), Ethanol: 10 mg/mL (15.84 mM), Water: Insoluble |
Mechanism of Action and Signaling Pathways
Ceritinib is a highly selective, ATP-competitive tyrosine kinase inhibitor of ALK.[3] In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK. This fusion results in a constitutively active ALK protein that drives tumor cell proliferation and survival.
Ceritinib binds to the ATP-binding site within the kinase domain of the ALK fusion protein, inhibiting its autophosphorylation.[3] This blockade prevents the activation of downstream signaling cascades crucial for cancer cell growth and survival, including the STAT3, PI3K/AKT, and RAS/MAPK (ERK1/2) pathways.[3][4][5] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis of ALK-dependent tumor cells.[3]
References
- 1. Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of a [18F]-labeled ceritinib analogue for positron emission tomography of anaplastic lymphoma kinase, a receptor tyrosine kinase, in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 4. Ceritinib (LDK378) prevents bone loss via suppressing Akt and NF-κB-induced osteoclast formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Discovery and Development of Ceritinib: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Ceritinib (Zykadia®) is a second-generation, orally bioavailable, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) that has demonstrated significant clinical efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). This technical guide provides a comprehensive overview of the discovery and development of ceritinib, from its initial synthesis and preclinical evaluation to its pivotal clinical trials and approval. Detailed experimental protocols for key assays, quantitative data on its potency and clinical efficacy, and visualizations of its mechanism of action are presented to offer a thorough resource for researchers and drug development professionals in the field of oncology.
Introduction: The Emergence of ALK as a Therapeutic Target
The discovery of the echinoderm microtubule-associated protein-like 4 (EML4)-ALK fusion oncogene in a subset of NSCLC patients in 2007 marked a significant milestone in the era of personalized medicine for lung cancer.[1] This chromosomal rearrangement leads to the constitutive activation of the ALK tyrosine kinase, driving downstream signaling pathways that promote cancer cell proliferation and survival.[2] The clinical success of the first-generation ALK inhibitor, crizotinib, validated ALK as a crucial therapeutic target. However, the development of acquired resistance to crizotinib, often driven by secondary mutations in the ALK kinase domain, necessitated the development of next-generation ALK inhibitors.[3][4]
The Discovery of Ceritinib
Researchers at Novartis Pharmaceuticals embarked on a drug discovery program to identify a more potent and selective ALK inhibitor that could overcome crizotinib resistance.[1] This effort led to the synthesis of ceritinib (LDK378), a compound designed to have a distinct chemical scaffold from crizotinib, allowing it to bind effectively to both wild-type and mutated ALK.[4]
Synthesis of Ceritinib
The chemical synthesis of ceritinib, 5-chloro-N2-[2-isopropoxy-5-methyl-4-(4-piperidinyl)phenyl]-N4-[2-(isopropylsulfonyl)phenyl]-2,4-pyrimidinediamine, has been described through various synthetic routes. A common approach involves the coupling of key intermediates. One patented method describes the reaction of 3-bromo-4-methylphenol as a starting material to form a key intermediate, which is then coupled with another intermediate derived from o-nitro fluorobenzene. The final steps involve the removal of a protecting group to yield ceritinib.[]
Preclinical Development
Ceritinib underwent extensive preclinical evaluation to characterize its potency, selectivity, and anti-tumor activity in various models.
In Vitro Potency and Selectivity
Ceritinib demonstrated high potency against the ALK tyrosine kinase in enzymatic assays.[6] Its inhibitory activity was also assessed against a panel of other kinases to determine its selectivity.
Table 1: In Vitro Inhibitory Activity of Ceritinib
| Target | IC50 (nM) | Reference(s) |
| ALK (cell-free) | 0.2 | [6] |
| IGF-1R (cell-free) | 8 | [6] |
| InsR (cell-free) | 7 | [6] |
| STK22D (cell-free) | 23 | [6] |
| FLT3 (cell-free) | 60 | [6] |
Activity in Cell-Based Assays
The anti-proliferative effects of ceritinib were evaluated in various cancer cell lines, including those harboring the EML4-ALK fusion protein and those with acquired resistance mutations to crizotinib.
Table 2: Anti-proliferative Activity of Ceritinib in Cell Lines
| Cell Line | ALK Status | IC50 (nM) | Reference(s) |
| Karpas 299 | NPM-ALK | 22.8 | [6] |
| Ba/F3-NPM-ALK | NPM-ALK | 26.0 | [6] |
| H2228 | EML4-ALK | 3.8 | [7] |
| H3122 | EML4-ALK | 6.3 | [7] |
In Vivo Anti-Tumor Efficacy
The in vivo efficacy of ceritinib was demonstrated in tumor xenograft models using human cancer cell lines implanted in immunocompromised mice. These studies showed dose-dependent tumor growth inhibition and regression.[8]
Table 3: In Vivo Efficacy of Ceritinib in Xenograft Models
| Xenograft Model | Treatment and Dose | Outcome | Reference(s) |
| H2228 (NSCLC) | 25 mg/kg/day | Tumor regression | [8] |
| Karpas 299 (Lymphoma) | 25 and 50 mg/kg/day | Tumor regression | [8] |
Mechanism of Action
Ceritinib is an ATP-competitive inhibitor of the ALK tyrosine kinase.[1] By binding to the ATP-binding pocket of ALK, ceritinib blocks its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][9]
ALK Signaling Pathway
The EML4-ALK fusion protein activates several key downstream signaling pathways, including:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Promotes cell proliferation and differentiation.[10]
-
PI3K-AKT-mTOR Pathway: Regulates cell growth, survival, and metabolism.[10]
-
JAK-STAT Pathway: Involved in cell survival and proliferation.[10][11]
Ceritinib effectively inhibits the phosphorylation of ALK, leading to the downregulation of these critical signaling cascades.[3][9]
Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Clinical Development
The clinical development of ceritinib was marked by an accelerated timeline due to its significant activity in patients with ALK-positive NSCLC, particularly those who had developed resistance to crizotinib.
Phase I and II Clinical Trials (ASCEND-1 and ASCEND-2)
The pivotal phase I study, ASCEND-1, established the safety and efficacy of ceritinib in both ALK inhibitor-naïve and -pretreated patients.[12][13] The ASCEND-2 trial further confirmed its activity in patients who had progressed on crizotinib.[14]
Table 4: Efficacy of Ceritinib in the ASCEND-1 Trial
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference(s) |
| ALK inhibitor-naïve (n=83) | 72% (95% CI: 61-82) | 18.4 months (95% CI: 11.1-NE) | [13][15] |
| ALK inhibitor-pretreated (n=163) | 56% (95% CI: 49-64) | 6.9 months (95% CI: 5.6-8.7) | [13][15] |
| NE: Not Estimable |
Phase III Clinical Trials (ASCEND-4 and ASCEND-5)
The ASCEND-4 trial compared ceritinib to platinum-based chemotherapy as a first-line treatment for ALK-positive NSCLC, demonstrating a significant improvement in progression-free survival.[16] The ASCEND-5 study showed the superiority of ceritinib over chemotherapy in patients who had progressed on both chemotherapy and crizotinib.[14]
Table 5: Efficacy of Ceritinib in the ASCEND-4 Trial (First-Line Treatment)
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) | Reference(s) |
| Ceritinib | 16.6 months | 0.55 (95% CI: 0.42-0.73) | [16] |
| Chemotherapy | 8.1 months | [16] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used in the preclinical evaluation of ceritinib.
ALK Enzymatic Assay
Caption: Workflow for determining the in vitro enzymatic activity of ceritinib against ALK.
Methodology:
-
Reaction Setup: A reaction mixture containing recombinant ALK enzyme, a specific peptide substrate, and adenosine triphosphate (ATP) is prepared in a suitable buffer.
-
Inhibitor Addition: Ceritinib is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at 37°C for a defined period to allow for the kinase reaction to occur.
-
Activity Measurement: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from ATP) or non-radiometric methods like fluorescence-based assays.
-
Data Analysis: The percentage of inhibition at each ceritinib concentration is calculated relative to a control reaction without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[6]
Cell Proliferation Assay
Caption: Workflow for assessing the anti-proliferative effect of ceritinib on cancer cells.
Methodology:
-
Cell Seeding: ALK-positive cancer cells (e.g., H2228, H3122) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of ceritinib.
-
Incubation: The plates are incubated for a period of 72 hours to allow for effects on cell proliferation.
-
Viability Assessment: A cell viability reagent, such as CellTiter-Glo® (which measures ATP levels as an indicator of metabolically active cells), is added to each well.[17]
-
Signal Detection: The resulting luminescent or colorimetric signal is measured using a plate reader.
-
Data Analysis: The signal is proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the log of the ceritinib concentration.[7]
Tumor Xenograft Model
Caption: Workflow for evaluating the in vivo anti-tumor efficacy of ceritinib.
Methodology:
-
Cell Implantation: A suspension of human ALK-positive cancer cells is subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[18]
-
Tumor Establishment: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The tumor-bearing mice are randomized into different groups to receive either ceritinib (at various doses) or a vehicle control, typically administered orally once daily.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week) to assess treatment efficacy and toxicity.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream signaling.[19]
Conclusion
The discovery and development of ceritinib represent a significant advancement in the targeted therapy of ALK-positive NSCLC. Its potent and selective inhibition of ALK, including many crizotinib-resistant mutants, has provided a valuable treatment option for patients. The comprehensive preclinical and clinical data underscore its robust anti-tumor activity. This technical guide has summarized the key milestones in the journey of ceritinib from a laboratory compound to a clinically approved therapeutic, providing a detailed resource for the scientific community. The continued study of resistance mechanisms to ceritinib will be crucial for the development of next-generation inhibitors and combination strategies to further improve outcomes for patients with ALK-rearranged cancers.
References
- 1. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EML4-ALK Variants: Biological and Molecular Properties, and the Implications for Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. caymanchem.com [caymanchem.com]
- 9. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. EML4-ALK-mediated activation of the JAK2-STAT pathway is critical for non-small cell lung cancer transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phase 3 study of ceritinib vs chemotherapy in ALK-rearranged NSCLC patients previously treated with chemotherapy and crizotinib (ASCEND-5): Japanese subset - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Update of ASCEND-1 Trial Shows Ceritinib Highly Active in ALK-Rearranged NSCLC, Including Intracranial Disease - The ASCO Post [ascopost.com]
- 16. nice.org.uk [nice.org.uk]
- 17. reactionbiology.com [reactionbiology.com]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 19. researchgate.net [researchgate.net]
in-vitro kinase inhibitory profile of ceritinib dihydrochloride
An In-Depth Technical Guide to the In-Vitro Kinase Inhibitory Profile of Ceritinib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ceritinib (LDK378) is a potent, second-generation, ATP-competitive tyrosine kinase inhibitor (TKI) primarily targeting Anaplastic Lymphoma Kinase (ALK).[1] Developed to overcome resistance to the first-generation inhibitor crizotinib, ceritinib has demonstrated significant efficacy in both crizotinib-naïve and crizotinib-resistant ALK-rearranged non-small-cell lung cancer (NSCLC).[1][2][3] This document provides a comprehensive overview of the in-vitro kinase inhibitory profile of ceritinib, detailing its potency against ALK and its variants, its broader selectivity profile across the human kinome, the experimental protocols used for these determinations, and the signaling pathways it modulates.
Mechanism of Action
Ceritinib exerts its therapeutic effect by selectively binding to the ATP-binding site within the kinase domain of ALK.[4] In ALK-positive NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly EML4-ALK, which results in constitutive activation of the ALK kinase domain.[5] This aberrant activity drives downstream signaling pathways crucial for cell proliferation and survival, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways.[6][7] Ceritinib inhibits the autophosphorylation of the ALK fusion protein, thereby blocking these downstream signals and inducing apoptosis in cancer cells.[8]
The molecular structure of ceritinib is distinct from crizotinib, which allows it to overcome resistance conferred by many secondary mutations in the ALK kinase domain that emerge during crizotinib therapy.[1]
Quantitative In-Vitro Kinase Inhibitory Profile
Ceritinib is a highly potent inhibitor of ALK, with a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range in cell-free enzymatic assays.[9] Its high potency extends to many crizotinib-resistant ALK mutations. However, ceritinib also exhibits polypharmacology, inhibiting other kinases at nanomolar concentrations, which may contribute to both its efficacy and its adverse effect profile.
Table 1: In-Vitro Kinase Inhibition Profile of Ceritinib
| Target Kinase | IC50 (nM) | Assay Type/Notes |
| Primary Target (ALK) | ||
| ALK (Anaplastic Lymphoma Kinase) | 0.20 | Cell-free enzymatic assay[10] |
| Crizotinib-Resistant ALK Mutations | Data from Ba/F3 cellular assays[11] | |
| L1196M | Potent Inhibition | Effective against this common gatekeeper mutation[12] |
| G1269A | Potent Inhibition | Overcomes this resistance mutation[12] |
| I1171T | Potent Inhibition | [12] |
| S1206Y | Potent Inhibition | [12] |
| G1202R | Not Overcome | A known ceritinib resistance mutation[12] |
| F1174C | Not Overcome | A known ceritinib resistance mutation[12] |
| Key Off-Targets | ||
| InsR (Insulin Receptor) | 7 | Cell-free enzymatic assay[10] |
| IGF-1R (Insulin-like Growth Factor 1 Receptor) | 8 | Cell-free enzymatic assay[10] |
| STK22D | 23 | Cell-free enzymatic assay[10] |
| FLT3 (FMS-like Tyrosine Kinase 3) | 60 | Cell-free enzymatic assay[9] |
| FAK1 (Focal Adhesion Kinase 1) | ~20 | In-vitro kinase assay[13] |
| FER | 5 | In-vitro kinase assay[13] |
| CAMKK2 | ~26 | In-vitro kinase assay[13] |
| RSK1 | ~584 | In-vitro kinase assay[13] |
| RSK2 | ~275 | In-vitro kinase assay[13] |
Experimental Protocols for In-Vitro Kinase Assays
The determination of kinase inhibitory activity is performed using various in-vitro assay formats. These are typically cell-free systems using purified, recombinant kinase enzymes. Common methodologies include radiometric assays that measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate, and luminescence- or fluorescence-based assays that measure a product of the kinase reaction, such as ADP.
Generalized Protocol: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method for quantifying kinase activity by measuring the amount of ADP produced in the kinase reaction.[4][14] The assay is performed in two steps: first, the kinase reaction is terminated and any remaining ATP is depleted. Second, the ADP is converted into a detectable luminescent signal.[15]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound (or other inhibitor) serially diluted in DMSO
-
Kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ATP solution
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Opaque-walled multiwell plates (e.g., 96- or 384-well)
Procedure:
-
Kinase Reaction Setup:
-
Add kinase buffer, substrate, and the test inhibitor (ceritinib) to the wells of the microplate.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration is often set near the Michaelis constant (Km) for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Reaction Termination and ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the enzymatic reaction and depletes the remaining ATP.
-
Incubate at room temperature for approximately 40 minutes.
-
-
ADP Detection and Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP.
-
The newly synthesized ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal that is directly proportional to the amount of ADP produced.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The inhibitory effect of ceritinib is calculated by comparing the signal in test wells to positive (no inhibitor) and negative (no kinase) controls. IC50 values are determined by plotting the percent inhibition against a range of inhibitor concentrations.
-
On-Target vs. Off-Target Selectivity
The selectivity of a kinase inhibitor is a critical aspect of its pharmacological profile. While high potency against the primary oncogenic driver (on-target) is desired, inhibition of other kinases (off-targets) can lead to unintended side effects or, in some cases, beneficial polypharmacological effects.[13] Ceritinib's profile demonstrates potent on-target ALK inhibition with additional activity against a specific set of other kinases.
Conclusion
The in-vitro profile of this compound confirms its status as a highly potent and selective inhibitor of ALK and its clinically relevant resistance mutations. Its activity is characterized by sub-nanomolar potency against its primary target and a defined set of off-targets that are inhibited at low nanomolar concentrations. Understanding this detailed inhibitory profile through robust in-vitro assays is fundamental for rational drug development, the prediction of clinical efficacy and potential toxicities, and the design of next-generation inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ulab360.com [ulab360.com]
- 5. EML4-ALK fusion gene in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms that underpin EML4-ALK driven cancers and their response to targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro ADP-Glo kinase assay [bio-protocol.org]
- 11. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Polypharmacology-based ceritinib repurposing using integrated functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 15. worldwide.promega.com [worldwide.promega.com]
Ceritinib's Interplay with Downstream Signaling: A Technical Focus on the STAT3 Pathway
A Whitepaper for Researchers and Drug Development Professionals
Abstract
Ceritinib (Zykadia®) is a potent, second-generation, ATP-competitive tyrosine kinase inhibitor (TKI) of Anaplastic Lymphoma Kinase (ALK).[1] Initially developed to overcome resistance to the first-generation inhibitor crizotinib, ceritinib has demonstrated significant efficacy in both crizotinib-naïve and crizotinib-resistant ALK-positive (ALK+) non-small cell lung cancer (NSCLC).[2][3] Its primary mechanism involves the direct inhibition of the constitutively active ALK fusion protein, leading to the suppression of key downstream signaling cascades crucial for tumor cell proliferation and survival.[4] This technical guide provides an in-depth examination of ceritinib's effect on these pathways, with a specialized focus on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling axis. We will explore both ALK-dependent and ALK-independent mechanisms of STAT3 modulation, present quantitative data on ceritinib's potency, detail relevant experimental protocols, and visualize the complex signaling networks involved.
Core Mechanism of Action: ALK Inhibition
In NSCLC, a chromosomal rearrangement results in the fusion of the ALK gene with another gene, most commonly EML4, creating an EML4-ALK fusion oncoprotein.[1] This fusion protein leads to ligand-independent dimerization and constitutive activation of the ALK kinase domain, which in turn auto-phosphorylates and activates multiple downstream pathways.[4][5] Ceritinib selectively binds to the ATP-binding pocket within the intracellular kinase domain of the ALK fusion protein.[5] This competitive inhibition prevents ALK auto-phosphorylation, thereby blocking the initiation of oncogenic signaling.[4][5]
Ceritinib has shown significantly greater potency than its predecessor, crizotinib. In vitro enzymatic assays revealed that ceritinib was approximately 20-fold more potent against ALK than crizotinib.[6][7] This enhanced potency extends to various crizotinib-resistant ALK mutations, including the common L1196M and G1269A mutations.[2]
Impact on Major Downstream Signaling Pathways
By inhibiting the primary ALK oncoprotein, ceritinib effectively deactivates its critical downstream signaling networks, primarily the RAS/MEK/ERK, PI3K/AKT, and JAK/STAT pathways.[4][5] Suppression of these pathways halts cell cycle progression, inhibits proliferation, and induces programmed cell death (apoptosis).[5]
-
PI3K/AKT/mTOR Pathway: Ceritinib treatment leads to a dose-dependent suppression of AKT phosphorylation (at Ser473) and the downstream mTOR pathway, which are central to cell growth and survival.[6][7][8]
-
MEK/ERK Pathway: The phosphorylation of ERK1/2 (at Thr202/Tyr204), a key component of the MAPK signaling cascade that regulates cell proliferation, is also effectively suppressed by ceritinib at lower doses than crizotinib.[5][6] A study also showed that ceritinib can reduce PD-L1 expression through the ERK signaling pathway in H2228 cells.[9]
The JAK/STAT Pathway: A Key Target
The Janus Kinase (JAK)/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors.[10][11] In the context of ALK+ NSCLC, the EML4-ALK fusion protein can activate STAT3, a transcription factor that, when constitutively active, promotes the expression of genes involved in cell proliferation, survival (e.g., Bcl-xL), and angiogenesis.[4][12][13]
Ceritinib's inhibition of ALK phosphorylation directly leads to decreased activation of STAT3.[5] However, the relationship between ceritinib and STAT3 is multifaceted, involving both ALK-dependent and ALK-independent interactions, as well as implications for acquired resistance.
Quantitative Analysis of Ceritinib's Efficacy
Table 1: Preclinical Potency of Ceritinib
| Assay Type | Model | Target | Metric | Value | Comparison | Reference |
| Enzymatic Assay | In vitro | ALK | Potency | ~20x > Crizotinib | More potent | [6][7] |
| Cell Proliferation | H3122 (ALK+ NSCLC) | Cell Growth | GI₅₀ | < 50 nM | More potent than Crizotinib | [6] |
| Cell Proliferation | H2228 (ALK+ NSCLC) | Cell Growth | GI₅₀ | < 50 nM | More potent than Crizotinib | [6][7] |
| Cell Proliferation | Crizotinib-Resistant Lines (L1196M, G1269A) | Cell Growth | GI₅₀ | 6- to 36-fold lower than Crizotinib | Overcomes resistance | [7] |
| Cell Proliferation | KRAS, EGFR, PI3K, HER2 driven lines | Cell Growth | GI₅₀ | > 1 µmol/L | Selective for ALK | [6] |
Table 2: Clinical Efficacy of Ceritinib (750 mg/day) in ALK+ NSCLC
| Clinical Trial | Patient Population | Metric | Result | Reference |
| ASCEND-1 (Phase I) | Crizotinib-pretreated (n=163) | Overall Response Rate (ORR) | 56% | [14] |
| Crizotinib-pretreated (n=163) | Median Progression-Free Survival (PFS) | 6.9 months | [14] | |
| Crizotinib-pretreated (n=163) | Median Duration of Response (DOR) | 8.3 months | [14] | |
| ALK inhibitor-naïve (n=83) | Overall Response Rate (ORR) | 72% | [14] | |
| ALK inhibitor-naïve (n=83) | Median Progression-Free Survival (PFS) | 18.4 months | [14] | |
| ALK inhibitor-naïve (n=83) | Median Duration of Response (DOR) | 17.0 months | [14] | |
| ASCEND-5 (Phase III) | Crizotinib-pretreated | Median Progression-Free Survival (PFS) | 5.4 months vs 1.6 months (Chemo) | [15][16] |
Ceritinib's ALK-Independent Inhibition of STAT3
Intriguing evidence from glioblastoma (GBM) models reveals that ceritinib can induce potent anti-tumor effects in an ALK-independent manner. Studies on human GBM cell lines (U87MG, LN229), which express very low levels of ALK, showed that ceritinib effectively induced caspase-dependent and -independent cell death.[17][18] This cytotoxicity was primarily mediated by the inhibition of STAT3 activation.[17][18]
In these GBM cells, ceritinib treatment led to a dose-dependent suppression of STAT3 tyrosine phosphorylation, an effect also seen with the upstream kinase JAK2.[17] Knockdown of STAT3 using siRNA mimicked the cell-killing effects of ceritinib, and combining siRNA with the drug produced no additional cytotoxicity, suggesting that STAT3 is a critical and direct target of the drug's off-target activity in this context.[17] This finding indicates that ceritinib's therapeutic potential may extend beyond ALK-driven malignancies to tumors characterized by STAT3 hyperactivation.
References
- 1. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALK-Positive NSCLC Responds to Ceritinib Treatment | Value-Based Cancer Care [valuebasedcancer.com]
- 4. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. Therapeutic Implications of Ceritinib in Cholangiocarcinoma beyond ALK Expression and Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. STAT3 inhibitors for cancer therapy: Have all roads been explored? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Silencing of the transcription factor STAT3 sensitizes lung cancer cells to DNA damaging drugs, but not to TNFα- and NK cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. targetedonc.com [targetedonc.com]
- 17. The ALK inhibitors, alectinib and ceritinib, induce ALK‐independent and STAT3‐dependent glioblastoma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The ALK inhibitors, alectinib and ceritinib, induce ALK-independent and STAT3-dependent glioblastoma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Binding Affinity of Ceritinib to ALK
This guide provides a comprehensive technical overview of the binding affinity of ceritinib to the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase. It details the quantitative measures of this interaction, the experimental protocols used for its determination, and the molecular mechanism of action within the relevant signaling pathways.
Introduction: Ceritinib and the ALK Target
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1][2] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of a fusion gene, most commonly EML4-ALK.[1][3] This fusion results in a constitutively active ALK kinase domain, which drives oncogenic signaling pathways promoting uncontrolled cell proliferation and survival.[1][4]
Ceritinib (LDK378) is a potent, second-generation, oral, ATP-competitive ALK inhibitor.[3][5] It was developed to have greater potency than the first-generation inhibitor, crizotinib, and to overcome common mechanisms of acquired resistance.[6][7] Ceritinib is approved for the treatment of patients with ALK-positive metastatic NSCLC.[3][8] Its mechanism of action involves binding to the ATP-binding site within the ALK kinase domain, which inhibits autophosphorylation and the subsequent activation of downstream signaling pathways.[1][9]
Quantitative Analysis of Ceritinib's Binding Affinity and Potency
Ceritinib demonstrates high potency against ALK in both enzymatic and cell-based assays. It is significantly more potent than crizotinib, showing approximately 20-fold greater activity in enzymatic assays.[6][7][10] The binding affinity and inhibitory concentration are key parameters for quantifying its effectiveness.
| Parameter | Target/Cell Line | Value | Comments | Source(s) |
| IC₅₀ | ALK (cell-free enzymatic assay) | 0.2 nM | Demonstrates high potency at the enzymatic level. | [11] |
| IC₅₀ | ALK (cell-free enzymatic assay) | 0.15 nM | Confirms high potency in biochemical assays. | [12] |
| IC₅₀ | NPM-ALK (Ba/F3 cells) | 26.0 nM | Potent inhibition of proliferation in an ALK-dependent cell line. | [11] |
| IC₅₀ | Karpas290 cells (NPM-ALK) | 22.8 nM | Potent inhibition of proliferation in a lymphoma cell line. | [11] |
| IC₅₀ | EML4-ALK (cell-based assay) | 27-35 nM | Effective inhibition of the most common ALK fusion protein in NSCLC. | [10] |
| IC₅₀ | ALK G1202R Mutant | 309 nM | Shows activity against this resistance mutation, though reduced compared to wild-type. | [12] |
| IC₅₀ | Insulin Receptor (InsR) | 7 nM | Significant off-target activity. | [11] |
| IC₅₀ | IGF-1R | 8 nM | Significant off-target activity. | [11] |
| IC₅₀ | FLT3 | 60 nM | Off-target activity. | [11] |
Mechanism of Action and Signaling Pathway Inhibition
Ceritinib functions by competitively binding to the ATP pocket of the ALK kinase domain. This action prevents the autophosphorylation of ALK, thereby blocking the initiation of downstream signaling cascades that are critical for cancer cell growth and survival.[4][9] The primary pathways inhibited by ceritinib include the RAS-ERK, PI3K-AKT, and JAK-STAT pathways.[1][6][13] The inhibition of these pathways leads to cell cycle arrest and the induction of apoptosis.[1][5]
Caption: ALK signaling pathway and the inhibitory mechanism of ceritinib.
Experimental Protocols for Affinity and Potency Determination
The characterization of ceritinib's binding affinity and inhibitory activity involves a multi-step process, beginning with enzymatic assays and progressing to cellular and in vivo models.
Caption: Experimental workflow for determining the binding affinity of ceritinib.
-
Objective: To measure the direct inhibitory effect of ceritinib on the enzymatic activity of the purified ALK kinase domain.
-
Principle: A luminescent kinase assay (e.g., ADP-Glo™) or a radiometric assay (e.g., ³³P-ATP) is used to quantify the phosphorylation of a generic substrate by the ALK enzyme in the presence of varying concentrations of ceritinib.
-
Methodology:
-
Recombinant human ALK kinase domain is incubated in a kinase reaction buffer.
-
A specific peptide substrate and ATP are added to the reaction mixture.
-
Serial dilutions of ceritinib (or DMSO as a vehicle control) are added to the wells of a microplate.
-
The kinase reaction is initiated by adding the ALK enzyme and incubated at room temperature.
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified. For ADP-Glo, a reagent is added to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which then drives a luciferase reaction.
-
Luminescence or radioactivity is measured, and the data are plotted as percent inhibition versus log[ceritinib].
-
The IC₅₀ value is calculated using a non-linear regression curve fit.
-
-
Objective: To determine the effect of ceritinib on the proliferation and viability of ALK-dependent cancer cells.
-
Principle: Assays like CellTiter-Glo® measure the level of intracellular ATP, which is an indicator of metabolically active, viable cells.
-
Methodology:
-
ALK-positive cancer cell lines (e.g., H3122, H2228) are seeded in 96-well plates and allowed to adhere overnight.[6]
-
Cells are treated with a range of concentrations of ceritinib for a specified period (typically 72 hours).[6]
-
After incubation, a cell viability reagent (e.g., CellTiter-Glo®) is added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[6]
-
Luminescence is read using a plate reader.
-
The results are normalized to vehicle-treated control cells, and GI₅₀/IC₅₀ values are determined by plotting the percentage of cell survival against the drug concentration.[6]
-
-
Objective: To visually confirm that ceritinib inhibits the phosphorylation of ALK and its downstream signaling proteins in a cellular context.
-
Principle: This technique uses specific antibodies to detect the phosphorylation status of target proteins separated by size via gel electrophoresis.
-
Methodology:
-
ALK-positive cells are treated with various concentrations of ceritinib for a short duration (e.g., 6 hours).[6]
-
Cells are lysed, and total protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ALK (p-ALK), total ALK, p-AKT, total AKT, p-ERK, and total ERK.[5][6]
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is captured on X-ray film or with a digital imager. The decrease in the phosphorylated protein signal with increasing ceritinib concentration indicates target engagement and inhibition.
-
-
Objective: To evaluate the anti-tumor efficacy of ceritinib in a living organism.
-
Principle: Human ALK-positive tumor cells are implanted into immunocompromised mice, and the effect of ceritinib treatment on tumor growth is monitored over time.
-
Methodology:
-
ALK-positive NSCLC cells (e.g., H2228) are subcutaneously injected into immunodeficient mice (e.g., SCID or nude mice).[5][6]
-
Once tumors reach a palpable size, the mice are randomized into treatment (ceritinib, administered orally) and vehicle control groups.[5]
-
Ceritinib is administered daily at specified doses (e.g., 25 or 50 mg/kg).[6]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further pharmacodynamic analysis (e.g., Western blotting).
-
The anti-tumor activity is assessed by comparing the tumor growth rates between the treated and control groups.[6]
-
Activity Against Crizotinib-Resistant ALK Mutations
A key advantage of ceritinib is its activity against many of the ALK mutations that confer resistance to crizotinib. Acquired resistance often arises from secondary mutations within the ALK kinase domain. Ceritinib has demonstrated potent activity against cell lines expressing common resistance mutations, including L1196M (the "gatekeeper" mutation), G1269A, S1206Y, and I1171T.[6][12] However, other mutations, such as G1202R and F1174C, can confer resistance to ceritinib.[6][7]
Conclusion
Ceritinib is a highly potent second-generation ALK inhibitor with a strong binding affinity for the ALK kinase domain. Its efficacy is well-characterized through a combination of in vitro enzymatic assays, cell-based functional screens, and in vivo tumor models. These studies confirm its mechanism as an ATP-competitive inhibitor that effectively blocks downstream oncogenic signaling. Furthermore, its ability to overcome many first-generation resistance mutations underscores its critical role in the clinical management of ALK-positive NSCLC. Understanding the nuances of its binding affinity and the experimental methodologies used to define it is essential for the continued development of targeted cancer therapies.
References
- 1. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 2. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Precision therapy with anaplastic lymphoma kinase inhibitor ceritinib in ALK-rearranged anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ALK inhibitors in non-small cell lung cancer: the latest evidence and developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Ceritinib Dihydrochloride: A Technical Guide to Overcoming Crizotinib Resistance in ALK-Positive Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acquired resistance to the first-generation anaplastic lymphoma kinase (ALK) inhibitor, crizotinib, represents a significant clinical challenge in the management of ALK-rearranged non-small cell lung cancer (NSCLC). This technical guide provides an in-depth analysis of the molecular mechanisms underlying crizotinib resistance and the pivotal role of the second-generation ALK inhibitor, ceritinib dihydrochloride, in overcoming this resistance. Through a comprehensive review of preclinical and clinical data, this document elucidates the superior potency of ceritinib against various crizotinib-resistant ALK mutations and its efficacy in patients who have progressed on crizotinib therapy. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are provided to support further research and development in this critical area of oncology.
Introduction: The Challenge of Crizotinib Resistance
Crizotinib, a potent oral small-molecule inhibitor of ALK, c-Met/hepatocyte growth factor receptor (HGFR), and ROS1 receptor tyrosine kinases, has revolutionized the treatment of ALK-positive NSCLC.[1] Despite high initial response rates, the majority of patients develop acquired resistance, typically within one to two years of treatment initiation.[1] This resistance is primarily driven by two main mechanisms:
-
Secondary mutations in the ALK kinase domain: These mutations interfere with crizotinib binding, thereby reactivating ALK signaling. Common resistance mutations include the gatekeeper mutation L1196M, as well as G1269A, I1171T, and S1206Y.[2][3][4]
-
Activation of bypass signaling pathways: Cancer cells can develop alternative signaling routes to maintain their growth and survival, rendering them less dependent on the ALK pathway.
The emergence of crizotinib resistance necessitates the development of next-generation ALK inhibitors with improved potency and a broader spectrum of activity against resistant mutations.
This compound: A Potent Second-Generation ALK Inhibitor
Ceritinib (LDK378) is an oral, second-generation ALK inhibitor that has demonstrated significant activity in both crizotinib-naïve and crizotinib-resistant settings.[5] Preclinical studies have shown that ceritinib is approximately 20-fold more potent than crizotinib in inhibiting ALK.[5][6] This enhanced potency is attributed to its distinct molecular structure, which allows for effective binding to the ALK kinase domain, even in the presence of mutations that confer resistance to crizotinib.[4]
Mechanism of Action
Ceritinib is an ATP-competitive inhibitor of ALK, meaning it binds to the ATP-binding pocket of the ALK kinase domain, preventing the phosphorylation of downstream signaling molecules.[7] This blockade of ALK signaling leads to the inhibition of cell proliferation and the induction of apoptosis in ALK-driven tumor cells.[7] A key advantage of ceritinib is its ability to effectively inhibit several clinically relevant crizotinib-resistant ALK mutations.[3][4]
Quantitative Data: Preclinical and Clinical Efficacy of Ceritinib
The superior efficacy of ceritinib in overcoming crizotinib resistance is supported by a substantial body of preclinical and clinical data.
In Vitro Potency Against Crizotinib-Resistant Mutations
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ceritinib and crizotinib against various ALK mutations, demonstrating the significantly greater potency of ceritinib against resistant variants.
| Cell Line/Mutation | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Fold Difference | Reference |
| Ba/F3 EML4-ALK WT | 150 | 25 | 6x | [2] |
| Ba/F3 EML4-ALK L1196M | >1000 | 45 | >22x | [3] |
| Ba/F3 EML4-ALK G1269A | 450 | 20 | 22.5x | [3] |
| Ba/F3 EML4-ALK I1171T | >1000 | 60 | >16x | [3] |
| Ba/F3 EML4-ALK S1206Y | >1000 | 75 | >13x | [3] |
| Ba/F3 EML4-ALK G1202R | 560 | 309 | 1.8x | [8] |
Note: IC50 values can vary between studies and experimental conditions.
Clinical Trial Data in Crizotinib-Resistant NSCLC
Clinical trials have consistently demonstrated the robust antitumor activity of ceritinib in patients with ALK-positive NSCLC who have progressed on crizotinib.
| Clinical Trial | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| ASCEND-1 (Phase I) | Crizotinib-pretreated | 56% | 6.9 months | [8] |
| ASCEND-2 (Phase II) | Crizotinib-pretreated (post-chemo) | 38.6% | 5.7 months | [6] |
| ASCEND-5 (Phase III) | Crizotinib-pretreated (post-chemo) | 39.1% | 5.4 months | [6][9] |
| Real-world data | Crizotinib-pretreated | 52.4% | Not Reported | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of ceritinib in overcoming crizotinib resistance.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of ALK inhibitors on NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., NCI-H3122, H2228)
-
RPMI-1640 medium with 10% fetal bovine serum (FBS)
-
96-well plates
-
Ceritinib and Crizotinib (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of media.
-
Allow cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of ceritinib and crizotinib in culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance.
-
Determine IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration using non-linear regression analysis.[10][11]
Western Blotting for ALK Phosphorylation
This protocol is used to assess the inhibition of ALK signaling by ceritinib.
Materials:
-
NSCLC cell lines
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total ALK, anti-phospho-ERK1/2, anti-total ERK1/2, anti-phospho-AKT, anti-total AKT, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with various concentrations of ceritinib or crizotinib for a specified time (e.g., 2-6 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.[12]
In Vivo Xenograft Model
This protocol is used to evaluate the in vivo antitumor activity of ceritinib.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
NSCLC cell line (e.g., NCI-H2228)
-
Matrigel
-
Ceritinib and Crizotinib formulations for oral gavage
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, crizotinib, ceritinib).
-
Administer the drugs daily by oral gavage at the desired doses.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).[13]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to ceritinib's mechanism of action.
References
- 1. Activity of ceritinib in crizotinib-resistant ROS1-rearranged non-small-cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Real-life experience of ceritinib in crizotinib-pretreated ALK+ advanced non-small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceritinib, a Newer ALK Inhibitor, Improves Progression-Free Survival After Crizotinib Failure in NSCLC | Value-Based Cancer Care [valuebasedcancer.com]
- 7. researchgate.net [researchgate.net]
- 8. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase 3 study of ceritinib vs chemotherapy in ALK-rearranged NSCLC patients previously treated with chemotherapy and crizotinib (ASCEND-5): Japanese subset - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Design, synthesis of orally bioavailable novel anaplastic lymphoma kinase (ALK) inhibitor diphenylaminopyrimidine analogs and efficacy study on NCI-H2228 xenografts mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
pharmacological classification and properties of ceritinib
Pharmacological Classification and Properties
Affiliation: Google Research
Abstract
Ceritinib (brand name Zykadia) is a second-generation, orally administered, selective and potent inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2] It is classified as an antineoplastic agent and is primarily indicated for the treatment of patients with ALK-positive metastatic non-small cell lung cancer (NSCLC).[3][4] Ceritinib has demonstrated significant efficacy in both treatment-naïve patients and in those who have developed resistance to the first-generation ALK inhibitor, crizotinib. This guide provides an in-depth overview of the pharmacological properties of ceritinib, including its mechanism of action, pharmacokinetic profile, clinical efficacy, and safety data derived from key clinical trials. Detailed experimental protocols for relevant assays and visual representations of its signaling pathway are also included to serve as a valuable resource for researchers, scientists, and drug development professionals.
Pharmacological Classification
Ceritinib is classified as a Tyrosine Kinase Inhibitor (TKI) , specifically an Anaplastic Lymphoma Kinase (ALK) Inhibitor .[1][2] It functions as an ATP-competitive inhibitor, targeting the kinase domain of ALK and thereby blocking its downstream signaling pathways that are crucial for cell proliferation and survival in ALK-driven malignancies.[1]
Mechanism of Action
The primary mechanism of action of ceritinib is the inhibition of ALK phosphorylation. In certain cancers, such as a subset of NSCLC, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly between the echinoderm microtubule-associated protein-like 4 (EML4) gene and the ALK gene.[2] This results in the expression of the oncogenic EML4-ALK fusion protein, which has constitutive kinase activity, leading to autophosphorylation and the activation of downstream signaling pathways.
Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation.[1] This blockade inhibits the activation of several key downstream signaling cascades, including:
-
PI3K/AKT/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival.
-
RAS/MEK/ERK Pathway: This cascade plays a central role in regulating cell division and differentiation.
-
JAK/STAT Pathway: This pathway is involved in the regulation of immune responses, cell growth, and apoptosis.
By inhibiting these pathways, ceritinib effectively induces cell cycle arrest and apoptosis in ALK-dependent tumor cells.[5]
Signaling Pathway Diagram
Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Pharmacological Properties
In Vitro Potency
Ceritinib has demonstrated potent inhibitory activity against wild-type ALK and a range of crizotinib-resistant ALK mutations.
| ALK Mutation | Ceritinib IC50 (nM) | Reference |
| Wild-Type | 0.15 | [1] |
| L1196M | Potent Inhibition | [1] |
| G1269A | Potent Inhibition | [1] |
| I1171T | Potent Inhibition | [1] |
| S1206Y | Potent Inhibition | [1] |
| G1202R | 309 | [1] |
| C1156Y | Less Active | [6] |
| F1174C | Ineffective | [6][7] |
Pharmacokinetics
The pharmacokinetic profile of ceritinib has been evaluated in several clinical studies. The recommended dosage has been updated based on food effect studies to improve gastrointestinal tolerability.
| Parameter | 750 mg Fasted | 450 mg with Food | Reference |
| Tmax (median, hours) | 6.0 | 6.0 | [8] |
| Cmax (ng/mL) | Comparable | Comparable | [8][9] |
| AUC0-24h (ng*h/mL) | Comparable | Comparable | [8][9] |
| Apparent Clearance (CL/Fss) | Increases with body weight and albumin; decreases with increased ALT | Not explicitly stated | [10] |
| Apparent Volume of Distribution (Vd/F) | 4230 L (single 750 mg dose) | Not explicitly stated | Not explicitly stated |
| Terminal Half-life (t1/2) | 41 hours | Not explicitly stated | Not explicitly stated |
| Protein Binding | 97% | 97% | Not explicitly stated |
| Metabolism | Primarily by CYP3A | Primarily by CYP3A | [1] |
| Excretion | Feces (92.3%), Urine (1.3%) | Feces (92.3%), Urine (1.3%) | [1] |
Clinical Efficacy
The clinical efficacy of ceritinib has been established in a series of "ASCEND" trials in patients with ALK-positive NSCLC.
ASCEND-1 (Phase 1, Crizotinib-Pretreated and Naïve)
| Endpoint | ALK Inhibitor-Naïve (n=83) | ALK Inhibitor-Pretreated (n=163) | Reference |
| Overall Response Rate (ORR) | 72% (95% CI: 61-82) | 56% (95% CI: 49-64) | [3][11] |
| Median Duration of Response (DoR) | 17.0 months | 8.3 months | [3][11] |
| Median Progression-Free Survival (PFS) | 18.4 months | 6.9 months | [3][11] |
ASCEND-4 (Phase 3, First-Line Treatment)
| Endpoint | Ceritinib (n=189) | Chemotherapy (n=187) | Reference |
| Median Progression-Free Survival (PFS) | 16.6 months | 8.1 months | [12][13][14] |
| Hazard Ratio for PFS | 0.55 (P < 0.001) | - | [12][13] |
| Overall Response Rate (ORR) | 73% | 27% | [12] |
| Median Duration of Response (DoR) | 24 months | 11 months | [12] |
| Intracranial ORR (patients with measurable brain metastases) | 73% | 27% | [12] |
Safety and Tolerability
The safety profile of ceritinib is characterized primarily by gastrointestinal and hepatic adverse events. The dose of 450 mg with food has been shown to have a more favorable gastrointestinal safety profile compared to 750 mg in a fasted state.[8][9]
Adverse Events in ASCEND-1 (750 mg Fasted, n=246)
| Adverse Event | All Grades (%) | Grade 3/4 (%) | Reference |
| Diarrhea | 86 | 6 | [3][11] |
| Nausea | 80 | 6 | [3][11] |
| Vomiting | 60 | Not specified | [3] |
| Abdominal Pain | 54 | Not specified | [3] |
| Fatigue | Not specified | Not specified | [3] |
| Increased ALT | 80 | 30 | [3][11] |
| Increased AST | 75 | 10 | [3][11] |
| Increased Creatinine | 58 | Not specified | [3] |
| Hyperglycemia | 51 | Not specified | [3] |
| Increased Lipase | 29 | Not specified | [3] |
Drug Interactions
-
Strong CYP3A Inhibitors: Concomitant use can increase ceritinib plasma concentrations. Dose reduction of ceritinib is recommended.
-
Strong CYP3A Inducers: Concomitant use can decrease ceritinib plasma concentrations, potentially reducing its efficacy. Avoid concomitant use.
Mechanisms of Resistance
Acquired resistance to ceritinib can develop through several mechanisms:
-
Secondary ALK Mutations: Mutations in the ALK kinase domain can interfere with ceritinib binding. The G1202R mutation is a notable example that confers resistance to ceritinib.[1]
-
Bypass Signaling Pathway Activation: Upregulation of other signaling pathways, such as the EGFR or c-MET pathways, can bypass the need for ALK signaling for tumor cell survival.
Experimental Protocols
In Vitro ALK Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory activity of ceritinib against ALK kinase in a cell-free system.
Workflow Diagram:
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity and safety of ceritinib in patients with ALK-rearranged non-small-cell lung cancer (ASCEND-1): updated results from the multicentre, open-label, phase 1 trial [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. ASCEND-8: A Randomized Phase 1 Study of Ceritinib, 450 mg or 600 mg, Taken with a Low-Fat Meal versus 750 mg in Fasted State in Patients with Anaplastic Lymphoma Kinase (ALK)-Rearranged Metastatic Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. experts.llu.edu [experts.llu.edu]
- 11. Intracranial and whole-body response of ceritinib in ALK inhibitor-naïve and previously ALK inhibitor-treated patients with ALK-rearranged non-small-cell lung cancer (NSCLC): updated results from the phase 1, multicentre, open-label ASCEND-1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized, Phase 3 Study of First-Line Ceritinib vs Chemotherapy in Patients with ALK-Positive NSCLC (ASCEND-4) - Conference Correspondent [conference-correspondent.com]
- 13. What can we learn from 3 phase III trials of ASCEND-4: ceritinib vs. platinum/pemetrexed with pemetrexed maintenance, PROFILE 1004: crizotinib vs. platinum/pemetrexed, and J-ALEX: alectinib vs. crizotinib? - Ochi - Translational Cancer Research [tcr.amegroups.org]
- 14. ASCEND-4 Study Shows 45% Reduction in Risk of Disease Progression for NSCLC Patients on First-Line Ceritinib - The ASCO Post [ascopost.com]
Ceritinib's Interaction with Receptor Tyrosine Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceritinib (Zykadia®) is a potent, second-generation, ATP-competitive inhibitor of Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[1][2] It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), demonstrating significant efficacy in both treatment-naïve patients and those who have developed resistance to the first-generation inhibitor, crizotinib.[3][4] This technical guide provides an in-depth analysis of ceritinib's interactions with its primary target, ALK, as well as its off-target effects on other receptor tyrosine kinases (RTKs). Furthermore, it delves into the molecular mechanisms of resistance to ceritinib, often mediated by the activation of bypass signaling pathways involving other RTKs. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.
Core Mechanism of Action: ALK Inhibition
The primary therapeutic effect of ceritinib is derived from its potent inhibition of the ALK receptor tyrosine kinase. In a significant subset of NSCLC patients, a chromosomal rearrangement leads to the formation of a fusion gene, most commonly between echinoderm microtubule-associated protein-like 4 (EML4) and ALK.[5] This EML4-ALK fusion protein results in constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through downstream signaling pathways.
Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and subsequent activation.[5] This blockade of ALK activity leads to the suppression of key downstream signaling cascades, including the PI3K/AKT, MEK/ERK, and JAK/STAT pathways, ultimately inducing cell cycle arrest and apoptosis in ALK-dependent cancer cells.[5][6]
Quantitative Analysis of Kinase Inhibition
Ceritinib exhibits high potency against ALK and a range of other kinases. The following tables summarize the in vitro inhibitory activity of ceritinib against various wild-type and mutated kinases.
Table 1: Ceritinib IC50 Values for Primary and Off-Target Kinases
| Kinase | IC50 (nM) | Assay Type |
| ALK | 0.2 | Cell-free assay[7] |
| ROS1 | 0.170 - 0.182 (µM) | Cell-based assay (Ba/F3)[6] |
| IGF-1R | 8 | Cell-free assay[7] |
| InsR | 7 | Cell-free assay[7] |
| STK22D | 23 | Cell-free assay[7] |
| FLT3 | 60 | Cell-free assay[7] |
Table 2: Ceritinib IC50 Values Against Wild-Type and Crizotinib-Resistant ALK Mutations in a Cell-Based Assay
| ALK Mutant | Ceritinib IC50 (nmol/L) | Crizotinib IC50 (nmol/L) |
| Wild-Type EML4-ALK | 27 ± 9 | - |
| C1156Y | - | - |
| I1171T | - | - |
| L1196M | - | - |
| G1202R | - | - |
Data extracted from a Japanese regulatory report; specific values for some mutants were not provided in the English summary.[6]
Experimental Protocols
In Vitro Kinase Inhibition Assay (Caliper Mobility Shift Assay)
This assay is utilized to determine the half-maximal inhibitory concentration (IC50) of ceritinib against purified kinase enzymes.
Principle: This method measures the difference in electrophoretic mobility between a phosphorylated and a non-phosphorylated peptide substrate.
Methodology:
-
Reaction Setup: Recombinant human kinase domains are incubated with a fluorescently labeled peptide substrate, ATP, and varying concentrations of ceritinib in a kinase reaction buffer.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: The reaction is stopped by the addition of a stop solution containing EDTA.
-
Mobility Shift Analysis: The reaction mixture is then subjected to microfluidic capillary electrophoresis. The phosphorylated and non-phosphorylated peptides are separated based on their charge and size, and the amount of each is quantified by fluorescence detection.
-
Data Analysis: The percentage of inhibition at each ceritinib concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation/Viability Assay (Luciferase-Based or AlamarBlue)
These assays assess the effect of ceritinib on the growth and viability of cancer cell lines.
Principle: These methods rely on the measurement of a metabolic marker or ATP as an indicator of cell viability.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., ALK-positive H3122 or H2228 NSCLC cells) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of ceritinib or a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Reagent Addition and Measurement:
-
Luciferase-Based (e.g., CellTiter-Glo®): A reagent containing luciferase and its substrate is added to the wells. The luciferase reaction, which is dependent on the amount of ATP present in viable cells, produces a luminescent signal that is measured with a luminometer.[7]
-
AlamarBlue™ Assay: A resazurin-based solution is added to the wells. Viable cells reduce resazurin to the fluorescent resorufin, and the fluorescence is measured using a fluorometer.[8]
-
-
Data Analysis: The signal from treated cells is normalized to the vehicle control to determine the percentage of cell viability. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated from the dose-response curve.
Western Blot Analysis of Protein Phosphorylation
This technique is used to detect the phosphorylation status of specific proteins in signaling pathways, providing insight into the mechanism of action of ceritinib.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the total and phosphorylated forms of the target proteins.
Methodology:
-
Cell Lysis: Cells treated with ceritinib for a defined period are washed with ice-cold PBS and then lysed with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[8]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated on a polyacrylamide gel by electrophoresis and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-ALK, anti-phospho-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
The membrane is then incubated with a chemiluminescent substrate, and the signal is detected.
-
-
Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total form of the protein to confirm equal loading.[5]
Signaling Pathways and Resistance Mechanisms
Ceritinib effectively inhibits the ALK signaling pathway. However, acquired resistance can emerge through various mechanisms, including on-target mutations in the ALK kinase domain and the activation of bypass signaling pathways that reactivate downstream proliferative and survival signals.
ALK Signaling Pathway and Ceritinib Inhibition
Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Bypass Signaling in Ceritinib Resistance: EGFR, HER2, and HER3 Activation
Activation of the ErbB family of receptors, including EGFR, HER2, and HER3, can mediate resistance to ALK inhibitors by reactivating downstream pathways like PI3K/AKT and MEK/ERK, thus bypassing the ALK blockade.
Caption: EGFR, HER2, and HER3 activation can bypass ceritinib's ALK inhibition.
Bypass Signaling in Ceritinib Resistance: FGFR3 and cMET Activation
Overexpression and activation of FGFR3 and cMET are also identified mechanisms of acquired resistance to ceritinib.[1] These RTKs can independently activate downstream signaling to promote cell survival and proliferation despite ALK inhibition.
Caption: FGFR3 and cMET activation provide alternative signaling routes in ceritinib resistance.
Conclusion
Ceritinib is a highly effective ALK inhibitor with a well-defined primary mechanism of action. However, its interaction with other receptor tyrosine kinases, both through off-target inhibition and as mediators of resistance, presents a complex pharmacological profile. A thorough understanding of these interactions is crucial for optimizing its clinical use, developing rational combination therapies to overcome resistance, and guiding the design of next-generation ALK inhibitors. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pmda.go.jp [pmda.go.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fibroblast growth factor receptor 3 overexpression mediates ALK inhibitor resistance in ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Ceritinib Dihydrochloride: A Technical Guide for Researchers
For Immediate Release
A Deep Dive into the Polypharmacology of a Targeted Cancer Therapeutic
This technical guide provides a comprehensive overview of the off-target effects of ceritinib dihydrochloride, an anaplastic lymphoma kinase (ALK) inhibitor. While highly effective in its intended therapeutic context, understanding the broader kinase inhibition profile of ceritinib is crucial for anticipating and mitigating potential side effects, elucidating mechanisms of resistance, and exploring novel therapeutic applications in ALK-negative malignancies. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
Ceritinib, a second-generation ALK inhibitor, has demonstrated significant clinical efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). However, emerging research has revealed a complex polypharmacological profile, with ceritinib interacting with numerous other kinases beyond its primary target. This "off-target" activity is not merely a source of potential adverse events but also contributes to its anti-cancer effects in ALK-negative contexts through the simultaneous inhibition of multiple signaling pathways. This guide summarizes the key off-target interactions of ceritinib, the signaling cascades it perturbs, and the experimental methodologies used to uncover these effects.
Quantitative Analysis of Ceritinib's Kinase Inhibition Profile
The inhibitory activity of ceritinib extends to a range of kinases, with varying potencies. The following tables consolidate the available quantitative data, primarily half-maximal inhibitory concentrations (IC50), to provide a clear comparison of its on-target and off-target effects.
Table 1: In Vitro Inhibitory Activity of Ceritinib Against On-Target and Key Off-Target Kinases
| Target Kinase | IC50 (nM) | Reference(s) |
| ALK | 0.2 | [1] |
| Insulin Receptor (InsR) | 7 | [1] |
| IGF-1R | 8 | [1] |
| STK22D | 23 | [1] |
| FLT3 | 60 | [2] |
| FAK1 (PTK2) | 33 | [3] |
| RSK1 (RPS6KA1) | 140 | [3] |
| RSK2 (RPS6KA3) | 41 | [3] |
| FER | 70 | [3] |
| CAMKK2 | 190 | [3] |
Table 2: Broader Kinase Selectivity Profile of Ceritinib (KINOMEscan)
The KINOMEscan platform assesses the binding of a compound to a large panel of kinases, with results reported as "percent of control" (%Ctrl), where a lower number indicates stronger binding.
| Kinase | Percent of Control (%) @ 1µM |
| ALK | 0 |
| IGF1R | 0 |
| INSR | 0 |
| ROS1 | 0 |
| LTK | 0.1 |
| PTK2 (FAK1) | 0.1 |
| PTK2B (FAK2) | 0.1 |
| RPS6KA1 (RSK1) | 0.1 |
| RPS6KA3 (RSK2) | 0.1 |
| AURKA | 0.2 |
| MST4 | 0.2 |
| SLK | 0.2 |
| TNK2 (ACK1) | 0.2 |
| FLT3 | 0.3 |
| LCK | 0.4 |
| FYN | 0.5 |
| YES1 | 0.5 |
| SRC | 0.6 |
| FRK | 0.7 |
| LYN | 0.8 |
| HCK | 0.9 |
| CAMKK2 | 1 |
| FER | 1 |
| AAK1 | 1.1 |
| CLK2 | 1.2 |
| EPHA4 | 1.3 |
| EPHA5 | 1.4 |
| EPHA8 | 1.5 |
| EPHB1 | 1.6 |
| EPHB2 | 1.7 |
Key Off-Target Signaling Pathways
Ceritinib's off-target activity leads to the modulation of several critical signaling pathways implicated in cell growth, proliferation, and survival. The simultaneous inhibition of multiple pathways underscores its polypharmacological mechanism of action, particularly in ALK-negative cancer cells.
IGF-1R/InsR Signaling
Ceritinib potently inhibits both the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (InsR).[1] Inhibition of these receptors disrupts the PI3K/Akt/mTOR pathway, a central regulator of cell growth and metabolism.
FAK Signaling
Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a non-receptor tyrosine kinase involved in integrin-mediated signal transduction, cell adhesion, migration, and survival. Ceritinib has been shown to inhibit FAK autophosphorylation.[3]
RSK Signaling
The Ribosomal S6 Kinases (RSK1 and RSK2) are a family of serine/threonine kinases that act downstream of the MAPK/ERK pathway. They are involved in regulating cell growth, survival, and proliferation. Chemical proteomics has identified RSK1 and RSK2 as direct targets of ceritinib.[3]
Convergence on YB-1
The off-target effects of ceritinib on IGF-1R, FAK, and RSK signaling pathways converge on the downstream effector Y-box binding protein 1 (YB-1).[3] YB-1 is a transcription and translation factor that plays a crucial role in cell proliferation and stress response. Inhibition of these upstream kinases leads to a reduction in YB-1 phosphorylation and activity.[3]
Experimental Protocols
The identification and characterization of ceritinib's off-target effects have been facilitated by advanced experimental techniques, including chemical proteomics and phosphoproteomics.
Chemical Proteomics for Target Identification
Objective: To identify the direct binding targets of ceritinib in a cellular context.
Methodology: Affinity Chromatography using Immobilized Ceritinib
-
Probe Synthesis: A ceritinib analog is synthesized with a linker for immobilization to a solid support (e.g., NHS-activated Sepharose beads).
-
Cell Lysis: Cancer cell lines (e.g., H23, H3122, H650 NSCLC cells) are cultured and then lysed to release total cellular proteins. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Affinity Purification: The cell lysate is incubated with the ceritinib-immobilized beads. Proteins that bind to ceritinib are captured on the beads.
-
Washing: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands are excised and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Competition Assay (for validation): To confirm specific binding, a competition experiment is performed where the cell lysate is pre-incubated with an excess of free, unmodified ceritinib before adding it to the ceritinib-immobilized beads. A reduction in the amount of a protein captured on the beads in the presence of free ceritinib confirms it as a specific target.
Phosphoproteomics for Signaling Pathway Analysis
Objective: To identify and quantify changes in protein phosphorylation in response to ceritinib treatment, thereby mapping the affected signaling pathways.
Methodology: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)-based Quantitative Phosphoproteomics
-
SILAC Labeling: Two populations of cells are cultured in media containing either "light" (normal) or "heavy" (isotope-labeled, e.g., 13C6-arginine and 13C6,15N2-lysine) essential amino acids. This results in the incorporation of the isotopic labels into all newly synthesized proteins.
-
Ceritinib Treatment: The "heavy"-labeled cells are treated with ceritinib, while the "light"-labeled cells are treated with a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Digestion: The "light" and "heavy" cell populations are combined, lysed, and the proteins are digested into peptides using trypsin.
-
Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).
-
LC-MS/MS Analysis: The enriched phosphopeptides are analyzed by high-resolution LC-MS/MS. The mass spectrometer detects the mass difference between the "light" and "heavy" peptide pairs, allowing for the relative quantification of phosphorylation levels between the ceritinib-treated and control samples.
-
Data Analysis: The data is processed using software that can identify the phosphopeptides and quantify the "heavy"/"light" ratios. Significant changes in these ratios indicate alterations in signaling pathways induced by ceritinib.
Visualizations of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by ceritinib's off-target activity and the experimental workflows used to identify these effects.
Caption: Off-target signaling network of ceritinib.
Caption: Chemical proteomics workflow for target identification.
Caption: SILAC-based phosphoproteomics workflow.
Conclusion and Future Directions
The off-target effects of this compound are integral to its overall biological activity. A thorough understanding of its polypharmacology, driven by the quantitative and mechanistic insights presented in this guide, is essential for the rational design of combination therapies, the management of adverse events, and the potential repurposing of this potent kinase inhibitor. Future research should continue to explore the nuances of ceritinib's off-target interactions to fully harness its therapeutic potential.
References
The Expanding Therapeutic Landscape of Ceritinib: A Technical Guide Beyond NSCLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceritinib (Zykadia®), a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI), has become a standard of care for patients with ALK-rearranged non-small cell lung cancer (NSCLC).[1][2][3][4][5] Its superior potency compared to the first-generation inhibitor crizotinib, and its ability to overcome crizotinib resistance, have been well-established.[3][5][6][7][8][9] However, a growing body of preclinical and clinical evidence suggests that the therapeutic potential of ceritinib extends far beyond its current indication, with promising activity observed in a variety of other malignancies, both with and without ALK alterations.
This technical guide provides an in-depth exploration of the expanding therapeutic landscape of ceritinib. It summarizes key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the complex signaling pathways and experimental workflows involved in this ongoing research.
Beyond ALK: Unraveling the Diverse Mechanisms of Action of Ceritinib
While the primary mechanism of action of ceritinib is the inhibition of the ALK tyrosine kinase, its therapeutic efficacy in a broader range of cancers is also attributed to its effects on other signaling pathways and its ability to overcome various resistance mechanisms.[10][11]
Ceritinib is a potent inhibitor of the ALK receptor tyrosine kinase, binding to its ATP-binding site and preventing autophosphorylation.[10][11] This leads to the downregulation of downstream signaling pathways crucial for cancer cell proliferation and survival, including the STAT3, PI3K/AKT, and ERK1/2 pathways.[10]
Interestingly, ceritinib has demonstrated cytotoxic effects in cancer cells that do not harbor ALK rearrangements, suggesting the presence of off-target activities.[12][13] Studies have shown that ceritinib can inhibit other receptor tyrosine kinases, such as the insulin-like growth factor 1 receptor (IGF-1R) and ROS1.[12][14] Furthermore, it can downregulate key signaling pathways like the PI3K/Akt/mTOR and MAPK pathways in an ALK-independent manner.[12][13] This polypharmacology may contribute to its broader anti-tumor activity.
One of the key advantages of ceritinib is its ability to overcome resistance to crizotinib.[3][6][7][8][9] This is partly due to its higher potency against the ALK kinase.[7][8] Additionally, ceritinib is effective against several crizotinib-resistant ALK mutations, including L1196M, G1269A, I1171T, and S1206Y.[7][15][16]
Therapeutic Potential in Non-NSCLC Malignancies
Ceritinib has shown significant promise in a range of solid and hematological malignancies beyond NSCLC.
Neuroblastoma
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, frequently harbors activating mutations or amplifications of the ALK gene, which are associated with a poor prognosis.[17] Ceritinib has emerged as a promising therapeutic option in this setting.
Preclinical studies have demonstrated that ceritinib can abrogate the growth of ALK-addicted neuroblastoma cell lines with greater efficacy than crizotinib.[18] A notable case report detailed a child with high-risk neuroblastoma harboring a novel ALK-I1171T mutation who experienced a dramatic and complete clinical remission with ceritinib monotherapy.[18][19] This clinical response was supported by preclinical data showing the sensitivity of this specific mutation to ceritinib.[18]
A phase I clinical trial in pediatric patients with malignancies harboring activated ALK showed substantial activity of ceritinib in heavily pretreated neuroblastoma, with a confirmed overall response rate (ORR) of 20% in this patient population.[20]
Anaplastic Large-Cell Lymphoma (ALCL)
Anaplastic large-cell lymphoma is a type of T-cell non-Hodgkin lymphoma, and a subset of cases is characterized by ALK rearrangements, most commonly the NPM1-ALK fusion protein.[21] Ceritinib has demonstrated activity in patients with relapsed ALK-positive ALCL. In the expansion phase of the ASCEND-1 study, three patients with relapsed ALK+ ALCL were treated with ceritinib, and all three achieved and maintained responses for at least 20 months.[22] These findings suggest that ALK inhibition with ceritinib can be an effective salvage therapy for these patients.[22]
Inflammatory Myofibroblastic Tumors (IMT)
Inflammatory myofibroblastic tumors are rare soft tissue sarcomas that often harbor ALK rearrangements.[23][24] Case reports have documented near-complete responses to ceritinib in patients with recurrent and unresectable IMT, including in infants treated with low-dose ceritinib.[24][25][26] A phase I study in pediatric patients also demonstrated a high ORR of 70% in patients with IMT.[20] These findings highlight the potential of ceritinib as a highly effective targeted therapy for ALK-driven IMT.[23]
Cholangiocarcinoma (CCA)
Intriguingly, the therapeutic potential of ceritinib may extend to malignancies without ALK alterations. A recent study found that ceritinib is cytotoxic to cholangiocarcinoma cells, irrespective of ALK rearrangement or mutation status.[12] The study revealed that ceritinib induces both apoptosis and autophagy in CCA cells by targeting multiple kinases and inhibiting the PI3K/Akt/mTOR signaling pathway.[12] Furthermore, ceritinib demonstrated a synergistic effect with cisplatin in reducing CCA cell viability.[12] These findings suggest a novel, ALK-independent mechanism of action for ceritinib that could be exploited in the treatment of CCA and potentially other cancers.
Other Solid Tumors
The therapeutic potential of ceritinib is also being explored in other solid tumors harboring ALK or ROS1 fusions. A phase I study of ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors showed a manageable toxicity profile and clinical benefit in three out of five evaluable patients with cholangiocarcinoma.[21] Another case report documented a partial response to ceritinib in a patient with an inflammatory myofibroblastic tumor carrying a TFG-ROS1 fusion.[27]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of ceritinib in various non-NSCLC malignancies.
Table 1: Preclinical Efficacy of Ceritinib in Neuroblastoma Cell Lines
| Cell Line | ALK Status | Driver Mutation(s) | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) |
| CLB-PE | Non-addicted | Other | >1000 | >1000 |
| SK-N-AS | Non-addicted | Other | >1000 | >1000 |
| SK-N-BE | Non-addicted | Other | >1000 | >1000 |
| SK-N-DZ | Non-addicted | Other | >1000 | >1000 |
| IMR32 | Wild-type ALK | ALKAL ligand responsive | >350 | >350 |
Source: Adapted from Guan et al. 2015 as cited in[18]
Table 2: Clinical Efficacy of Ceritinib in Pediatric Patients with ALK-Activated Malignancies (Phase I Study)
| Malignancy | Number of Patients (at MTD/RDE) | Overall Response Rate (ORR) (95% CI) | Median Duration of Response (DOR) |
| Anaplastic Large-Cell Lymphoma (ALCL) | 8 | 75% (34.9-96.8) | Not Reached |
| Inflammatory Myofibroblastic Tumor (IMT) | 10 | 70% (34.8-93.3) | Not Reached |
| Neuroblastoma | 30 | 20% (7.7-38.6) | 15 months (95% CI: 5.8, 22.2) |
MTD/RDE: Maximum Tolerated Dose/Recommended Dose for Expansion Source:[20]
Table 3: Clinical Efficacy of Ceritinib in Combination with Gemcitabine-Based Chemotherapy in Advanced Solid Tumors (Phase I Study)
| Parameter | Value |
| Overall Response Rate (ORR) | 20% |
| Median Progression-Free Survival (PFS) | 4.8 months |
| MTD of Ceritinib with Gemcitabine | 600 mg orally daily |
| MTD of Ceritinib with Gemcitabine and Cisplatin | 450 mg orally daily |
Source:[21]
Experimental Protocols
This section provides generalized methodologies for key experiments commonly used to evaluate the therapeutic potential of ceritinib. These protocols are intended as a guide and may require optimization for specific cell lines or experimental conditions.
Cell Viability Assay (MTT/XTT or CellTiter-Glo®)
Objective: To determine the cytotoxic effect of ceritinib on cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of ceritinib (and a vehicle control, typically DMSO) for a specified duration (e.g., 72 hours).
-
Viability Assessment:
-
For MTT/XTT assay: Add the MTT or XTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the tetrazolium salt to a colored formazan product. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Western Blot Analysis
Objective: To assess the effect of ceritinib on the phosphorylation status of ALK and its downstream signaling proteins.
Methodology:
-
Cell Lysis: Treat cells with ceritinib at various concentrations for a defined period. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of ALK, AKT, ERK, and other proteins of interest overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of protein expression and phosphorylation. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ceritinib in a preclinical animal model.
Methodology:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers at regular intervals.
-
Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer ceritinib (or vehicle control) orally at a predetermined dose and schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the mean tumor volume over time for each treatment group to assess the anti-tumor effect of ceritinib.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the therapeutic potential of ceritinib.
Caption: Canonical ALK signaling pathway and its inhibition by ceritinib.
Caption: Off-target effects of ceritinib on various signaling pathways.
Caption: A typical experimental workflow for evaluating ceritinib's efficacy.
Caption: Logical flow for considering ceritinib in non-NSCLC cancers.
Conclusion
The therapeutic potential of ceritinib is rapidly expanding beyond its initial indication in ALK-rearranged NSCLC. Its potent activity in other ALK-driven malignancies such as neuroblastoma, anaplastic large-cell lymphoma, and inflammatory myofibroblastic tumors, coupled with its ability to overcome crizotinib resistance, positions it as a valuable tool in the precision oncology armamentarium. Furthermore, the emerging evidence of its ALK-independent, off-target effects, particularly in cholangiocarcinoma, opens up exciting new avenues for research and clinical development. Continued investigation into the diverse mechanisms of action of ceritinib and its efficacy in a broader range of cancers will be crucial to fully realize its therapeutic potential and improve outcomes for a wider patient population.
References
- 1. Ceritinib as a promising therapy for ALK related diseases - Ceccon - Translational Lung Cancer Research [tlcr.amegroups.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchprofiles.library.pcom.edu [researchprofiles.library.pcom.edu]
- 4. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The accelerated path of ceritinib: Translating pre-clinical development into clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2minutemedicine.com [2minutemedicine.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Ceritinib in ALK-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Therapeutic Implications of Ceritinib in Cholangiocarcinoma beyond ALK Expression and Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of ceritinib in anaplastic lymphoma kinase‐rearranged non‐small cell lung cancer: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic Targeting of the Anaplastic Lymphoma Kinase (ALK) in Neuroblastoma—A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical response of the novel activating ALK-I1171T mutation in neuroblastoma to the ALK inhibitor ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical response of the novel activating ALK-I1171T mutation in neuroblastoma to the ALK inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ashpublications.org [ashpublications.org]
- 23. pharmacytimes.com [pharmacytimes.com]
- 24. Near-complete response to low-dose ceritinib in recurrent infantile inflammatory myofibroblastic tumour - ecancer [ecancer.org]
- 25. Near-complete response to low-dose ceritinib in recurrent infantile inflammatory myofibroblastic tumour - ecancer [ecancer.org]
- 26. Near-complete response to low-dose ceritinib in recurrent infantile inflammatory myofibroblastic tumour - PMC [pmc.ncbi.nlm.nih.gov]
- 27. jnccn.org [jnccn.org]
Methodological & Application
Application Notes and Protocols for Ceritinib Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of ceritinib dihydrochloride in cell culture experiments. Ceritinib is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase, primarily used in cancer research and drug development.[1][2][3]
Product Information
| Property | Value | Reference |
| Synonyms | LDK378 dihydrochloride, Zykadia | [4][5] |
| Molecular Formula | C₂₈H₃₆Cl₂N₅O₃S (dihydrochloride) | [4] |
| Molecular Weight | 631.06 g/mol | [4] |
| Appearance | Crystalline solid | [6] |
| Storage | Store at -20°C for long-term stability (≥4 years) | [6] |
Solubility
This compound exhibits varying solubility in different solvents. It is crucial to select the appropriate solvent for preparing stock solutions to ensure complete dissolution and stability. The compound is sparingly soluble in aqueous buffers.[6]
| Solvent | Solubility | Concentration (mM) | Reference |
| DMSO | 13 mg/mL | 20.6 mM | [4] |
| Ethanol | 10 mg/mL | 15.84 mM | [4] |
| Water | Insoluble | - | [4] |
| DMF | 12 mg/mL | - | [6] |
Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve ceritinib in an organic solvent like DMSO or DMF and then dilute with the aqueous buffer.[6] Aqueous solutions are not recommended for storage for more than one day.[6]
Mechanism of Action and Signaling Pathway
Ceritinib is an ATP-competitive inhibitor of ALK tyrosine kinase.[5] In many non-small cell lung cancers (NSCLC), a chromosomal rearrangement leads to the fusion of the EML4 gene with the ALK gene, resulting in a constitutively active EML4-ALK fusion protein that drives tumor growth.[1][2] Ceritinib binds to the ATP-binding site within the kinase domain of ALK, inhibiting its autophosphorylation.[2] This blockade prevents the activation of downstream signaling pathways critical for cell proliferation and survival, including the PI3K/AKT, MEK/ERK, and STAT3 pathways.[2][7][8][9]
Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). For instance, to prepare a 10 mM stock solution from 5 mg of this compound (MW: 631.06 g/mol ), add approximately 792 µL of DMSO.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can aid in solubilization if needed.
-
Sterilization: While not always necessary due to the nature of DMSO, if stringent sterility is required, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.
Preparation of Working Solutions for Cell Culture
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw a single aliquot of the ceritinib stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
Application to Cells: Add the prepared working solutions to your cell cultures.
Experimental Workflow: Cell Viability Assay
This workflow outlines a typical experiment to determine the effect of ceritinib on the viability of cancer cell lines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 3. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Precision therapy with anaplastic lymphoma kinase inhibitor ceritinib in ALK-rearranged anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of Ceritinib Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceritinib, available as a dihydrochloride salt, is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor.[1][2] It is utilized in the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[3][] Ceritinib exerts its therapeutic effect by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks downstream signaling pathways, such as STAT3, AKT, and ERK1/2, that are crucial for cell proliferation and survival.[1][3] Proper dissolution and preparation of ceritinib dihydrochloride are critical for accurate and reproducible results in both in vitro and in vivo research settings. These application notes provide detailed protocols and solubility data to guide researchers in the effective use of this compound.
Data Presentation: Solubility of this compound
The solubility of this compound can vary based on the solvent, temperature, and whether methods like sonication are applied. The following table summarizes the reported solubility data from various sources. It is important to note that some suppliers test solubility in-house, which may lead to batch-to-batch variations.[5][6][7]
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions | Source(s) |
| DMSO | 13 | 20.6 | 25°C | [5][6][8] |
| 95 | 150.54 | Sonication is recommended | [9] | |
| 100 | 158.46 | [10][11] | ||
| Ethanol | 10 | 15.84 | 25°C | [5][6][8] |
| 11 | 17.43 | [10][11] | ||
| Water | Insoluble | Insoluble | [5][6][7][8] | |
| 5 | 7.92 | Sonication is recommended | [9] | |
| 50 | 79.23 | [10][11] | ||
| DMF:PBS (1:2, pH 7.2) | ~0.3 | ~0.48 | First dissolve in DMF | [12] |
Note: The molecular weight of this compound is 631.06 g/mol .[5][6]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which is a common practice for in vitro studies.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance and appropriate weighing tools
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.31 mg of the compound.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the tube. It is crucial to use fresh DMSO as it is hygroscopic, and absorbed moisture can reduce the solubility of the compound.[8]
-
Dissolution: Vortex the mixture thoroughly to facilitate dissolution. If the compound does not dissolve completely, sonication in a water bath for short intervals may be necessary. Visually inspect the solution to ensure it is clear and free of particulates.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[13]
Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
This protocol outlines the dilution of the high-concentration DMSO stock solution to prepare working solutions for cell culture experiments.
Materials:
-
High-concentration this compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thawing: Thaw a single aliquot of the frozen stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. It is important to ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Immediate Use: Use the prepared working solutions immediately for treating cells.
Protocol 3: Preparation of a Formulation for Oral Administration in Animal Models
This protocol describes the preparation of a homogeneous suspension for oral gavage in animal studies.
Materials:
-
This compound powder
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water)
-
Mortar and pestle or homogenizer
-
Sterile tubes and gavage needles
Procedure:
-
Weighing: Weigh the required amount of this compound. For a 5 mg/mL suspension, use 5 mg of the compound for every 1 mL of CMC-Na solution.[5][6][7]
-
Suspension: Add a small amount of the CMC-Na solution to the powder and triturate with a mortar and pestle or use a homogenizer to create a uniform paste.
-
Final Volume: Gradually add the remaining CMC-Na solution while continuously mixing to achieve the final desired concentration and volume.
-
Administration: Ensure the suspension is homogeneous before each administration. This formulation should be prepared fresh before use.
Protocol 4: Preparation of a Formulation for Injection in Animal Models
This protocol details the preparation of a clear solution for injection, suitable for preclinical in vivo studies.
Materials:
-
High-concentration this compound stock solution in DMSO (e.g., 100 mg/mL)
-
PEG300
-
Tween-80
-
Sterile saline or ddH₂O
-
Sterile tubes and syringes
Procedure:
-
Initial Mixture: To prepare a 1 mL working solution at 5 mg/mL, start with 50 µL of a 100 mg/mL clear DMSO stock solution.[8][10][11]
-
Solubilization: Add 400 µL of PEG300 to the DMSO stock and mix until the solution is clear.[8][10][11]
-
Emulsification: Add 50 µL of Tween-80 to the mixture and mix thoroughly until it becomes a clear solution.[8][10][11]
-
Final Dilution: Add 500 µL of sterile ddH₂O or saline to reach the final volume of 1 mL. Mix until the solution is clear and uniform.[8][10][11]
-
Immediate Use: This formulation should be used immediately after preparation for optimal results.[8][10][11]
Mandatory Visualizations
Ceritinib Mechanism of Action
The following diagram illustrates the signaling pathway inhibited by ceritinib. In ALK-positive NSCLC, the EML4-ALK fusion protein is constitutively active, leading to the activation of downstream pro-survival pathways. Ceritinib acts as an ATP-competitive inhibitor at the kinase domain of ALK, blocking its autophosphorylation and subsequent signaling.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. selleck.co.jp [selleck.co.jp]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | ALK | IGF-1R | TargetMol [targetmol.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. This compound产品说明书 [selleck.cn]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In-Vivo Administration of Ceritinib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceritinib is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor. It has demonstrated significant anti-tumor activity in both preclinical models and clinical trials, particularly in non-small cell lung cancer (NSCLC) harboring ALK rearrangements. Ceritinib has shown efficacy in both crizotinib-naïve and crizotinib-resistant settings.[1] These application notes provide detailed protocols for the in-vivo administration of ceritinib in mouse models, guidance on data interpretation, and an overview of the relevant signaling pathways.
Mechanism of Action and Signaling Pathway
Ceritinib exerts its therapeutic effect by competitively inhibiting the ATP-binding site of the ALK receptor tyrosine kinase. This inhibition blocks the autophosphorylation of ALK and subsequent activation of downstream signaling pathways crucial for cell proliferation, survival, and growth. The primary signaling cascades affected by ALK activation and inhibited by ceritinib include:
-
Phosphoinositide 3-kinase (PI3K) / Protein Kinase B (AKT) / Mammalian Target of Rapamycin (mTOR) Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.
-
Mitogen-activated protein kinase (MAPK) / Extracellular signal-regulated kinase (ERK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival.
-
Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway: This pathway plays a key role in cytokine signaling and cell growth.
By blocking these pathways, ceritinib effectively induces cell cycle arrest and apoptosis in ALK-driven tumor cells.
Quantitative Data from In-Vivo Mouse Models
The following tables summarize the efficacy of ceritinib in various mouse xenograft models.
Table 1: Ceritinib Efficacy in Cell Line-Derived Xenograft (CDX) Models
| Cell Line | Mouse Strain | Ceritinib Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| H2228 (NSCLC) | Nude | 25 | Daily, oral gavage | Not explicitly stated, but significant tumor growth suppression | [2] |
| MGH045 (Crizotinib-resistant NSCLC) | Nude | 25 | Daily, oral gavage | More effective than 100 mg/kg crizotinib | [2] |
| Ba/F3 (EML4-ALK-WT) | Not specified | Not specified | Not specified | 84.9 | [3] |
| A375P (Melanoma, ALK-negative) | Nude | 20, 50 | Every other day, oral gavage | Dose-dependent tumor regression | [4] |
Table 2: Ceritinib Pharmacokinetics in Mice (where available)
Detailed pharmacokinetic parameters for ceritinib in mice are not consistently reported in the public literature. The following are general observations.
| Parameter | Value | Notes |
| Route of Administration | Oral gavage | Most common route for preclinical efficacy studies. |
| Bioavailability | Not specified for mice | In humans, bioavailability is increased with food. |
| Time to Peak Concentration (Tmax) | ~4-6 hours (in humans) | Mouse-specific data is limited. |
| Elimination | Primarily fecal | Consistent across species. |
Experimental Protocols
Protocol 1: Formulation of Ceritinib for Oral Gavage
This protocol provides a general method for preparing a ceritinib suspension for oral administration in mice. It is recommended to perform a small-scale formulation test to ensure stability and homogeneity.
Materials:
-
Ceritinib powder
-
Vehicle: 0.5% (w/v) Methylcellulose (or 0.5% Carboxymethylcellulose Sodium (CMC-Na)) in sterile water
-
Sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Stir plate and magnetic stir bar
-
Sterile tubes for storage
Procedure:
-
Calculate the required amount of ceritinib and vehicle. For example, to prepare a 10 mL solution for a 50 mg/kg dose in a 20g mouse (assuming a dosing volume of 0.1 mL), you would need a 10 mg/mL suspension.
-
Prepare the vehicle. Dissolve 50 mg of methylcellulose in 10 mL of sterile water. Stir until fully dissolved. Some warming may be necessary. Allow the solution to cool to room temperature.
-
Weigh the ceritinib powder.
-
Suspend the ceritinib. Gradually add the ceritinib powder to the vehicle while continuously stirring. If needed, triturate the ceritinib powder with a small amount of the vehicle in a mortar and pestle to create a smooth paste before adding the remainder of the vehicle.
-
Ensure a homogenous suspension. Continue stirring for at least 30 minutes to ensure a uniform suspension. Visually inspect for any clumps.
-
Storage. Store the suspension at 4°C for up to one week. Always vortex or stir the suspension well before each use to ensure homogeneity.
Protocol 2: In-Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of ceritinib in a subcutaneous xenograft model.
Procedure:
-
Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) for xenograft studies.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups.
-
Drug Administration:
-
Treatment Group: Administer ceritinib via oral gavage at the desired dose and schedule (e.g., 50 mg/kg, daily).
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Monitoring:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the general health of the animals daily.
-
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point. At the endpoint, euthanize the mice and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
Toxicity and Monitoring in Mouse Models
While detailed toxicity studies in mice are not extensively published, potential side effects can be extrapolated from human clinical data and animal toxicology studies.
Potential Toxicities:
-
Gastrointestinal: Diarrhea, nausea, and vomiting are common in humans. Monitor for signs of dehydration, weight loss, and changes in stool consistency.
-
Hepatotoxicity: Elevated liver enzymes have been observed.[5] Consider monitoring serum levels of ALT and AST at study termination.
-
Pancreatic Toxicity: Pancreatitis is a potential side effect.[5] Pancreatic atrophy has been noted in animal studies.[6]
-
Cardiotoxicity: Bradycardia and QTc prolongation can occur.[7] While difficult to monitor routinely in mice, be aware of potential cardiac effects.
Monitoring:
-
Body Weight: A significant and sustained loss of body weight can be an indicator of toxicity.
-
Clinical Signs: Observe for changes in behavior, posture, and activity levels.
-
Necropsy: At the end of the study, perform a gross necropsy to look for any abnormalities in major organs.
Conclusion
Ceritinib is a highly effective ALK inhibitor with proven anti-tumor activity in in-vivo mouse models. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute preclinical studies with ceritinib. Careful attention to formulation, dosing, and monitoring will ensure the generation of robust and reproducible data to further elucidate the therapeutic potential of this compound.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What are the side effects of Ceritinib? [synapse.patsnap.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. oncologynewscentral.com [oncologynewscentral.com]
Application Notes: Ceritinib Dihydrochloride for Inducing Apoptosis in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Ceritinib, also known as LDK378, is a second-generation, orally administered, ATP-competitive Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] It is primarily used for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC).[3][4] Genetic alterations, such as the EML4-ALK fusion gene, can lead to the constitutive activation of ALK, which drives uncontrolled cell proliferation and survival.[1][3][5] Ceritinib potently inhibits ALK autophosphorylation, disrupting downstream signaling pathways and leading to cell cycle arrest and programmed cell death (apoptosis).[3][4] It has demonstrated significant clinical activity in patients who are either treatment-naive or have developed resistance to the first-generation ALK inhibitor, crizotinib.[1][6]
Mechanism of Action
Ceritinib exerts its anti-tumor effects by binding to the ATP-binding site within the ALK kinase domain.[3] This competitive inhibition prevents the autophosphorylation and subsequent activation of ALK. The blockade of ALK activity disrupts critical downstream oncogenic signaling pathways essential for cancer cell survival and proliferation, including:
-
PI3K/AKT/mTOR Pathway: Inhibition of this pathway reduces cell survival, growth, and proliferation.[7][8]
-
STAT3 Pathway: Ceritinib blocks the ALK-mediated phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[3][4]
-
MAPK/ERK Pathway: Suppression of this pathway contributes to the inhibition of cell proliferation.[8]
By deactivating these key signaling cascades, ceritinib effectively induces cell cycle arrest, primarily at the G1 phase, and triggers apoptosis, leading to tumor regression.[3]
References
- 1. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Implications of Ceritinib in Cholangiocarcinoma beyond ALK Expression and Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ceritinib Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive experimental framework for investigating the molecular mechanisms underlying resistance to ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor. The protocols outlined below detail methods for generating ceritinib-resistant non-small cell lung cancer (NSCLC) cell lines and characterizing the molecular alterations that drive resistance.
Introduction
Ceritinib is a potent ALK tyrosine kinase inhibitor (TKI) that has shown significant efficacy in patients with ALK-rearranged NSCLC, including those who have developed resistance to the first-generation inhibitor crizotinib.[1][2] Despite its initial effectiveness, acquired resistance to ceritinib inevitably emerges, limiting its long-term clinical benefit. Understanding the mechanisms of ceritinib resistance is crucial for the development of novel therapeutic strategies to overcome or prevent resistance.
The primary mechanisms of resistance to ceritinib can be broadly categorized as:
-
On-target alterations: Secondary mutations in the ALK kinase domain that interfere with ceritinib binding. Common mutations include G1202R and F1174C.[3]
-
Bypass signaling pathway activation: Upregulation of alternative signaling pathways that circumvent the need for ALK signaling. These can include the activation of EGFR, HER3, MET, and FGFR3 signaling.
-
ALK gene amplification: Increased copy number of the ALK fusion gene, leading to overexpression of the ALK protein.
This document provides a suite of experimental protocols to investigate these resistance mechanisms in a laboratory setting.
Experimental Workflow
The overall workflow for studying ceritinib resistance mechanisms is depicted below. This involves generating resistant cell lines, assessing the degree of resistance, and then performing molecular analyses to identify the underlying mechanisms.
Caption: A flowchart illustrating the key steps in the experimental design for studying ceritinib resistance.
Key Experimental Protocols
Protocol 1: Generation of Ceritinib-Resistant NSCLC Cell Lines
This protocol describes a method for generating ceritinib-resistant cell lines through continuous, dose-escalating exposure to the drug.
Materials:
-
ALK-positive NSCLC cell line (e.g., H3122, H2228)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Ceritinib (LDK378)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of Ceritinib:
-
Perform a cell viability assay (e.g., MTT or CellTiter-Glo®, see Protocol 2) with a range of ceritinib concentrations on the parental cell line to determine the initial 50% inhibitory concentration (IC50). The IC50 for sensitive ALK-positive NSCLC cell lines is typically in the low nanomolar range.[4][5]
-
-
Initiate Dose Escalation:
-
Begin by continuously culturing the parental cells in their complete medium supplemented with ceritinib at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth), as determined from the initial dose-response curve.
-
-
Monitor and Escalate the Dose:
-
Monitor the cells for recovery of a normal growth rate, which may take several weeks to months.
-
Once the cells are growing steadily at the current ceritinib concentration, double the concentration of the drug in the culture medium.
-
Repeat this dose escalation process in a stepwise manner. If significant cell death is observed after a dose increase, maintain the cells at that concentration until they have adapted and resumed proliferation.
-
-
Establish and Characterize Resistant Clones:
-
Continue the dose escalation until the cells can proliferate in the presence of ceritinib at a concentration at least 10-fold higher than the initial IC50 of the parental cells.
-
At this point, the cell population can be considered resistant. It is advisable to isolate single-cell clones to ensure a homogenous resistant population.
-
Cryopreserve aliquots of the resistant cells at various stages of the selection process.
-
Maintain a culture of the parental cell line in parallel under the same conditions but without the drug.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is used to determine the IC50 of ceritinib and to confirm the resistance of the newly generated cell lines.
Materials:
-
Parental and ceritinib-resistant NSCLC cells
-
96-well cell culture plates
-
Complete cell culture medium
-
Ceritinib stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the parental and resistant cells into 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of ceritinib in complete medium. A typical concentration range for sensitive cells would be 0.1 nM to 1 µM, while for resistant cells, it might range from 10 nM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of ceritinib. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Normalize the data to the vehicle-treated cells (100% viability).
-
Plot the percentage of cell viability against the log of the ceritinib concentration and fit a dose-response curve using a non-linear regression model to determine the IC50 value.
-
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is used to investigate the activation of bypass signaling pathways by examining the phosphorylation status of key signaling proteins.
Materials:
-
Parental and ceritinib-resistant NSCLC cell lysates
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the parental and resistant cells (treated with or without ceritinib for a short period, e.g., 6 hours) in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Detection:
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to compare the levels of phosphorylated and total proteins between parental and resistant cells.
-
Recommended Primary Antibodies for Western Blotting:
| Target Protein | Phosphorylation Site | Pathway |
| p-ALK | Tyr1604 | ALK Signaling |
| ALK | - | ALK Signaling |
| p-EGFR | Tyr1068 | EGFR Bypass |
| EGFR | - | EGFR Bypass |
| p-MET | Tyr1234/1235 | MET Bypass |
| MET | - | MET Bypass |
| p-FGFR | (Pan-Tyr) | FGFR Bypass |
| FGFR | - | FGFR Bypass |
| p-Akt | Ser473 | PI3K/Akt |
| Akt | - | PI3K/Akt |
| p-ERK1/2 | Thr202/Tyr204 | MAPK/ERK |
| ERK1/2 | - | MAPK/ERK |
| GAPDH/β-actin | - | Loading Control |
Protocol 4: Analysis of ALK Gene Alterations
A. ALK Kinase Domain Sequencing
This protocol is used to identify secondary mutations in the ALK kinase domain.
Materials:
-
Genomic DNA or RNA from parental and resistant cells
-
Primers flanking the ALK kinase domain
-
PCR reagents
-
DNA purification kit
-
Sanger sequencing service
Procedure:
-
DNA/RNA Extraction: Extract genomic DNA or total RNA from parental and resistant cells. If using RNA, perform reverse transcription to generate cDNA.
-
PCR Amplification: Amplify the ALK kinase domain (exons 20-29) using PCR with specific primers.
-
Purification and Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results with the wild-type ALK reference sequence to identify any mutations.
B. ALK Gene Amplification Analysis by qPCR
This protocol is used to determine the copy number of the ALK gene.
Materials:
-
Genomic DNA from parental and resistant cells
-
Primers and probe for the ALK gene
-
Primers and probe for a reference gene (e.g., RNase P)
-
qPCR master mix
-
qPCR instrument
Procedure:
-
DNA Extraction: Extract genomic DNA from parental and resistant cells.
-
qPCR Reaction: Set up qPCR reactions for both the ALK gene and the reference gene using the extracted DNA.
-
Data Analysis: Calculate the relative copy number of the ALK gene in the resistant cells compared to the parental cells using the ΔΔCt method. An increase in the relative copy number indicates gene amplification.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between parental and resistant cell lines.
Table 1: Ceritinib IC50 Values in Parental and Resistant NSCLC Cell Lines
| Cell Line | IC50 (nM) ± SD | Fold Resistance |
| H3122 (Parental) | 25.3 ± 4.1 | 1.0 |
| H3122-CR1 | 289.7 ± 21.5 | 11.4 |
| H3122-CR2 | 452.1 ± 35.8 | 17.9 |
Data are presented as mean ± standard deviation from three independent experiments. Fold resistance is calculated as the IC50 of the resistant line divided by the IC50 of the parental line.
Table 2: Summary of Molecular Alterations in Ceritinib-Resistant Cell Lines
| Cell Line | ALK Mutation | ALK Amplification | Bypass Pathway Activation |
| H3122-CR1 | G1202R | No | p-EGFR ↑ |
| H3122-CR2 | None | Yes (3.5-fold) | p-MET ↑ |
"↑" indicates upregulation compared to the parental cell line.
Signaling Pathway Diagrams
The following diagrams illustrate the primary signaling pathway of ALK and the major mechanisms of ceritinib resistance.
Caption: The EML4-ALK fusion protein activates downstream signaling pathways, promoting cell proliferation and survival. Ceritinib inhibits ALK activity.
Caption: Key mechanisms of ceritinib resistance include ALK mutations, ALK amplification, and activation of bypass signaling pathways like EGFR and MET.
References
- 1. Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Ceritinib Dihydrochloride: A Potent Tool for Interrogating the ALK Signaling Pathway
Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Abstract
Ceritinib dihydrochloride is a potent and selective second-generation Anaplastic Lymphoma Kinase (ALK) tyrosine kinase inhibitor. Its high specificity and ability to overcome resistance to first-generation inhibitors like crizotinib make it an invaluable tool for researchers studying the ALK signaling pathway and its role in cancer biology. These application notes provide detailed protocols for utilizing this compound in various in vitro and in vivo experimental settings to probe ALK-dependent cellular processes.
Introduction
The Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the brain and the nervous system.[1] In several cancers, particularly non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, resulting in constitutive activation of the ALK kinase domain.[2] This aberrant signaling drives uncontrolled cell proliferation and survival through downstream pathways including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[3][4]
Ceritinib is an ATP-competitive inhibitor that binds to the kinase domain of ALK, preventing its autophosphorylation and subsequent activation of downstream signaling cascades.[1][5] Notably, ceritinib is approximately 20-fold more potent than the first-generation inhibitor crizotinib in enzymatic assays and demonstrates significant activity against numerous crizotinib-resistant ALK mutations.[6][7] These characteristics make ceritinib an excellent tool compound for elucidating the mechanisms of ALK-driven oncogenesis, investigating drug resistance, and evaluating novel therapeutic strategies.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Target | Assay Type | IC50 / GI50 (nM) | Cell Line | Reference |
| ALK | Enzymatic Assay | 0.2 | - | [8] |
| ALK | Cell-based Assay | 2.2 | Ba/F3 | [9] |
| EML4-ALK | Cell Viability | 21 ± 8 | H3122 | [6] |
| EML4-ALK | Cell Viability | 22.8 | Karpas299 | [8] |
| EML4-ALK | Cell Viability | 26.0 | Ba/F3-NPM-ALK | [8] |
| EML4-ALK | Cell Viability | - | H2228 | [6] |
| EML4-ALK L1196M | Cell Viability | - | H3122 CR1 | [6] |
| EML4-ALK G1269A | Cell Viability | - | MGH021-4 | [6] |
| IGF-1R | Enzymatic Assay | 8 | - | [8] |
| InsR | Enzymatic Assay | 7 | - | [8] |
| STK22D | Enzymatic Assay | 23 | - | [8] |
| FLT3 | Enzymatic Assay | 60 | - | [8] |
Table 2: In Vivo Efficacy of this compound
| Model | Cell Line | Treatment | Tumor Growth Inhibition | Reference |
| Rat Xenograft | Karpas299 | Dose-dependent | Significant | [10] |
| Rat Xenograft | H2228 | Dose-dependent | Significant | [10] |
| Mouse Xenograft | H2228 | 50 mg/kg daily | Marked and durable antitumor activity | [7] |
| Mouse Xenograft | MGH045 | 25 mg/kg daily | More effective than high-dose crizotinib | [6] |
| Mouse Xenograft | Ba/F3 (EML4-ALK-WT) | - | 84.9% (as single agent) | [11] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of ceritinib on the viability of ALK-positive cancer cells.
Materials:
-
ALK-positive cell lines (e.g., H3122, H2228)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of ceritinib in complete medium. A typical concentration range would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the ceritinib dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Protocol 2: Western Blot Analysis for ALK Phosphorylation
This protocol is to assess the inhibitory effect of ceritinib on ALK phosphorylation and downstream signaling.
Materials:
-
ALK-positive cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-ALK, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of ceritinib (e.g., 10, 50, 100, 500 nM) for a specified time (e.g., 2-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 3: In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of ceritinib in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
ALK-positive cancer cells (e.g., H2228)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of ALK-positive cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer ceritinib orally (e.g., 25-50 mg/kg) or the vehicle control to the respective groups once daily.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight every 2-3 days.
-
Continue treatment for a predetermined period (e.g., 14-21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Mechanisms of Resistance
Resistance to ceritinib can emerge through several mechanisms:
-
Secondary mutations in the ALK kinase domain: Mutations such as G1202R and F1174C can confer resistance to ceritinib.[6][12]
-
Activation of bypass signaling pathways: Upregulation of alternative receptor tyrosine kinases like EGFR, HER3, or FGFR3 can bypass the need for ALK signaling.[13][14]
-
ALK gene amplification: Increased copy number of the ALK fusion gene can lead to higher levels of the oncoprotein, requiring higher drug concentrations for inhibition.[6]
Off-Target Effects
While highly selective for ALK, ceritinib can inhibit other kinases at higher concentrations, including Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (InsR).[2][8] These off-target effects should be considered when interpreting experimental results, particularly at high concentrations of the compound.
Conclusion
This compound is a powerful and specific tool for investigating the ALK signaling pathway. Its high potency and ability to overcome resistance to first-generation inhibitors allow for a detailed dissection of ALK-dependent cellular processes and the mechanisms of drug resistance. The protocols provided herein offer a starting point for researchers to effectively utilize ceritinib in their studies of ALK-driven cancers. Careful experimental design and consideration of potential off-target effects will ensure the generation of robust and reliable data.
References
- 1. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 2. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ALK Inhibitor Ceritinib Overcomes Crizotinib Resistance in Non–Small Cell Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 7. dovepress.com [dovepress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ceritinib | ALK Inhibitors: R&D Systems [rndsystems.com]
- 11. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes: Measuring the Impact of Ceritinib on Cell Proliferation
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 10. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Ceritinib Dihydrochloride and Drug-Transporter Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceritinib is a second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI) used in the treatment of ALK-positive non-small cell lung cancer (NSCLC).[1][2][3] Beyond its primary target, ceritinib has been observed to interact with various drug transporters, which can significantly impact its own pharmacokinetics and the disposition of co-administered drugs.[4] Understanding these interactions is crucial for predicting drug-drug interactions (DDIs), overcoming multidrug resistance (MDR) in cancer cells, and optimizing therapeutic outcomes.
These application notes provide a comprehensive overview of the interactions between ceritinib and key drug transporters, including ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2), as well as solute carrier (SLC) transporters such as Organic Anion Transporting Polypeptide 1B1 (OATP1B1). Detailed protocols for in vitro assays to characterize these interactions are also presented.
Ceritinib's Interaction with Drug Transporters: A Summary
Ceritinib has been identified as both an inhibitor and a substrate of major drug transporters. It competitively inhibits the efflux function of P-gp and BCRP, which can lead to increased intracellular concentrations of other drugs that are substrates of these transporters.[4][5][6] This property is of particular interest as it may help to overcome MDR in cancer cells that overexpress these efflux pumps.[5][7] Furthermore, ceritinib itself is a substrate for P-gp and BCRP, and its distribution, particularly into the brain, is restricted by these transporters.[1][8] The interaction with the hepatic uptake transporter OATP1B1 appears to be more complex and substrate-dependent.[9][10]
Data Presentation: Quantitative Analysis of Ceritinib-Transporter Interactions
The following tables summarize the available quantitative data on the interactions of ceritinib with drug transporters.
Table 1: Cytotoxicity of Ceritinib in Transporter-Overexpressing Cell Lines
| Cell Line | Transporter Expression | IC50 of Ceritinib (µM) | Reference |
| KB | Parental (Low) | 1.10 ± 0.31 | [5] |
| KBv200 | ABCB1 Overexpressing | 1.69 ± 0.41 | [5] |
| MCF-7 | Parental (Low) | 2.15 ± 0.33 | [5] |
| MCF-7/adr | ABCB1 Overexpressing | 2.73 ± 0.46 | [5] |
| S1 | Parental (Low) | 1.34 ± 0.35 | [5] |
| S1-M1-80 | ABCG2 Overexpressing | 1.69 ± 0.39 | [5] |
| HEK293/pcDNA3.1 | Parental (Low) | 1.50 ± 0.37 | [5] |
| HEK293/ABCB1 | ABCB1 Overexpressing | 1.86 ± 0.34 | [5] |
| HEK293/ABCG2-R2 | ABCG2 Overexpressing | 2.84 ± 0.56 | [5] |
Table 2: Effect of Ceritinib on the Cytotoxicity of Chemotherapeutic Agents in Transporter-Overexpressing Cells
| Cell Line | Chemotherapeutic Agent | IC50 without Ceritinib (nM) | IC50 with 0.5 µM Ceritinib (nM) | Fold Reversal | Reference |
| KBv200 (ABCB1) | Doxorubicin | 1256.3 ± 156.4 | 125.6 ± 23.7 | 10.0 | [5] |
| KBv200 (ABCB1) | Paclitaxel | 435.8 ± 56.2 | 35.7 ± 8.9 | 12.2 | [5] |
| S1-M1-80 (ABCG2) | Mitoxantrone | 189.6 ± 25.4 | 21.3 ± 5.6 | 8.9 | [5] |
| S1-M1-80 (ABCG2) | Topotecan | 345.2 ± 43.1 | 45.8 ± 9.2 | 7.5 | [5] |
Table 3: In Vitro Inhibition of Cytochrome P450 Enzymes by Ceritinib
| Enzyme | Substrate | IC50 (µM) | Ki (µM) | Reference |
| CYP3A4/5 | Midazolam | 0.2 | 0.16 | [11] |
| CYP2C9 | Diclofenac | 2.0 | 0.24 | [11] |
Experimental Protocols
Detailed methodologies for key experiments to study ceritinib-transporter interactions are provided below.
Protocol 1: Bidirectional Transport Assay Using Caco-2 Cell Monolayers
This assay determines if a compound is a substrate of efflux transporters like P-gp, which are endogenously expressed in Caco-2 cells.
Objective: To determine the apparent permeability (Papp) of ceritinib in the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or Ringers buffer
-
Ceritinib dihydrochloride
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS for sample analysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a suitable density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Assessment:
-
Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm²).[12]
-
Perform a Lucifer yellow permeability assay. The Papp of Lucifer yellow should be below a certain threshold (e.g., < 0.5 x 10⁻⁶ cm/s) to confirm monolayer integrity.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add ceritinib solution (in HBSS) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.
-
Basolateral to Apical (B-A) Transport: Add ceritinib solution to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
Collect a sample from the donor chamber at the beginning and end of the experiment to confirm the initial concentration and assess compound stability.
-
-
Sample Analysis: Analyze the concentration of ceritinib in all samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux rate.
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
An efflux ratio greater than 2 is indicative of active efflux.
-
To assess inhibition by ceritinib: A similar experiment can be performed using a known P-gp substrate (e.g., digoxin, rhodamine 123) in the presence and absence of ceritinib to determine its inhibitory potential.
References
- 1. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The accelerated path of ceritinib: Translating pre-clinical development into clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of the anaplastic lymphoma kinase inhibitor ceritinib in combination with gemcitabine-based chemotherapy in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of ceritinib (LDK378) on enhancement of chemotherapeutic agents in ABCB1 and ABCG2 overexpressing cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine kinase inhibitors influence ABCG2 expression in EGFR-positive MDCK BCRP cells via the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Brain accumulation of the EML4-ALK inhibitor ceritinib is restricted by P-glycoprotein (P-GP/ABCB1) and breast cancer resistance protein (BCRP/ABCG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Substrate-dependent effects of molecular-targeted anticancer agents on activity of organic anion transporting polypeptide 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of ceritinib on the pharmacokinetics of coadministered CYP3A and 2C9 substrates: a phase I, multicenter, drug–drug interaction study in patients with ALK + advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
Application Notes and Protocols for the Use of Ceritinib in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ceritinib (Zykadia®) is a potent and selective second-generation anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitor (TKI).[1][2] It has demonstrated significant clinical activity in patients with ALK-rearranged non-small cell lung cancer (NSCLC), including those who have developed resistance to the first-generation inhibitor, crizotinib.[1][2] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, have emerged as a valuable preclinical platform for evaluating the efficacy of targeted therapies like ceritinib. These models are known to better recapitulate the heterogeneity and molecular characteristics of the original patient tumors compared to traditional cell line-derived xenografts. This document provides detailed application notes and protocols for the use of ceritinib in PDX models, aimed at guiding researchers in designing and executing robust preclinical studies.
Mechanism of Action and Signaling Pathway
Ceritinib exerts its therapeutic effect by competitively binding to the ATP-binding site of the ALK kinase domain. This inhibits the autophosphorylation of the ALK fusion protein (e.g., EML4-ALK), thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[2] The inhibition of ALK leads to the suppression of key signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, ultimately inducing cell cycle arrest and apoptosis in ALK-dependent tumor cells. Preclinical studies have shown that ceritinib is significantly more potent than crizotinib in inhibiting ALK and can overcome common crizotinib resistance mutations.[1][3]
ALK Signaling Pathway and Ceritinib Inhibition
Caption: ALK signaling pathway and the inhibitory action of ceritinib.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
This protocol outlines the general steps for establishing NSCLC PDX models. Specifics may vary based on the tumor type and institutional guidelines.
Materials:
-
Fresh tumor tissue from consenting patients, collected under sterile conditions.
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG), SCID, or athymic nude mice), 6-8 weeks old.[4]
-
Transport medium (e.g., RPMI 1640 with 10% FBS and antibiotics).
-
Surgical instruments (scalpels, forceps, scissors).
-
Matrigel (optional).
-
Anesthetics (e.g., isoflurane, ketamine/xylazine).
Procedure:
-
Tumor Tissue Collection and Processing:
-
Immediately place surgically resected tumor tissue into chilled transport medium.
-
Transport the tissue to the laboratory on ice.
-
In a sterile biosafety cabinet, wash the tissue with sterile PBS to remove any blood clots or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).[4]
-
-
Tumor Implantation:
-
Anesthetize the immunodeficient mouse.
-
Shave and sterilize the implantation site (typically the flank).
-
Make a small incision (approximately 5 mm) in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to enhance engraftment.
-
Implant one to two tumor fragments into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Post-Implantation Monitoring:
-
Monitor the mice regularly for tumor growth, overall health, and body weight.
-
Measure tumor dimensions with calipers 2-3 times per week once a palpable tumor forms.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.[5]
-
When the tumor reaches a predetermined size (e.g., 1000-1500 mm³), the mouse is euthanized, and the tumor is harvested for passaging or cryopreservation.
-
-
Tumor Passaging:
-
Harvest the tumor from the euthanized mouse under sterile conditions.
-
Process the tumor as described in step 1.
-
Implant the tumor fragments into a new cohort of mice for expansion. It is recommended to use early-passage PDXs for drug efficacy studies to maintain the characteristics of the original tumor.
-
Experimental Workflow for a Ceritinib PDX Study
Caption: General workflow for a ceritinib efficacy study in PDX models.
Ceritinib Formulation and Administration
Materials:
-
Ceritinib powder.
-
Vehicle: 5% methylcellulose in sterile water.[6]
-
Oral gavage needles.
-
Syringes.
-
Balance and weighing paper.
-
Mortar and pestle or homogenizer.
Procedure:
-
Preparation of Ceritinib Suspension:
-
Calculate the required amount of ceritinib based on the desired dose and the number of mice to be treated.
-
Weigh the ceritinib powder accurately.
-
Levigate the powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while mixing continuously to achieve a homogenous suspension at the desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume).
-
Prepare the suspension fresh daily or as stability data allows.
-
-
Administration to PDX Mice:
Assessment of Treatment Efficacy
Procedure:
-
Tumor Growth Monitoring:
-
Measure tumor dimensions and body weight 2-3 times per week.
-
Plot the mean tumor volume for each treatment group over time.
-
-
Data Analysis:
-
Tumor Growth Inhibition (TGI): Calculate the TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor volumes between treatment groups.
-
-
Pharmacodynamic (PD) and Biomarker Analysis:
-
At the end of the study, tumors can be harvested for further analysis.
-
Western Blotting: To assess the inhibition of ALK phosphorylation and downstream signaling proteins (e.g., p-ALK, p-ERK, p-AKT).
-
Immunohistochemistry (IHC): To evaluate the expression of relevant biomarkers in the tumor tissue.
-
RNA/DNA analysis: To investigate mechanisms of response and resistance.
-
Quantitative Data Presentation
The following tables summarize representative data on the efficacy of ceritinib in preclinical xenograft models.
Table 1: Ceritinib Monotherapy Efficacy in Xenograft Models
| Model | Ceritinib Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| NSCLC Xenograft (Ba/F3 EML4-ALK-WT) | 25 | Daily, oral gavage | 84.9 | [7] |
| Cholangiocarcinoma Xenograft (KKU-M213A) | 25 | Daily, oral gavage | Significant reduction in tumor weight | [5] |
| Cholangiocarcinoma Xenograft (KKU-M213A) | 50 | Daily, oral gavage | Significant reduction in tumor weight (p < 0.0001) | [5] |
| Melanoma Xenograft (A375P) | 50 | Every other day | Significant reduction in tumor volume | [7] |
Table 2: Ceritinib Combination Therapy Efficacy in a Xenograft Model
| Model | Treatment | Dose (mg/kg) | Dosing Schedule | Relative Tumor Growth Inhibition (%) | Reference |
| NSCLC Xenograft (Ba/F3 EML4-ALK-WT) | Ceritinib | 25 | Daily, oral gavage | 84.9 | [7] |
| PD-L1 Inhibitor | 10 | q2w x 3, i.p. | 20.0 | [7] | |
| Ceritinib + PD-L1 Inhibitor | 25 + 10 | As above | 91.9 | [7] |
Resistance Mechanisms
Despite the high efficacy of ceritinib, acquired resistance can develop. Understanding these mechanisms is crucial for developing subsequent treatment strategies.
Logical Relationship of Ceritinib Resistance Mechanisms
Caption: Mechanisms of acquired resistance to ceritinib.
Conclusion
PDX models represent a powerful tool for the preclinical evaluation of ceritinib in ALK-driven malignancies. The protocols and data presented here provide a framework for conducting robust in vivo studies to assess the efficacy of ceritinib, both as a single agent and in combination therapies. A thorough understanding of the experimental methodologies and potential resistance mechanisms is essential for the successful translation of preclinical findings into clinical benefits for patients.
References
- 1. The accelerated path of ceritinib: Translating pre-clinical development into clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Personalizing non-small cell lung cancer treatment through patient-derived xenograft models: preclinical and clinical factors for consideration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Implications of Ceritinib in Cholangiocarcinoma beyond ALK Expression and Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand‐1 inhibitor in anaplastic lymphoma kinase‐rearranged non‐small‐cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Ceritinib-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and characterizing ceritinib-resistant non-small cell lung cancer (NSCLC) cell line models. This model is a critical tool for studying the molecular mechanisms of acquired resistance to ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, and for evaluating novel therapeutic strategies to overcome resistance.
Introduction
Ceritinib is a potent ALK tyrosine kinase inhibitor (TKI) that has shown significant clinical efficacy in patients with ALK-rearranged NSCLC.[1][2] However, as with other targeted therapies, the development of acquired resistance is a major clinical challenge, often leading to disease progression.[3][4] Understanding the mechanisms underlying this resistance is paramount for the development of next-generation inhibitors and combination therapies.
This document outlines the protocols for generating ceritinib-resistant cell lines in vitro, along with methods for their characterization. The primary mechanisms of resistance to ceritinib include the activation of bypass signaling pathways and phenotypic changes such as epithelial-mesenchymal transition (EMT).[1][5][6] Unlike first-generation ALK inhibitors, resistance to ceritinib is less frequently associated with secondary mutations in the ALK kinase domain.[1][7]
Data Presentation
Table 1: Cellular Proliferation (IC50) in Parental and Ceritinib-Resistant NSCLC Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of ceritinib in parental (sensitive) and generated ceritinib-resistant (CR) NSCLC cell lines. A significant increase in the IC50 value is indicative of acquired resistance.
| Cell Line | Parental IC50 (nM) | Ceritinib-Resistant (CR) IC50 (nM) | Fold Increase in Resistance | Reference |
| H3122 | 15 - 30 | 150 - 300 | ~10-fold | [1][7] |
| H2228 | 20 - 40 | 200 - 400 | ~10-fold | [8] |
Note: IC50 values can vary between laboratories and specific experimental conditions.
Experimental Protocols
Protocol for Establishing Ceritinib-Resistant Cell Lines
This protocol describes the generation of ceritinib-resistant cell lines using a continuous exposure, dose-escalation method.[7][9][10]
Materials:
-
Parental ALK-positive NSCLC cell line (e.g., H3122, H2228)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Ceritinib (LDK378)
-
Dimethyl sulfoxide (DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Culture: Culture the parental cell line in complete medium until a sufficient number of cells is obtained.
-
Determine Initial Ceritinib Concentration: Start by treating the cells with ceritinib at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). This can be determined from a dose-response curve generated from a cell viability assay (see Protocol 3.2).
-
Continuous Exposure: Continuously culture the cells in the presence of the initial ceritinib concentration.
-
Monitor Cell Growth: Monitor the cells for signs of growth recovery. Initially, a significant proportion of cells will die. The remaining tolerant cells will eventually resume proliferation.
-
Dose Escalation: Once the cells are proliferating steadily at the current ceritinib concentration (typically after 2-3 passages), double the concentration of ceritinib in the culture medium.
-
Repeat Dose Escalation: Repeat steps 4 and 5, gradually increasing the ceritinib concentration over several months.[7] The process is complete when the cells can proliferate in a high concentration of ceritinib (e.g., 1 µM).[7][11]
-
Establishment of Resistant Line: The resulting cell line is considered ceritinib-resistant. It is advisable to maintain a continuous culture of the resistant cells in the presence of a maintenance dose of ceritinib (e.g., 1 µM) to ensure the stability of the resistant phenotype.
-
Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages for future experiments.
Cell Viability Assay (MTT or CellTiter-Glo®)
This assay is used to determine the sensitivity of parental and resistant cells to ceritinib and to calculate the IC50 values.
Materials:
-
Parental and ceritinib-resistant cells
-
96-well plates
-
Ceritinib (serial dilutions)
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of ceritinib concentrations (e.g., 0 to 10,000 nM) for 72 hours.[8]
-
Viability Assessment:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.[8]
-
-
Data Analysis: Plot the cell viability against the logarithm of the ceritinib concentration. Use a non-linear regression model to determine the IC50 value.
Western Blot Analysis for Signaling Pathway Alterations
This protocol is used to examine changes in protein expression and phosphorylation in key signaling pathways.
Materials:
-
Parental and ceritinib-resistant cell lysates
-
SDS-PAGE gels and blotting apparatus
-
PVDF membranes
-
Primary antibodies (e.g., p-ALK, ALK, p-EGFR, EGFR, p-HER3, HER3, p-ERK, ERK, p-AKT, AKT, E-cadherin, Vimentin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Mandatory Visualizations
Experimental Workflow
References
- 1. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Epithelial-mesenchymal transition leads to crizotinib resistance in H2228 lung cancer cells with EML4-ALK translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Afatinib reverses ceritinib resistance (CR) in ALK/ROS1-positive non-small-cell lung cancer cell (NSCLC) via suppression of NRG1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Ceritinib Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of ceritinib dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound, and why is it challenging to work with?
A1: Ceritinib is classified as a Biopharmaceutics Classification System (BCS) Class IV drug, characterized by both low solubility and low permeability.[1][2] Its aqueous solubility is highly pH-dependent. While it exhibits good solubility in acidic conditions (11 mg/mL at pH 1), its solubility dramatically decreases at neutral pH (0.0002 mg/mL at pH 6.8).[1][3] This poor solubility at physiological pH can lead to low oral bioavailability and challenges in developing suitable formulations for in vitro and in vivo studies.
Q2: I am observing precipitation of this compound when preparing my aqueous solution. What could be the cause?
A2: Precipitation is a common issue due to the pH-dependent solubility of ceritinib. If you are diluting a stock solution (e.g., in DMSO) into an aqueous buffer with a neutral or near-neutral pH, the drug will likely precipitate out of solution. The limited solubility of ceritinib in aqueous buffers at physiological pH is a primary reason for this observation.[4]
Q3: Can I use organic solvents to dissolve this compound for my experiments?
A3: Yes, ceritinib is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide (DMF).[4] However, for cell-based assays or in vivo studies, the final concentration of the organic solvent must be carefully controlled to avoid toxicity. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the final aqueous medium, ensuring the final solvent concentration is below cytotoxic levels.
Q4: What are the main strategies to improve the aqueous solubility of ceritinib?
A4: Several formulation strategies can be employed to enhance the aqueous solubility of ceritinib. The most common approaches include:
-
pH adjustment: Maintaining a low pH environment can keep the drug in solution. However, this is not always physiologically relevant.
-
Amorphous Solid Dispersions (ASDs): Dispersing ceritinib in a polymeric carrier in its amorphous state can improve its dissolution rate and solubility.[5][6][7]
-
Co-crystallization: Forming co-crystals with a suitable coformer can alter the physicochemical properties of ceritinib, leading to improved solubility.[2][8]
-
Nanotechnology: Encapsulating or formulating ceritinib into nanosystems, such as nanostructured lipid carriers or nanobubbles, can increase its surface area and enhance its apparent solubility.[1][9]
Q5: How do gastric acid-reducing agents affect the bioavailability of ceritinib?
A5: Gastric acid-reducing agents, such as proton pump inhibitors and H2-receptor antagonists, can increase the pH of the stomach. Given ceritinib's pH-dependent solubility, a higher gastric pH can decrease its dissolution and subsequent absorption, potentially leading to reduced bioavailability.[3]
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays due to poor drug solubility.
| Possible Cause | Troubleshooting Step |
| Drug Precipitation in Culture Medium | 1. Prepare a high-concentration stock solution of this compound in 100% DMSO. 2. Serially dilute the stock solution in the cell culture medium to the desired final concentrations immediately before adding to the cells. 3. Ensure the final DMSO concentration is consistent across all experimental groups and is below the tolerated level for your cell line (typically ≤ 0.5%). |
| Incomplete Dissolution of the Compound | 1. Visually inspect your prepared solutions for any particulate matter. 2. If particulates are present, consider gentle warming or vortexing of the stock solution before dilution. 3. Filter the final diluted solution through a 0.22 µm syringe filter if precipitation is observed, though this may reduce the actual drug concentration. Quantify the concentration post-filtration if possible. |
Issue: Difficulty in preparing a stable aqueous formulation for in vivo studies.
| Possible Cause | Troubleshooting Step |
| Low Aqueous Solubility at Physiological pH | 1. Consider formulating ceritinib as a suspension. For example, a homogeneous suspension can be prepared in a vehicle like CMC-Na.[10] 2. Explore the use of co-solvents such as PEG300 and Tween 80 in the formulation to improve solubility.[11][12] 3. Investigate advanced formulation strategies like amorphous solid dispersions or lipid-based formulations to enhance solubility and bioavailability.[1][6] |
| Precipitation Upon Dilution of Organic Stock | 1. Employ a solvent-exchange method. First, dissolve ceritinib in a water-miscible organic solvent like DMF, and then dilute this solution with the chosen aqueous buffer.[4] 2. Optimize the ratio of the organic solvent to the aqueous buffer to maintain solubility. |
Quantitative Data
Table 1: Solubility of Ceritinib in Various Solvents
| Solvent | Solubility | Reference |
| Ethanol | ~16 mg/mL | [4] |
| DMSO | ~1 mg/mL | [4] |
| Dimethylformamide (DMF) | ~12 mg/mL | [4] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [4] |
Table 2: pH-Dependent Aqueous Solubility of Ceritinib
| pH | Solubility | Reference |
| 1.0 | 11 mg/mL | [1][3] |
| 6.8 | 0.0002 mg/mL | [1][3] |
Experimental Protocols
Protocol 1: Preparation of Ceritinib Co-crystals by Dry Grinding
This protocol is based on the methodology for preparing co-crystals to enhance solubility.[2][8]
-
Materials: Ceritinib, nicotinamide (coformer), mortar and pestle, spatula.
-
Procedure:
-
Weigh stoichiometric amounts of ceritinib and nicotinamide (e.g., 1:1, 1:2, or 2:1 molar ratios).
-
Transfer the powders to a mortar.
-
Grind the mixture gently but thoroughly with the pestle for approximately 15-20 minutes.
-
Collect the resulting powder.
-
Characterize the formation of co-crystals using techniques such as Powder X-ray Diffractometry (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Determine the saturation solubility of the prepared co-crystals in a relevant aqueous buffer (e.g., phosphate buffer at pH 6.8).
-
Protocol 2: Preparation of an Amorphous Solid Dispersion of Ceritinib
This protocol outlines a general method for creating an amorphous solid dispersion.[5][7]
-
Materials: Ceritinib, a pharmaceutically acceptable carrier (e.g., hydroxypropyl cellulose, copovidone, or PVP), a suitable solvent (e.g., a mixture of dichloromethane and methanol), rotary evaporator.
-
Procedure:
-
Dissolve both ceritinib and the selected carrier in the solvent system. The ratio of drug to carrier can be varied (e.g., 1:1, 1:2 by weight).
-
Ensure complete dissolution of both components. Gentle heating or sonication may be applied if necessary.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the resulting solid film or powder under vacuum to remove any residual solvent.
-
Confirm the amorphous nature of the dispersion using PXRD.
-
Evaluate the dissolution profile of the amorphous solid dispersion in comparison to the crystalline drug.
-
Visualizations
Caption: Workflow for selecting and evaluating a suitable solubilization strategy for this compound.
Caption: Troubleshooting guide for addressing solubility issues with this compound in experiments.
References
- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. WO2016081538A1 - Solid state forms of ceritinib and salts thereof - Google Patents [patents.google.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. WO2016108123A2 - Pure amorphous and amorphous solid dispersion of ceritinib - Google Patents [patents.google.com]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. selleck.co.jp [selleck.co.jp]
- 12. selleckchem.com [selleckchem.com]
Technical Support Center: Managing Gastrointestinal Side Effects of Ceritinib in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering gastrointestinal (GI) side effects in animal models treated with ceritinib. The information is intended for scientists and drug development professionals to anticipate, manage, and interpret these common toxicities.
Frequently Asked Questions (FAQs)
Q1: What are the most common gastrointestinal side effects of ceritinib observed in animal studies?
A1: Preclinical toxicology studies in rats and monkeys have identified the gastrointestinal tract as a primary target organ for ceritinib-induced toxicity.[1] Consistent with clinical observations in humans, the most expected GI side effects in animal models include diarrhea, nausea, and vomiting.[2][3][4][5] Researchers should also monitor for decreased appetite, weight loss, and signs of abdominal pain.[6]
Q2: Why is it crucial to manage GI side effects in our animal studies?
A2: Unmanaged GI toxicity can lead to significant morbidity, including dehydration, weight loss, and lethargy, which can compromise the welfare of the animals and the integrity of the study.[5] Severe side effects may necessitate dose reductions or interruptions, affecting the evaluation of ceritinib's therapeutic efficacy at the intended exposures.[3][7] Proactive management allows for the maintenance of the planned dosing schedule, leading to more reliable and reproducible results.
Q3: At what dose levels are GI side effects typically observed in animals?
A3: Dose-limiting toxicities, including diarrhea and vomiting, were noted in early clinical dose-escalation studies at doses of 600 mg/day and 750 mg/day.[6] While direct dose-correlation for specific GI effects in preclinical models is not extensively published, it is reasonable to expect these effects to be dose-dependent. General toxicology studies in rats and monkeys showed GI toxicity at exposures relevant to human clinical doses.[1] Researchers should perform dose-range-finding studies to establish the maximum tolerated dose (MTD) in their specific animal model and strain.
Q4: What are the potential mechanisms behind ceritinib-induced GI toxicity?
A4: The exact mechanisms are not fully elucidated in preclinical models. However, based on ceritinib's kinase inhibition profile and data from other tyrosine kinase inhibitors (TKIs), several mechanisms are plausible:
-
Direct Mucosal Damage: Some TKIs can cause atrophy of the small-intestinal wall, leading to a decreased absorptive surface area.[8]
-
Inflammation: TKI-induced inflammation in the gut may contribute to diarrhea.[8]
-
Inhibition of Key Signaling Pathways: Ceritinib inhibits not only ALK but also other kinases like IGF-1R and signaling pathways such as PI3K/AKT/mTOR, which are crucial for the proliferation and survival of the rapidly dividing intestinal epithelial cells.[9][10] Inhibition of these pathways could disrupt gut homeostasis and lead to toxicity.
Troubleshooting Guides
Issue 1: Animals are developing significant diarrhea.
Troubleshooting Steps:
-
Assess Severity: Quantify the severity of diarrhea. A fecal scoring system is a useful tool for this purpose.
-
Supportive Care: Ensure animals have free access to hydration sources. Consider providing supplemental hydration (e.g., subcutaneous fluids) for animals with moderate to severe diarrhea to prevent dehydration.
-
Anti-diarrheal Agents: Based on clinical management strategies, the prophylactic or reactive use of anti-diarrheal agents can be explored.[3][11] Loperamide is a common first-line agent. The dose and frequency should be determined in consultation with a veterinarian and may require a pilot study to establish efficacy and safety in the specific animal model.
-
Dose Modification: If diarrhea is severe and not controlled by supportive care, a dose reduction or temporary interruption of ceritinib may be necessary, mirroring clinical management protocols.[7]
-
Pathological Assessment: At the end of the study, or in satellite animals, collect intestinal tissues for histological analysis to assess for mucosal damage, inflammation, or other pathological changes.[8]
Issue 2: Animals are showing signs of nausea or are vomiting.
Troubleshooting Steps:
-
Behavioral Observation: Monitor for signs of nausea in rodents, which can include pica (eating of non-nutritive substances like bedding) and conditioned taste aversion. In larger animal models like ferrets or dogs, emesis can be directly observed and quantified.
-
Anti-emetic Co-administration: Consider the prophylactic use of anti-emetic drugs. Ondansetron, a 5-HT3 receptor antagonist, is used clinically to manage ceritinib-induced nausea.[3][11] The appropriate dose and timing of administration (e.g., 30 minutes prior to ceritinib dosing) should be established for the animal model being used.
-
Dietary Adjustments: Ensure the diet is palatable. Providing a moist or gel-based diet can sometimes encourage eating in animals experiencing nausea.
-
Dose Timing: In some clinical settings, administering the drug at night is attempted to mitigate nausea.[12] While challenging to replicate in standard animal studies, adjusting the timing of administration within the light/dark cycle could be explored.
Quantitative Data Summary
| Parameter | Animal Model | Ceritinib Dose/Exposure | Observation | Management Strategy | Outcome of Management (Clinical/Projected) | Reference |
| GI Toxicity (General) | Rat, Monkey | Not specified | GI tract identified as a major target organ in general toxicology studies. | N/A (Toxicity identification study) | N/A | [1] |
| Diarrhea | Human | 750 mg/day (fasted) | 86% incidence (any grade), 6% grade 3/4. Dose modification in 16% of patients due to diarrhea. | Withhold ceritinib for severe/intolerable diarrhea, resume at a reduced dose. | Symptom improvement. | [7] |
| Nausea | Human | 750 mg/day (fasted) | 80% incidence (any grade), 4% grade 3/4. Dose modification in 20% of patients due to nausea. | Administer anti-emetics. Withhold ceritinib for severe/intolerable nausea. | Symptom improvement, allowing continuation of therapy. | [7] |
| Vomiting | Human | 750 mg/day (fasted) | 60% incidence (any grade), 4% grade 3/4. Dose modification in 16% of patients due to vomiting. | Administer anti-emetics. Withhold ceritinib for severe/intolerable vomiting. | Symptom improvement. | [7] |
| Reduced GI Toxicity | Human | 450 mg/day (with food) | Diarrhea, nausea, vomiting, or abdominal pain occurred in 79% of patients (vs. 95% at 750 mg fasted). | Lower dose taken with food. | Improved GI tolerability with comparable systemic exposure to the 750 mg fasted dose. | [7] |
Experimental Protocols
Protocol 1: Assessment of Ceritinib-Induced Diarrhea and Prophylactic Management with Loperamide in Mice
-
Animal Model: Female BALB/c mice, 8-10 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days before the start of the experiment.
-
Grouping:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Ceritinib (at a predetermined dose known to induce diarrhea)
-
Group 3: Ceritinib + Loperamide (prophylactic)
-
-
Drug Administration:
-
Administer loperamide (e.g., 1-2 mg/kg, oral gavage) or its vehicle to the respective groups 30-60 minutes before ceritinib administration.
-
Administer ceritinib or its vehicle daily by oral gavage for the duration of the study (e.g., 14 days).
-
-
Monitoring and Data Collection:
-
Daily: Body weight, clinical signs of toxicity, and fecal consistency scoring (e.g., 1=normal, 2=soft, 3=watery).
-
At Study Termination: Collect blood for analysis if needed. Euthanize animals and collect the entire intestinal tract.
-
-
Histological Analysis:
-
Fix sections of the small and large intestine in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
Evaluate for signs of mucosal injury, inflammation, villus shortening, or crypt damage.
-
Protocol 2: Evaluation of Intestinal Epithelial Cell Proliferation and Apoptosis
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded intestinal sections from Protocol 1.
-
Immunohistochemistry (IHC) for Proliferation:
-
Perform IHC staining for a proliferation marker such as Ki-67 or Proliferating Cell Nuclear Antigen (PCNA).
-
Quantify the number of positively stained cells per crypt or per unit length of the intestinal epithelium.
-
-
TUNEL Assay for Apoptosis:
-
Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect apoptotic cells.
-
Quantify the number of TUNEL-positive cells in the intestinal epithelium.
-
-
Data Analysis: Compare the proliferation and apoptotic indices between the treatment groups to determine the effect of ceritinib and any mitigating effect of the supportive care agent.
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. What are the side effects of Ceritinib? [synapse.patsnap.com]
- 3. Proactive management strategies for potential gastrointestinal adverse reactions with ceritinib in patients with advanced ALK-positive non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Management of ceritinib therapy and adverse events in patients with ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ceritinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. The characterization, management, and future considerations for ErbB-family TKI-associated diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of PI3K/AKT/mTOR Pathway in Gastrointestinal Stromal Tumors: Rationale and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proactive management strategies for potential gastrointestinal adverse reactions with ceritinib in patients with advanced ALK-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
troubleshooting inconsistent results in ceritinib efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in ceritinib efficacy studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with ceritinib.
Question: Why are we observing variable IC50 values for ceritinib in our cancer cell line models?
Answer:
Inconsistent IC50 values for ceritinib can stem from several factors, ranging from cell line integrity to experimental execution. Below is a systematic approach to troubleshoot this issue.
1. Cell Line Authentication and Integrity:
-
Misidentified or Cross-Contaminated Cell Lines: It is a critical and often overlooked issue that an estimated 15-20% of cell lines used in research are misidentified or contaminated with another cell line.[1] This can lead to completely irrelevant experimental outcomes.
-
Troubleshooting Step: Authenticate your cell lines using Short Tandem Repeat (STR) profiling. Compare the STR profile of your working cell bank to the original stock or a reputable cell bank. The International Cell Line Authentication Committee (ICLAC) maintains a register of misidentified cell lines.
-
-
Genetic Drift: Continuous passaging of cell lines can lead to genetic changes, altering their sensitivity to drugs.
-
Troubleshooting Step: Use low-passage number cells for your experiments. We recommend not exceeding 10-15 passages from the authenticated stock.
-
2. Acquired Resistance:
-
On-Target Resistance (Secondary ALK Mutations): Prolonged exposure to ceritinib can lead to the selection of cells with secondary mutations in the ALK kinase domain, which can reduce the binding affinity of the drug. Common resistance mutations include L1196M, G1269A, I1171T, S1206Y, G1202R, and F1174C.[2][3][4] While ceritinib is effective against some crizotinib-resistant mutations like L1196M and G1269A, it is not effective against others such as G1202R and F1174C.[2][3]
-
Troubleshooting Step: Sequence the ALK kinase domain in your resistant cell lines to identify potential secondary mutations.
-
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on ALK signaling.[5][6] These can include:
-
EGFR, HER3, and IGFR-1R activation.[7]
-
cMET amplification.[9]
-
Troubleshooting Step: Perform a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of alternative signaling pathways. Use western blotting to confirm the increased phosphorylation of specific bypass pathway proteins.
-
3. Experimental Protocol and Reagents:
-
Ceritinib Formulation and Stability: The preparation and storage of ceritinib can impact its potency. Ceritinib is soluble in organic solvents like DMSO, ethanol, and DMF.[11] For in vivo studies, it is often formulated in 0.5% methyl cellulose/0.5% Tween 80.[2]
-
Troubleshooting Step: Prepare fresh stock solutions of ceritinib in DMSO and store them at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For aqueous solutions, it is not recommended to store them for more than a day.[11] Ensure the final DMSO concentration in your cell culture media is low (typically <0.1%) and consistent across all experimental conditions.
-
-
Assay-Specific Variability: The type of cell viability assay used can influence the IC50 values.
-
Troubleshooting Step: Ensure your chosen assay (e.g., CellTiter-Glo, MTT) is optimized for your cell line and that the cell seeding density and incubation times are consistent.
-
Below is a troubleshooting workflow to help identify the cause of inconsistent ceritinib efficacy:
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of ceritinib?
A1: Ceritinib is a selective, ATP-competitive inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[12][13] In cancers driven by ALK fusion proteins (e.g., EML4-ALK in non-small cell lung cancer), the ALK kinase is constitutively active, leading to the activation of downstream signaling pathways that promote cell proliferation and survival, including the PI3K-AKT, MEK-ERK, and JAK-STAT pathways.[2][12][14] Ceritinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequently suppressing these downstream signaling pathways.[13]
The following diagram illustrates the ALK signaling pathway and the inhibitory action of ceritinib:
Q2: How does the potency of ceritinib compare to crizotinib?
A2: In vitro enzymatic assays have shown that ceritinib is approximately 20-fold more potent against ALK than crizotinib.[2][14] This increased potency is also observed in ALK-positive cancer cell lines, where ceritinib suppresses ALK phosphorylation and downstream signaling at lower concentrations than crizotinib.[2][14]
Table 1: Comparative Potency of Ceritinib and Crizotinib
| Model | Ceritinib IC50/GI50 | Crizotinib IC50/GI50 | Reference |
| ALK Enzymatic Assay | ~0.2 nM | ~4 nM | [2][11] |
| H3122 (EML4-ALK) Cells | ~20 nM | ~150 nM | [2] |
| H2228 (EML4-ALK) Cells | ~25 nM | ~100 nM | [2] |
| H3122 CR1 (L1196M) | ~60 nM | ~350 nM | [3] |
| MGH045 (G1269A) | ~30 nM | ~1100 nM | [3] |
Q3: What are the recommended experimental protocols for assessing ceritinib efficacy?
A3: Below are standard protocols for key in vitro and in vivo experiments.
Experimental Workflow for Ceritinib Efficacy Assessment
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed ALK-positive cancer cells (e.g., H3122, H2228) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of ceritinib (and a vehicle control, e.g., DMSO) for 72 hours.[2]
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of ceritinib for 6 hours.[2]
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against total ALK, phospho-ALK, total AKT, phospho-AKT, total ERK, and phospho-ERK. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 3: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously implant ALK-positive cancer cells (e.g., H2228) into the flank of immunocompromised mice (e.g., SCID beige or nude mice).[2][3]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of approximately 150 mm³, randomize the mice into treatment and control groups.[3]
-
Drug Administration: Administer ceritinib (e.g., 25 mg/kg) or vehicle control daily by oral gavage.[2][3]
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate tumor volume using the formula: (Length × Width²)/2.
-
Endpoint: Continue treatment for a specified period (e.g., 14 days) or until tumors in the control group reach a predetermined maximum size.[2] Euthanize the mice and excise the tumors for further analysis if required.
References
- 1. Doing Good Science: Authenticating Cell Line Identity [promega.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Afatinib reverses ceritinib resistance (CR) in ALK/ROS1-positive non-small-cell lung cancer cell (NSCLC) via suppression of NRG1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
Technical Support Center: Optimizing Ceritinib Dosage for In-Vitro Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ceritinib in in-vitro kinase assays.
Frequently Asked Questions (FAQs)
1. What is the recommended starting concentration range for ceritinib in an in-vitro kinase assay?
For a biochemical (cell-free) kinase assay targeting ALK, a starting concentration in the low nanomolar to picomolar range is recommended. Ceritinib is a potent ALK inhibitor with a reported IC50 of approximately 0.2 nM in enzymatic assays.[1][2] For cellular assays, a higher starting concentration in the low to mid-nanomolar range is advisable, as the IC50 in cell-based assays is typically higher. For example, in Ba/F3 cells expressing NPM-ALK, the IC50 is around 26 nM.[1][3]
2. What is the appropriate solvent for dissolving ceritinib?
Ceritinib is soluble in DMSO.[1] It is crucial to use fresh, high-quality DMSO, as moisture can reduce solubility.[1] For in-vitro assays, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then perform serial dilutions to the desired final concentrations in the assay buffer.
3. How can I establish a dose-response curve for ceritinib?
To establish a dose-response curve, a serial dilution of ceritinib should be prepared. A common approach is to use a 10-point dilution series with a 3-fold dilution factor. The range of concentrations should bracket the expected IC50 value. For ALK, a range from 1 µM down to picomolar concentrations would be appropriate to capture the full inhibitory curve.
4. Ceritinib is also known to inhibit other kinases. At what concentrations might I see off-target effects?
Yes, ceritinib inhibits other kinases, though with lower potency than ALK. In cell-free assays, notable off-targets include IGF-1R (IC50 = 8 nM), InsR (IC50 = 7 nM), and STK22D (IC50 = 23 nM).[1][2] In cellular assays, inhibition of other kinases like IGF-1R, InsR, and ROS1 can occur at clinically relevant concentrations.[3] Therefore, if you are working with cell lines where these kinases are active, you may observe effects not solely attributable to ALK inhibition, particularly at higher nanomolar concentrations.
5. How does ceritinib's potency compare to crizotinib in in-vitro assays?
In in-vitro enzymatic assays, ceritinib is approximately 20-fold more potent against ALK than crizotinib.[3][4] This increased potency is also observed in cellular models.[4]
Data Presentation
Table 1: IC50 Values of Ceritinib Against Various Kinases (In-Vitro Enzymatic/Cell-Free Assays)
| Kinase | IC50 (nM) | Reference |
| ALK | 0.2 | [1][2] |
| IGF-1R | 8 | [1][2] |
| InsR | 7 | [1][2] |
| STK22D | 23 | [1][2] |
| FLT3 | 60 | [1] |
| FER | 5 | [5] |
| FAK1 | ~20 | [5] |
| CAMKK2 | ~26 | [5] |
| RSK2 | ~275 | [5] |
| RSK1 | ~584 | [5] |
Table 2: IC50 Values of Ceritinib in Cell-Based Assays
| Cell Line/Target | IC50 (nM) | Reference |
| Ba/F3-NPM-ALK | 26.0 | [1] |
| Karpas290 | 22.8 | [1] |
| Ba/F3-Tel-InsR | 319.5 | [1] |
| Ba/F3-WT | 2477 | [1] |
| Ba/F3 (EML4-ALK) | 2.2 | [3] |
Experimental Protocols
Protocol 1: In-Vitro ATP-Glo™ Kinase Assay for Ceritinib Potency
This protocol outlines a typical luminescent kinase assay to determine the IC50 of ceritinib against a target kinase (e.g., ALK).
Materials:
-
Recombinant kinase (e.g., ALK)
-
Substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Ceritinib
-
Kinase assay buffer
-
ATP-Glo™ Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Methodology:
-
Ceritinib Preparation: Prepare a 10 mM stock solution of ceritinib in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO. Further dilute this series in the kinase assay buffer to achieve the desired final concentrations.
-
Kinase Reaction Setup:
-
Add the diluted ceritinib or DMSO (vehicle control) to the wells of the microplate.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP. The final reaction volume will depend on the plate format (e.g., 25-50 µL for 96-well).
-
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Luminescence Detection:
-
Add an equal volume of the ATP-Glo™ reagent to each well to stop the kinase reaction and measure the remaining ATP.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The amount of light generated is proportional to the amount of ATP remaining, which is inversely correlated with kinase activity.
-
Plot the luminescence signal against the logarithm of the ceritinib concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (e.g., using Ba/F3-EML4-ALK cells)
This protocol describes how to assess the anti-proliferative effect of ceritinib on cells dependent on ALK signaling.
Materials:
-
Ba/F3 cells engineered to express EML4-ALK
-
Appropriate cell culture medium
-
Ceritinib
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Clear or white-bottom 96-well cell culture plates
-
CO2 incubator
-
Plate reader
Methodology:
-
Cell Seeding: Seed the Ba/F3-EML4-ALK cells into a 96-well plate at a predetermined optimal density and allow them to attach or stabilize overnight.
-
Ceritinib Treatment: Prepare a serial dilution of ceritinib in the cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of ceritinib. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period, typically 72 hours, in a CO2 incubator at 37°C.
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the ceritinib concentration.
-
Use non-linear regression analysis to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak kinase inhibition observed | 1. Ceritinib degradation. 2. Incorrect ceritinib concentration. 3. Inactive kinase enzyme. 4. High ATP concentration in the assay. | 1. Use a fresh stock of ceritinib. 2. Verify the dilution series calculations and preparation. 3. Check the activity of the kinase with a known inhibitor or by autophosphorylation assay. 4. Optimize the ATP concentration to be near the Km for the kinase. |
| High variability between replicate wells | 1. Pipetting errors. 2. Inconsistent mixing. 3. Edge effects in the microplate. 4. Cell clumping (in cell-based assays). | 1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure thorough mixing of reagents before and after addition to wells. 3. Avoid using the outer wells of the plate or fill them with buffer/media. 4. Ensure a single-cell suspension before seeding. |
| IC50 value is significantly different from published values | 1. Different assay conditions (e.g., ATP concentration, incubation time, enzyme/substrate concentration). 2. Different cell line passage number or health. 3. Variations in reagent quality. | 1. Standardize and report all assay conditions. The IC50 of ATP-competitive inhibitors is sensitive to ATP concentration. 2. Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase. 3. Use high-quality, validated reagents. |
| Poor Z'-factor | 1. Low signal-to-background ratio. 2. High data variability. | 1. Optimize enzyme and substrate concentrations to maximize the assay window. 2. Refer to "High variability between replicate wells" above. |
Visualizations
Caption: Workflow for determining ceritinib IC50 in an in-vitro kinase assay.
Caption: Simplified ALK signaling pathway and the inhibitory action of ceritinib.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase I Study of Ceritinib (LDK378) in Japanese Patients with Advanced, Anaplastic Lymphoma Kinase-Rearranged Non–Small-Cell Lung Cancer or Other Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polypharmacology-based ceritinib repurposing using integrated functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Ceritinib Technical Support Center: Overcoming Precipitation in Cell Culture Media
Welcome to the Ceritinib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of ceritinib in in vitro cell culture experiments, with a specific focus on preventing and troubleshooting precipitation issues.
Frequently Asked Questions (FAQs)
Q1: Why is my ceritinib precipitating after being added to the cell culture medium?
Ceritinib has low aqueous solubility, which is a common cause of precipitation when it is introduced into the complex environment of cell culture media.[1] Several factors can contribute to this issue:
-
High Final Concentration: Exceeding the solubility limit of ceritinib in the final culture volume.
-
Improper Dissolution of Stock Solution: Not fully dissolving the ceritinib powder in the initial organic solvent.
-
Rapid Dilution: Adding the DMSO stock solution too quickly to the aqueous medium can cause the drug to crash out of solution.
-
pH of the Medium: Ceritinib's solubility is pH-dependent, and the physiological pH of cell culture media (typically ~7.4) can reduce its solubility.
-
Interaction with Media Components: Components in the media, such as salts and proteins in Fetal Bovine Serum (FBS), can interact with ceritinib and reduce its solubility.[2]
-
Temperature Fluctuations: Changes in temperature can affect the solubility of compounds in solution.
Q2: What is the recommended solvent for making a ceritinib stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing ceritinib stock solutions for cell culture experiments.[3][4] Ceritinib is also soluble in ethanol and dimethylformamide (DMF).[1]
Q3: What is the maximum recommended final concentration of DMSO in my cell culture?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[5] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to include a vehicle control (medium with the same final DMSO concentration without ceritinib) in your experiments to account for any potential effects of the solvent.[6]
Q4: Can I store my ceritinib stock solution? If so, under what conditions?
Ceritinib stock solutions prepared in DMSO can be stored at -20°C for several months or at -80°C for longer-term storage.[6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially leading to precipitation.[6] Aqueous dilutions of ceritinib are not recommended for storage and should be prepared fresh for each experiment.[1]
Troubleshooting Guide: Ceritinib Precipitation
This guide provides a systematic approach to identifying and resolving issues with ceritinib precipitation in your cell culture experiments.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitate forms immediately upon adding ceritinib stock to the medium. | Localized high concentration and rapid pH shift. | 1. Pre-dilute the stock: Instead of adding the highly concentrated DMSO stock directly to the full volume of medium, first dilute the stock in a smaller volume of serum-free medium. Then, add this intermediate dilution to the final culture volume. 2. Slow, drop-wise addition with mixing: Add the ceritinib stock solution (or the intermediate dilution) to the medium very slowly, drop-by-drop, while gently swirling or vortexing the medium. This helps to disperse the drug and prevent localized supersaturation. |
| Precipitate appears after a few hours or days in the incubator. | Poor stability in aqueous solution, interaction with serum proteins, or exceeding solubility over time. | 1. Reduce the final concentration: The effective concentration of ceritinib may be lower than the concentration at which it precipitates. Try a dose-response experiment to find the highest non-precipitating concentration that still yields the desired biological effect. 2. Use serum-free or low-serum medium for treatment: If you suspect serum protein interactions, consider reducing the serum percentage or using a serum-free medium during the ceritinib treatment period, if your cell line can tolerate it. Ceritinib is known to bind to serum proteins like human α-1 acid glycoprotein (HAG).[2][7] 3. Refresh the medium: For longer experiments, consider replacing the ceritinib-containing medium every 24-48 hours to maintain a stable concentration of the soluble drug. |
| The stock solution itself appears cloudy or has visible crystals. | Incomplete dissolution or precipitation during storage. | 1. Ensure complete initial dissolution: After adding DMSO to the ceritinib powder, ensure it is fully dissolved. Gentle warming (e.g., in a 37°C water bath) and vortexing can aid dissolution.[3] 2. Check for moisture contamination: DMSO is hygroscopic. Ensure your DMSO is of high quality and has been stored properly to prevent moisture absorption, which can reduce the solubility of compounds.[3][4] 3. Centrifuge the stock solution: Before use, centrifuge the stock solution at high speed for a few minutes to pellet any undissolved particles and use the supernatant. |
Data Presentation: Ceritinib Solubility
| Solvent | Solubility | Reference |
| DMSO | ~1 mg/mL to 100 mg/mL (solubility can vary based on the specific salt form and purity) | [1][3][4] |
| Ethanol | ~16 mg/mL | [1] |
| Dimethylformamide (DMF) | ~12 mg/mL | [1] |
| 1:2 solution of DMF:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
| Aqueous Buffer | Sparingly soluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ceritinib Stock Solution in DMSO
Materials:
-
Ceritinib powder (MW: 558.1 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weighing: Accurately weigh out the desired amount of ceritinib powder in a sterile microcentrifuge tube. For example, to make 1 mL of a 10 mM stock solution, weigh out 5.58 mg of ceritinib.
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution vigorously. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes to ensure complete dissolution. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Dosing Cells with Ceritinib
Materials:
-
10 mM Ceritinib stock solution in DMSO
-
Pre-warmed complete cell culture medium (with or without serum, as required by the experiment)
-
Cultured cells ready for treatment
Procedure:
-
Calculate the required volume of stock solution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture well or flask. For example, to treat 1 mL of cells with a final concentration of 1 µM ceritinib, you would need 0.1 µL of the 10 mM stock solution.
-
Prepare an intermediate dilution (Recommended): To avoid precipitation and ensure accurate pipetting, it is best to perform a serial dilution.
-
First, prepare a 1:100 dilution of your 10 mM stock in sterile, serum-free medium to get a 100 µM intermediate solution. For example, add 2 µL of the 10 mM stock to 198 µL of medium.
-
Vortex the intermediate dilution gently.
-
-
Treat the cells: Add the appropriate volume of the intermediate dilution to your cells. For the example above, you would add 10 µL of the 100 µM intermediate solution to each 1 mL of cell culture to achieve a final concentration of 1 µM.
-
Mix gently: After adding the ceritinib solution, gently swirl the plate or flask to ensure even distribution.
-
Incubate: Return the cells to the incubator for the desired treatment duration.
-
Vehicle Control: In parallel, treat a set of cells with an equivalent volume of the vehicle (the same dilution of DMSO in medium without ceritinib) to control for any effects of the solvent.
Mandatory Visualizations
Ceritinib Mechanism of Action: ALK Signaling Pathway Inhibition
Ceritinib is a potent and selective inhibitor of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase.[8] In certain cancers, a chromosomal rearrangement leads to the formation of a fusion protein (e.g., EML4-ALK), which results in constitutive activation of the ALK kinase domain. This aberrant signaling promotes cell proliferation and survival through downstream pathways such as PI3K/AKT, JAK/STAT, and RAS/MAPK.[9] Ceritinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its autophosphorylation and subsequently blocking the activation of these downstream signaling cascades.[8][10]
Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Experimental Workflow: Overcoming Ceritinib Precipitation
The following workflow outlines the key steps to minimize the risk of ceritinib precipitation during cell culture experiments.
Caption: A workflow for preparing and using ceritinib in cell culture to avoid precipitation.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Insight into the binding behavior of ceritinib on human α-1 acid glycoprotein: Multi-spectroscopic and molecular modeling approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 9. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
addressing batch-to-batch variability of ceritinib dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with ceritinib dihydrochloride, with a focus on mitigating challenges arising from batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK) tyrosine kinase.[1][2][3] Its primary mechanism of action involves binding to the ATP-binding site of the ALK kinase domain, which inhibits its autophosphorylation and downstream signaling.[2] This disruption of ALK-mediated signaling pathways, including STAT3, PI3K/Akt/mTOR, and ERK1/2, leads to the inhibition of cell proliferation and induction of apoptosis in ALK-dependent cancer cells.[1][2][4]
Q2: What are the key physicochemical properties of this compound?
This compound is a white to off-white solid. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₈Cl₃N₅O₃S | [5] |
| Molecular Weight | 631.1 g/mol | [5] |
| Solubility (in DMSO) | 13 mg/mL (20.6 mM) | [6] |
| Solubility (in Ethanol) | 10 mg/mL (15.84 mM) | [6] |
| Solubility (in Water) | Insoluble | [6] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [7] |
Q3: How should this compound be handled and stored to ensure stability?
Proper handling and storage are crucial for maintaining the integrity of this compound. It should be stored in a tightly sealed container in a dry and well-ventilated place, preferably under nitrogen.[8] For long-term storage, it is recommended to keep the powder at -20°C.[7] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[7]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
Batch-to-batch variability of an active pharmaceutical ingredient (API) like this compound can lead to inconsistent experimental results. This guide provides a systematic approach to troubleshooting issues that may arise from this variability.
Q4: My experimental results with a new batch of this compound are different from my previous experiments. What could be the cause?
Inconsistent results between batches can stem from several factors related to the physicochemical properties of the API. Potential causes include:
-
Purity and Impurity Profile: Differences in the purity of the compound or the presence of different impurities can alter its biological activity.
-
Polymorphism: Ceritinib can exist in different crystalline forms (polymorphs), which can affect its solubility, dissolution rate, and bioavailability.[9]
-
Particle Size and Distribution: Variations in particle size can influence the dissolution rate and, consequently, the effective concentration in your experiments.
-
Solubility and Stability: A new batch might exhibit slight differences in solubility or stability in your specific experimental medium.
Q5: How can I assess the consistency of a new batch of this compound?
It is advisable to perform a set of quality control experiments on each new batch to ensure its consistency.
Recommended Analytical Workflow for Batch Qualification:
Caption: Workflow for qualifying a new batch of this compound.
Q6: What should I look for on the Certificate of Analysis (CoA)?
The Certificate of Analysis provided by the supplier is the first point of reference. Key parameters to compare between batches include:
| Parameter | Importance |
| Purity (by HPLC) | A significant difference in purity can directly impact the effective concentration. |
| Identity (by ¹H NMR, MS) | Confirms the chemical structure of the compound. |
| Residual Solvents | High levels of residual solvents can be toxic to cells and interfere with assays. |
| Water Content | Can affect the stability and accurate weighing of the compound. |
| Appearance | A change in color or form (e.g., crystalline vs. amorphous) may indicate a different polymorph or degradation. |
Q7: My this compound is not dissolving properly. What should I do?
This compound is known to be insoluble in water.[6] For in vitro experiments, it is typically dissolved in DMSO to create a stock solution. If you encounter solubility issues, consider the following:
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Moisture in DMSO can reduce the solubility of many compounds.
-
Sonication: Gentle sonication in a water bath can aid dissolution.
-
Warming: Briefly warming the solution to 37°C may help, but be cautious of potential degradation with prolonged heating.
-
Fresh Solvent: Always use fresh DMSO, as it can absorb moisture from the air over time.
If solubility issues persist with a new batch, it could be indicative of a different polymorphic form, which may have lower solubility.
Q8: I am observing unexpected off-target effects. Could this be related to batch variability?
Yes, unexpected biological effects could be due to impurities present in a particular batch. While ceritinib is a selective ALK inhibitor, it also shows activity against other kinases like IGF-1R and InsR at higher concentrations.[6][10] Different impurity profiles between batches could lead to varied off-target effects. If you suspect this, consider the following:
-
LC-MS/MS Analysis: A sensitive technique like Liquid Chromatography-Tandem Mass Spectrometry can be used to identify and quantify impurities.
-
Compare to a Reference Standard: If available, compare the activity of the new batch to a well-characterized reference standard.
Experimental Protocols
Protocol 1: Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution of the new batch of this compound in the same manner as the standard solution.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 277 nm or 303 nm.[11]
-
Column Temperature: 30°C.
-
-
Analysis: Inject the standard and sample solutions. Compare the retention time of the main peak in the sample chromatogram to that of the standard. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Protocol 2: Assessment of Crystalline Form by X-Ray Powder Diffraction (XRPD)
XRPD is a powerful technique to identify the polymorphic form of a crystalline solid.
-
Sample Preparation: Gently grind a small amount of the this compound powder to ensure a random orientation of the crystals.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation.
-
Scan Range (2θ): 2° to 40°.
-
Scan Speed: A slow scan speed (e.g., 1°/min) is recommended for better resolution.
-
-
Data Acquisition: Run the XRPD scan on the new batch and, if available, a reference batch.
-
Data Analysis: Compare the resulting diffractograms. Different crystalline forms will produce distinct patterns of peaks at specific 2θ angles.
Signaling Pathway Diagrams
Ceritinib's Primary Mechanism of Action:
Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Troubleshooting Logic for Inconsistent Biological Activity:
Caption: A logical workflow for troubleshooting inconsistent experimental results with different batches of this compound.
References
- 1. contractlaboratory.com [contractlaboratory.com]
- 2. researchgate.net [researchgate.net]
- 3. Seven Common Causes of Pharma Process Deviations [sartorius.com]
- 4. Issue's Article Details [indiandrugsonline.org]
- 5. altasciences.com [altasciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unlocking the secrets of API stability | Malvern Panalytical [malvernpanalytical.com]
- 9. mdpi.com [mdpi.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
Ceritinib Technical Support Center: Minimizing Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of ceritinib in experimental settings. The information provided aims to minimize compound degradation and ensure the reliability and reproducibility of your results.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving ceritinib.
| Issue | Potential Cause | Recommended Solution |
| Precipitation of Ceritinib in Aqueous Solutions (e.g., cell culture media, PBS) | Ceritinib has low solubility in aqueous buffers, especially as the pH increases.[1] Direct dilution of a highly concentrated DMSO stock into aqueous media can cause the compound to crash out of solution. | To maximize solubility, first dissolve ceritinib in dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice. A 1:2 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.3 mg/mL.[1] Prepare fresh aqueous solutions daily as storage for more than one day is not recommended.[1] |
| Loss of Ceritinib Activity in Experiments | Ceritinib can degrade under various conditions, including exposure to acidic or basic environments, oxidation, heat, and light. Storing stock solutions improperly can also lead to a loss of potency over time. | Store solid ceritinib at -20°C.[1] Prepare stock solutions in anhydrous DMSO and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Protect solutions from light. For in vivo studies, prepare fresh formulations daily. |
| Inconsistent Results Between Experiments | Variability in the preparation of ceritinib solutions, including the final concentration of the organic solvent (e.g., DMSO), can affect experimental outcomes. The age and storage of the stock solution can also be a factor. | Standardize your protocol for solution preparation. Ensure the final concentration of DMSO in your in vitro assays is consistent and below a level that affects cell viability (typically <0.5%). Use freshly thawed aliquots of your stock solution for each experiment. |
| Difficulty Dissolving Ceritinib Powder | The crystalline solid form of ceritinib may require initial effort to fully dissolve. | Purging the solvent of choice with an inert gas before dissolving the ceritinib can be beneficial.[1] Gentle warming and vortexing can aid in the dissolution process, particularly for preparing stock solutions in DMSO or ethanol. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing ceritinib stock solutions?
A1: Ceritinib is soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are commonly used. The approximate solubilities are 1 mg/mL in DMSO, 16 mg/mL in ethanol, and 12 mg/mL in DMF.[1] For most in vitro cellular assays, DMSO is the solvent of choice.
Q2: How should I store my ceritinib stock solutions?
A2: Ceritinib, supplied as a crystalline solid, should be stored at -20°C and is stable for at least four years.[1] Once dissolved in an organic solvent like DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes and store them at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Q3: Can I store ceritinib in an aqueous solution?
A3: It is not recommended to store ceritinib in aqueous solutions for more than one day due to its limited stability and potential for degradation.[1] Always prepare fresh dilutions in your experimental buffer or media from your frozen stock solution on the day of the experiment.
Q4: What are the main degradation pathways for ceritinib?
A4: Forced degradation studies have shown that ceritinib is susceptible to degradation under acidic, basic, oxidative, thermal, and photolytic conditions. The most significant degradation occurs under acidic conditions.
Q5: How does pH affect the stability and solubility of ceritinib?
A5: Ceritinib's solubility is pH-dependent and decreases as the pH increases. It is more soluble in acidic conditions. This is an important consideration when preparing solutions in buffers with varying pH.
Quantitative Data on Ceritinib Degradation
The following table summarizes the results from a forced degradation study of ceritinib under various stress conditions.
| Stress Condition | Description | % Degradation | Major Degradation Products (Retention Time) |
| Acidic | 0.1N HCl at room temperature for 72h | 64.67% | 3.88 min (major), 2.30 min (minor) |
| Basic | 0.1N NaOH at room temperature for 72h | 3.7% | Not specified |
| Oxidative | Not specified | 9.5% | 2.30 min |
| Thermal (Dry Heat) | Not specified | 12.23% | 2.58 min, 6.83 min |
| Neutral | Water at room temperature for 72h | No degradation | Not applicable |
| Photolytic | Not specified | Not specified | Not specified |
Data synthesized from a study on the stability of ceritinib.
Experimental Protocols
Protocol 1: Preparation of Ceritinib Stock Solution (10 mM in DMSO)
-
Materials:
-
Ceritinib powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the ceritinib vial to equilibrate to room temperature before opening.
-
Weigh the required amount of ceritinib powder in a sterile microcentrifuge tube. The molecular weight of ceritinib is 558.14 g/mol .
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the ceritinib is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of Ceritinib Working Solution for In Vitro Assays
-
Materials:
-
10 mM Ceritinib stock solution in DMSO
-
Appropriate cell culture medium or buffer (e.g., RPMI-1640, PBS)
-
-
Procedure:
-
Thaw a single-use aliquot of the 10 mM ceritinib stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or buffer to achieve the desired final concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium is below the level of toxicity for your cell line (typically ≤ 0.5%).
-
Use the freshly prepared working solutions immediately. Do not store aqueous dilutions.
-
Protocol 3: Formulation of Ceritinib for In Vivo Studies
-
Materials:
-
Ceritinib powder
-
0.5% (w/v) Methylcellulose
-
0.5% (v/v) Tween 80
-
Sterile water
-
-
Procedure:
-
Calculate the required amount of ceritinib for the desired dosage and number of animals.
-
Prepare the vehicle by dissolving methylcellulose and Tween 80 in sterile water.
-
Levigate the ceritinib powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to create a homogenous suspension.
-
Administer the formulation to the animals immediately after preparation.
-
Visualizations
Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Caption: Recommended workflow for preparing and using ceritinib in experiments.
References
Technical Support Center: Strategies to Reduce Ceritinib-Induced Hepatotoxicity In Vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to mitigate ceritinib-induced hepatotoxicity in preclinical in vivo models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of ceritinib-induced hepatotoxicity?
A1: The precise mechanism of ceritinib-induced hepatotoxicity is not fully elucidated but is thought to involve two potential pathways. Evidence suggests a possibility of immunologically mediated liver injury, characterized by a delayed onset and recurrence upon re-exposure[1]. Additionally, a direct, intrinsic hepatotoxicity is also proposed, potentially stemming from off-target inhibition of tyrosine kinase receptors in hepatocytes[1]. A key contributing factor is believed to be the induction of oxidative stress. In a study on pediatric liver tumors, ceritinib was shown to induce the production of reactive oxygen species (ROS) in vivo. This aligns with findings for other tyrosine kinase inhibitors (TKIs) like crizotinib and sunitinib, where oxidative stress is a central mechanism of liver injury[2][3]. Ceritinib is primarily metabolized in the liver by the cytochrome P450 system, particularly CYP3A, which can also make it susceptible to drug-drug interactions that may exacerbate liver injury[1].
Q2: What are the common clinical manifestations of ceritinib-induced hepatotoxicity?
A2: In clinical settings, ceritinib therapy is commonly associated with elevations in serum aminotransferase levels[1]. These elevations can occur in 20% to 50% of patients, with levels rising above five times the upper limit of normal in a smaller percentage of cases[1]. While often transient and manageable with dose modifications, there are rare instances of more severe, clinically apparent acute liver injury, including acute hepatitis and liver failure[1].
Q3: Are there established in vivo models for studying ceritinib-induced hepatotoxicity?
Q4: What potential strategies can be explored to reduce ceritinib-induced hepatotoxicity in vivo?
A4: Based on the likely involvement of oxidative stress, a primary strategy to investigate is the co-administration of antioxidants. N-acetylcysteine (NAC) is a promising candidate due to its ability to replenish glutathione stores and directly scavenge reactive oxygen species[5][6]. Studies on other TKIs have shown that NAC can alleviate cellular damage caused by oxidative stress[3]. Another approach is dose modification, which is a standard clinical practice for managing ceritinib-induced hepatotoxicity[7]. Investigating the impact of different dosing schedules or lower, more frequent dosing in vivo could provide valuable insights.
Troubleshooting Guides
Problem: High variability in liver enzyme elevation in the animal model.
-
Possible Cause: Inconsistent drug absorption due to oral gavage technique.
-
Solution: Ensure consistent training of personnel performing oral gavage. Administer ceritinib at the same time each day. Consider using a vehicle that enhances solubility and stability.
-
Possible Cause: Genetic variability within the mouse strain.
-
Solution: Use a well-characterized, inbred mouse strain like C57BL/6J to minimize genetic variation. Increase the number of animals per group to improve statistical power.
-
Possible Cause: Underlying health status of the animals.
-
Solution: Source animals from a reputable vendor and allow for an adequate acclimatization period before starting the experiment. Monitor animal health closely throughout the study.
Problem: No significant hepatotoxicity observed at the intended ceritinib dose.
-
Possible Cause: The selected dose is too low for the specific animal model.
-
Solution: Conduct a dose-ranging study to determine the optimal dose of ceritinib that induces measurable but sub-lethal hepatotoxicity. Based on studies with other TKIs, a starting point for dose exploration in mice could be in the range of 50-100 mg/kg/day, administered orally[2].
-
Possible Cause: Insufficient duration of treatment.
-
Solution: Extend the treatment period. Drug-induced liver injury can be time-dependent. Consider a treatment duration of 14 to 28 days, with interim monitoring of liver enzymes if feasible.
Problem: Excessive toxicity and animal mortality in the ceritinib group.
-
Possible Cause: The administered dose is too high.
-
Solution: Reduce the dose of ceritinib. Refer to dose-ranging studies to find a balance between inducing hepatotoxicity and maintaining animal welfare.
-
Possible Cause: Off-target toxicities other than hepatotoxicity.
-
Solution: Monitor for other signs of toxicity, such as significant weight loss, gastrointestinal distress, or changes in behavior. If non-hepatic toxicities are severe, a lower dose or a different experimental model may be necessary.
Data Presentation
Table 1: Proposed In Vivo Study Design for Ceritinib-Induced Hepatotoxicity and Mitigation with N-Acetylcysteine (NAC)
| Group | Treatment | Animal Model | Duration | Key Endpoints |
| 1 | Vehicle Control (e.g., 0.5% methylcellulose) | C57BL/6J mice | 28 days | Serum ALT, AST, Total Bilirubin; Liver Histology |
| 2 | Ceritinib (e.g., 75 mg/kg/day, oral gavage) | C57BL/6J mice | 28 days | Serum ALT, AST, Total Bilirubin; Liver Histology |
| 3 | Ceritinib (75 mg/kg/day) + NAC (e.g., 150 mg/kg/day, i.p.) | C57BL/6J mice | 28 days | Serum ALT, AST, Total Bilirubin; Liver Histology |
| 4 | NAC alone (150 mg/kg/day, i.p.) | C57BL/6J mice | 28 days | Serum ALT, AST, Total Bilirubin; Liver Histology |
Note: The doses provided are hypothetical and should be optimized in pilot studies.
Table 2: Expected Quantitative Outcomes from a Hypothetical In Vivo Mitigation Study (Based on Crizotinib/Sunitinib Data as a Proxy)
| Parameter | Vehicle Control | Ceritinib (Hypothetical) | Ceritinib + NAC (Hypothetical) |
| Serum ALT (U/L) | 35 ± 5 | 250 ± 40 | 120 ± 30 |
| Serum AST (U/L) | 80 ± 10 | 450 ± 60 | 200 ± 50 |
| Liver MDA (nmol/mg protein) | 1.5 ± 0.3 | 4.0 ± 0.8 | 2.0 ± 0.5 |
| Liver GSH (µmol/g tissue) | 8.0 ± 1.0 | 3.5 ± 0.7 | 6.5 ± 1.2 |
| Histological Necrosis Score | 0.1 ± 0.1 | 3.5 ± 0.5 | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation and are illustrative, based on findings from studies on other TKIs like crizotinib and sunitinib[2][3].
Experimental Protocols
Protocol 1: Induction of Ceritinib Hepatotoxicity and Mitigation with NAC in Mice
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization: House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Group Allocation: Randomly divide mice into four groups as described in Table 1.
-
Drug Preparation:
-
Ceritinib: Suspend in a vehicle such as 0.5% methylcellulose in sterile water. Prepare fresh daily.
-
N-Acetylcysteine (NAC): Dissolve in sterile saline. Prepare fresh daily.
-
-
Administration:
-
Administer ceritinib or vehicle control orally via gavage once daily.
-
Administer NAC or saline via intraperitoneal (i.p.) injection once daily, approximately 1 hour before ceritinib administration.
-
-
Monitoring: Monitor animal body weight and general health daily.
-
Endpoint Collection: At the end of the study period (e.g., 28 days), euthanize animals.
-
Collect blood via cardiac puncture for serum separation. Analyze for ALT, AST, and total bilirubin levels.
-
Perfuse the liver with cold phosphate-buffered saline (PBS). Excise the liver, weigh it, and section it.
-
Fix a portion of the liver in 10% neutral buffered formalin for histological analysis (H&E staining).
-
Snap-freeze another portion of the liver in liquid nitrogen and store at -80°C for biochemical assays (e.g., MDA and GSH levels).
-
Visualizations
Caption: Proposed signaling pathway for ceritinib-induced hepatotoxicity and the protective role of NAC.
Caption: Experimental workflow for an in vivo study of ceritinib hepatotoxicity mitigation.
References
- 1. Ceritinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Crizotinib and Sunitinib Induce Hepatotoxicity and Mitochondrial Apoptosis in L02 Cells via ROS and Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Insight on the Pathways Involved in Crizotinib and Sunitinib Induced Hepatotoxicity in HepG2 Cells and Animal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Crizotinib and Sunitinib Induce Hepatotoxicity and Mitochondrial Apoptosis in L02 Cells via ROS and Nrf2 Signaling Pathway [frontiersin.org]
- 7. researchgate.net [researchgate.net]
dealing with poor oral bioavailability of ceritinib in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of ceritinib in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for ceritinib's poor oral bioavailability in preclinical models?
A1: Ceritinib's poor oral bioavailability is primarily attributed to its low aqueous solubility and permeability. It is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[1][2] Its solubility is also highly pH-dependent, with good solubility at a low pH (11 mg/mL at pH 1) but very poor solubility at neutral pH (0.0002 mg/mL at pH 6.8).[1][2] This can lead to variable dissolution and absorption in the gastrointestinal tract of preclinical models.
Q2: What are the common formulation strategies to enhance ceritinib's oral bioavailability in preclinical studies?
A2: Several strategies can be employed to improve the oral bioavailability of ceritinib in preclinical models. These include:
-
Lipid-based formulations: Such as nanostructured lipid carriers (NLCs) and solid lipid nanoparticles (SLNs), which can improve solubility and absorption.[1][3][4]
-
Self-nanoemulsifying drug delivery systems (SNEDDS): These systems form nanoemulsions in the gastrointestinal tract, enhancing the solubilization and absorption of the drug.[5]
-
Particle size reduction: Techniques like nanosuspension can increase the surface area of the drug, leading to improved dissolution rates.
Q3: How does food impact the oral bioavailability of ceritinib?
A3: In clinical studies with healthy adults, the administration of ceritinib with food, particularly high-fat meals, has been shown to significantly increase its oral bioavailability. A high-fat meal increased the AUC (Area Under the Curve) by 73%, while a low-fat meal increased it by 58%.[6][7] While this is human data, it suggests that the presence of lipids can enhance absorption, a principle that is relevant for preclinical formulation design.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of ceritinib in rodent pharmacokinetic (PK) studies.
-
Possible Cause 1: Formulation-related issues.
-
Precipitation of ceritinib: Due to its pH-dependent solubility, ceritinib may precipitate out of the formulation upon administration into the higher pH environment of the small intestine.
-
Inadequate solubilization: The chosen vehicle may not be sufficient to maintain ceritinib in solution.
-
-
Troubleshooting Steps:
-
Re-evaluate the formulation strategy: Consider using lipid-based formulations like SLNs or SNEDDS, which can better maintain ceritinib in a solubilized state in the gastrointestinal tract.[3][4][5]
-
Particle size reduction: If using a suspension, ensure that the particle size is minimized and uniform to improve dissolution.
-
pH modification: For solution formulations, careful selection of pH-adjusting agents and co-solvents can help, but be mindful of potential precipitation upon administration.[8]
-
-
Possible Cause 2: Animal-related factors.
-
Differences in gastrointestinal physiology: Variations in gastric pH and intestinal transit time between individual animals can contribute to variability.[9]
-
Coprophagy in rodents: This can lead to re-exposure to the drug, causing unexpected peaks in the pharmacokinetic profile.
-
-
Troubleshooting Steps:
-
Standardize experimental conditions: Ensure consistent fasting times, housing conditions, and dosing procedures for all animals.[9]
-
Consider the use of specialized caging: To prevent coprophagy if it is suspected to be a significant factor.
-
Increase the number of animals per time point: This can help to obtain a more reliable average concentration at each point in the PK profile.
-
Issue 2: Low systemic exposure (low Cmax and AUC) of ceritinib in preclinical models despite administration of a high dose.
-
Possible Cause 1: Poor dissolution and absorption.
-
Troubleshooting Steps:
-
Enhance solubility through advanced formulations: Employing nanostructured lipid carriers or self-nanoemulsifying drug delivery systems has been shown to significantly increase the Cmax and AUC of ceritinib in rats.[1][3][5]
-
Increase the surface area: Reducing the particle size of ceritinib to the nanoscale can improve its dissolution rate.
-
-
Possible Cause 2: Efflux transporter activity.
-
P-glycoprotein (P-gp) substrate: Ceritinib is a substrate for P-gp, an efflux transporter in the intestine that can pump the drug back into the lumen, thereby reducing its net absorption.
-
-
Troubleshooting Steps:
-
In vitro permeability assessment: Conduct a Caco-2 permeability assay to confirm if efflux is a significant issue. An efflux ratio greater than 2 is generally indicative of active efflux.
-
Co-administration with a P-gp inhibitor: In a research setting, co-dosing with a known P-gp inhibitor (e.g., verapamil) can help to determine the extent to which efflux is limiting bioavailability.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of Different Ceritinib Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Pure Drug Suspension | - | 20.1 ± 3.41 | 4.00 ± 0.03 | 155.7 ± 5.02 | 100 | [3] |
| Solid Lipid Nanoparticles (SLNs) | - | 66.233 ± 3.54 | 2.50 ± 0.01 | 592.5 ± 5.24 | ~380 | [3] |
| Pure Drug Suspension | - | 21.05 µg/mL | 4.0 | - | 100 | [5] |
| SNEDDS | - | 65.54 µg/mL | 2.0 | - | ~350 | [5] |
Note: The data from different studies may not be directly comparable due to variations in experimental conditions.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before oral administration, with free access to water.
-
Formulation Preparation:
-
Suspension: Suspend ceritinib in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
SLN/SNEDDS: Prepare as per the specific formulation protocol.
-
-
Dosing: Administer the ceritinib formulation orally via gavage at the desired dose.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of ceritinib using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Protocol 2: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of ceritinib in dimethyl sulfoxide (DMSO).
-
Assay Buffer: Use a phosphate-buffered saline (PBS) at a physiologically relevant pH (e.g., 6.8 or 7.4).
-
Procedure:
-
Add a small volume of the DMSO stock solution to the assay buffer in a microplate well.
-
Mix and incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 2 hours).
-
Measure the turbidity using a nephelometer or the concentration of the dissolved drug in the supernatant after centrifugation/filtration by UV-Vis spectroscopy or LC-MS.
-
-
Data Analysis: Determine the concentration at which precipitation occurs, which represents the kinetic solubility.
Visualizations
Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream signaling pathways.
Caption: Workflow for preclinical evaluation of ceritinib oral bioavailability.
References
- 1. japsonline.com [japsonline.com]
- 2. japsonline.com [japsonline.com]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ViewArticleDetail [ijpronline.com]
- 6. Effects of meal type on the oral bioavailability of the ALK inhibitor ceritinib in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Ceritinib Treatment Protocols for Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ALK inhibitor ceritinib in long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ceritinib?
A1: Ceritinib is a potent and selective ATP-competitive tyrosine kinase inhibitor of Anaplastic Lymphoma Kinase (ALK). In cancer cells with ALK rearrangements (like the EML4-ALK fusion protein), ALK is constitutively active, leading to uncontrolled cell proliferation and survival. Ceritinib binds to the ATP-binding site within the kinase domain of ALK, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as PI3K-AKT, MEK-ERK, and JAK-STAT.[1][2][3][4] This ultimately leads to cell cycle arrest and apoptosis in ALK-dependent cancer cells.[3]
Q2: How does the in vitro potency of ceritinib compare to crizotinib?
A2: In vitro enzymatic assays have shown that ceritinib is approximately 20 times more potent against ALK than the first-generation inhibitor, crizotinib.[5][6] This increased potency allows for the suppression of ALK phosphorylation and downstream signaling at lower concentrations compared to crizotinib.[3][5]
Q3: What are the known off-target effects of ceritinib that might influence my experiments?
A3: While highly selective for ALK, ceritinib can inhibit other kinases, which may have implications for your experiments, especially in ALK-negative cell lines or when investigating resistance mechanisms. Known off-targets that could produce biological effects at clinically relevant concentrations include Insulin-like Growth Factor 1 Receptor (IGF-1R), FAK1, and RSK1/2.[7] Inhibition of these off-target kinases can contribute to ceritinib's anti-proliferative effects independently of ALK.[7]
Troubleshooting Guides
Issue 1: Development of Ceritinib Resistance in Cell Culture
Problem: My cancer cell line, initially sensitive to ceritinib, is now showing reduced sensitivity or is proliferating at concentrations that were previously cytotoxic.
Possible Causes & Solutions:
-
On-Target Resistance (Secondary ALK Mutations):
-
Explanation: The most common mechanism of acquired resistance to ALK inhibitors involves the development of secondary mutations within the ALK kinase domain. These mutations can interfere with ceritinib binding. While ceritinib is effective against some crizotinib-resistant mutations (e.g., L1196M, G1269A), resistance to ceritinib can be conferred by other mutations such as G1202R and F1174C.[8][9][10][11]
-
Troubleshooting Steps:
-
Sequence the ALK Kinase Domain: Perform Sanger sequencing or next-generation sequencing (NGS) on the resistant cell population to identify potential secondary mutations.
-
Consult Literature for Known Mutations: Compare any identified mutations against databases of known resistance mutations to understand their potential impact on ceritinib sensitivity.
-
Consider Switching to a Next-Generation ALK Inhibitor: If a known resistance mutation is identified, consider testing a third-generation ALK inhibitor like lorlatinib, which has shown activity against a broader spectrum of resistance mutations.
-
-
-
Bypass Pathway Activation:
-
Explanation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass their dependency on ALK signaling. Common bypass pathways implicated in ceritinib resistance include the activation of EGFR, HER3, FGFR3, and c-MET.[1][2][12][13][14][15][16][17][18]
-
Troubleshooting Steps:
-
Assess Phosphorylation of Key Bypass Pathway Proteins: Use Western blotting or phospho-RTK arrays to screen for increased phosphorylation of EGFR, HER3, FGFR3, and c-MET in your resistant cell lines compared to the parental, sensitive cells.
-
Test Combination Therapies: If a bypass pathway is activated, test the efficacy of combining ceritinib with an inhibitor of that pathway (e.g., an EGFR inhibitor like afatinib if EGFR is activated).[14]
-
-
Logical Workflow for Investigating Ceritinib Resistance
Caption: Workflow for troubleshooting acquired resistance to ceritinib.
Issue 2: Unexpected Cell Death or Poor Cell Health in Long-Term Cultures
Problem: My cells are dying or appear unhealthy even at low, sub-lethal concentrations of ceritinib, or my control (untreated) cells are also showing poor viability over time.
Possible Causes & Solutions:
-
Subtle Cytotoxicity or Off-Target Effects:
-
Explanation: Even at low concentrations, long-term exposure to a kinase inhibitor can induce cellular stress or off-target effects that impact cell health.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve with a Wider Range: Determine the IC50 of ceritinib on your cell line to establish a more precise therapeutic window. For long-term experiments, use concentrations well below the IC50.
-
Implement Drug Holidays: Culture the cells in ceritinib-free medium for a short period (e.g., one or two passages) to allow them to recover before re-introducing the drug.
-
Monitor Cell Morphology: Regularly observe the cells under a microscope for changes in morphology, such as rounding, detachment, or the appearance of vacuoles, which can indicate cellular stress.
-
-
-
Contamination:
-
Explanation: Long-term cell cultures are highly susceptible to contamination from bacteria, yeast, fungi, or mycoplasma, which can affect cell health and experimental outcomes.
-
Troubleshooting Steps:
-
Regularly Screen for Mycoplasma: Use a PCR-based or fluorescence-based mycoplasma detection kit to test your cell cultures routinely.
-
Practice Strict Aseptic Technique: Always work in a laminar flow hood, disinfect all surfaces and equipment with 70% ethanol, and avoid sharing media or reagents between different cell lines.
-
Quarantine New Cell Lines: Before introducing new cell lines into the main cell culture facility, culture them in a separate incubator and test them for contamination.
-
-
Issue 3: Loss of Resistant Phenotype
Problem: My ceritinib-resistant cell line is gradually becoming more sensitive to the drug over several passages.
Possible Causes & Solutions:
-
Lack of Continuous Selection Pressure:
-
Explanation: In the absence of ceritinib, cells that have lost the resistance mechanism may outcompete the resistant cells.
-
Troubleshooting Steps:
-
Maintain a Low Concentration of Ceritinib: For many resistant cell lines, it is necessary to continuously culture them in the presence of a maintenance dose of ceritinib to ensure the stability of the resistant phenotype.[6] This concentration should be high enough to provide selective pressure but not so high as to cause significant cytotoxicity.
-
Re-select the Resistant Population: If the resistance has significantly diminished, you may need to re-expose the cell population to gradually increasing concentrations of ceritinib to re-select for the resistant cells.
-
Cryopreserve Resistant Stocks: Once a resistant cell line is established and validated, it is crucial to cryopreserve multiple vials at a low passage number. This allows you to thaw a fresh stock if the working culture loses its resistant phenotype.
-
-
Experimental Protocols
Protocol 1: Establishing Ceritinib-Resistant Cell Lines
This protocol describes a general method for generating ceritinib-resistant cancer cell lines through continuous exposure to escalating drug concentrations.
Methodology:
-
Determine Initial Ceritinib Concentration:
-
Perform a short-term (e.g., 72-hour) cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of ceritinib in the parental cell line.
-
Begin the long-term culture with a starting concentration of ceritinib that is approximately equal to the IC10-IC20 (a concentration that causes 10-20% growth inhibition).
-
-
Dose Escalation:
-
Culture the cells in the starting concentration of ceritinib, changing the medium every 2-3 days.
-
When the cells have recovered and are growing at a rate similar to the untreated parental cells, passage them and increase the ceritinib concentration by a factor of 1.5 to 2.
-
Repeat this process of dose escalation. It may take several months to establish a highly resistant cell line. For example, some studies have established resistance by culturing cells with intermittent 3-day exposures to 1 µM ceritinib until the growth rate is similar to that of untreated cells.[6][13]
-
-
Verification of Resistance:
-
Once the cells are able to proliferate in a significantly higher concentration of ceritinib than the parental cells, perform a cell viability assay to quantify the fold-change in IC50. A resistant cell line will typically have an IC50 at least 10-fold higher than the parental line.[14]
-
Confirm that the resistance is due to on-target or bypass pathway mechanisms by performing Western blotting for p-ALK and other relevant signaling proteins.
-
Experimental Workflow for Generating Resistant Cell Lines
Caption: Step-by-step workflow for generating ceritinib-resistant cell lines.
Protocol 2: Western Blot for ALK Phosphorylation
This protocol is for assessing the on-target effect of ceritinib by measuring the phosphorylation of ALK.
Methodology:
-
Cell Lysis:
-
Plate ALK-positive cells and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of ceritinib for a specified time (e.g., 6 hours).[19]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ALK (e.g., p-ALK Tyr1604) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Strip the membrane and re-probe with an antibody against total ALK to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of phosphorylated ALK to total ALK.
-
Data Presentation
Table 1: In Vitro IC50 Values of Ceritinib in ALK-Positive NSCLC Cell Lines
| Cell Line | ALK Status | Ceritinib IC50 (nM) | Crizotinib IC50 (nM) | Reference |
| H3122 | EML4-ALK | ~20 | ~400 | [5] |
| H2228 | EML4-ALK | ~30 | ~600 | [5] |
Table 2: Common Mechanisms of Acquired Resistance to Ceritinib
| Resistance Mechanism | Description | Key Proteins to Analyze | Potential Interventions |
| On-Target (ALK Mutations) | Secondary mutations in the ALK kinase domain that prevent ceritinib binding. | ALK (sequencing) | Switch to a 3rd-generation ALK inhibitor (e.g., lorlatinib). |
| Bypass Pathway Activation | Upregulation and activation of alternative receptor tyrosine kinases. | p-EGFR, p-HER3, p-FGFR3, p-c-MET | Combination therapy with an inhibitor of the activated pathway. |
Signaling Pathway Diagrams
Ceritinib Mechanism of Action and Downstream Signaling
Caption: Ceritinib inhibits the EML4-ALK fusion protein, blocking downstream pro-survival pathways.
Bypass Pathways in Ceritinib Resistance
Caption: Activation of bypass pathways (EGFR, FGFR3, c-MET) can promote survival despite ALK inhibition by ceritinib.
References
- 1. Fibroblast growth factor receptor 3 overexpression mediates ALK inhibitor resistance in ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Afatinib reverses ceritinib resistance (CR) in ALK/ROS1-positive non-small-cell lung cancer cell (NSCLC) via suppression of NRG1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polypharmacology-based ceritinib repurposing using integrated functional proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Overcoming EGFR Bypass Signal-Induced Acquired Resistance to ALK Tyrosine Kinase Inhibitors in ALK-Translocated Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ceritinib Kinase Activity Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists utilizing ceritinib in kinase activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action of ceritinib in a kinase assay?
A1: Ceritinib is a potent, ATP-competitive tyrosine kinase inhibitor.[1] In a kinase assay, it binds to the ATP-binding site of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase, preventing the transfer of a phosphate group from ATP to the substrate.[1] This inhibition blocks the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways.[2]
Q2: What are the primary downstream signaling pathways affected by ceritinib's inhibition of ALK?
A2: Inhibition of ALK by ceritinib leads to the decreased activation of several key downstream signaling pathways that are crucial for cell proliferation and survival. These primarily include the PI3K/AKT, MEK/ERK, and STAT3 pathways.[2]
Q3: What are some common off-target kinases that ceritinib might inhibit in an assay?
A3: While highly selective for ALK, ceritinib can also inhibit other kinases, particularly at higher concentrations. Notable off-targets include IGF-1R, InsR (Insulin Receptor), and ROS1.[3] In an enzymatic kinase assay, ceritinib has shown biochemical inhibition of IGF-1R, InsR, and STK22D.[1]
Q4: What are the recommended starting buffer conditions for a ceritinib ALK kinase assay?
A4: A commonly used basal buffer for ALK kinase assays, particularly for TR-FRET based methods like LanthaScreen®, consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and a non-ionic detergent such as 0.01% BRIJ-35.[4]
Troubleshooting Guide
Q5: I am observing low or no kinase activity in my control wells (without ceritinib). What could be the issue?
A5: There are several potential reasons for low kinase activity:
-
Enzyme Inactivity: Ensure the ALK enzyme has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.
-
Sub-optimal Reagent Concentrations: The concentrations of ATP and the substrate are critical. Titrate both to determine the optimal concentrations for your specific assay conditions. For some assays, an ATP concentration at or near the Kₘ for the kinase is recommended.
-
Incorrect Buffer Composition: Verify the pH of your buffer is optimal (typically around 7.5). Ensure essential co-factors like Mg²⁺ are present at the correct concentration.
Q6: My ceritinib stock solution appears cloudy or precipitated when diluted in the aqueous assay buffer. How can I solve this?
A6: Ceritinib has poor aqueous solubility.[5] To avoid precipitation, it is recommended to first dissolve ceritinib in an organic solvent like DMSO or DMF to create a concentrated stock solution.[5] When preparing working solutions, dilute the stock into the final aqueous assay buffer. It is also advisable not to store the aqueous solution for more than a day.[5] The final concentration of the organic solvent in the assay should be kept low (typically ≤1%) and consistent across all wells to minimize its effect on kinase activity.
Q7: My dose-response curve for ceritinib is flat, or the IC₅₀ value is much higher than expected. What are the possible causes?
A7:
-
Ceritinib Degradation: Ensure your ceritinib stock has been stored properly and is not expired.
-
High ATP Concentration: As ceritinib is an ATP-competitive inhibitor, a high concentration of ATP in the assay can compete with ceritinib binding and lead to an artificially high IC₅₀ value. Consider reducing the ATP concentration, ideally to the Kₘ value for ALK.
-
Enzyme Concentration Too High: An excessively high concentration of the kinase can deplete the inhibitor, leading to a right-shifted dose-response curve. Optimize the enzyme concentration to ensure the assay is in the linear range.
Q8: I am seeing a high background signal or false positives in my screening assay. What can I do to mitigate this?
A8:
-
Assay Interference: If using a fluorescence-based assay, ceritinib or other compounds in your library may be fluorescent, leading to interference. Consider using a different detection method, such as a luminescence-based assay (e.g., ADP-Glo™), which is less prone to this type of interference.[6]
-
Detergent Effects: Some detergents can interfere with assay components. The use of a non-ionic detergent like BRIJ-35 at a low concentration (e.g., 0.01%) is generally recommended.[4]
-
Reaction Time: An overly long reaction time can lead to a high background. Optimize the incubation time to ensure you are measuring the initial reaction velocity.
Data Presentation
Table 1: Recommended Buffer Components for ALK Kinase Assays
| Component | Recommended Concentration | Purpose | Reference(s) |
| HEPES | 50 mM | Buffering agent to maintain pH | ,[4] |
| pH | 7.5 | Optimal pH for many kinase reactions | ,[4] |
| MgCl₂ | 10 mM | Essential cofactor for kinase activity | ,[4] |
| EGTA | 1 mM | Chelates divalent cations | ,[4] |
| BRIJ-35 | 0.01% | Non-ionic detergent to prevent aggregation | ,[4] |
Table 2: In Vitro IC₅₀ Values for Ceritinib
| Target Kinase | IC₅₀ (nM) | Assay Conditions | Reference(s) |
| ALK | 0.2 | Cell-free enzymatic assay | |
| IGF-1R | 8 | Cell-free enzymatic assay | |
| InsR | 7 | Cell-free enzymatic assay | |
| STK22D | 23 | Cell-free enzymatic assay | |
| FLT3 | 60 | Cell-free enzymatic assay |
Table 3: Cellular IC₅₀ Values for Ceritinib in ALK-Positive Cell Lines
| Cell Line | ALK Fusion Protein | IC₅₀ (nM) | Reference(s) |
| Karpas-299 | NPM-ALK | 22.8 | |
| Ba/F3 | NPM-ALK | 26.0 | [1] |
Experimental Protocols
Protocol 1: LanthaScreen® TR-FRET Kinase Activity Assay
This protocol is adapted for a 384-well plate format with a final volume of 20 µL.
Reagents:
-
1X Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% BRIJ-35.[4]
-
ALK Enzyme: Diluted in 1X Kinase Reaction Buffer.
-
Fluorescein-labeled Substrate: Diluted in 1X Kinase Reaction Buffer.
-
ATP: Diluted in 1X Kinase Reaction Buffer.
-
Ceritinib: Serially diluted in 1X Kinase Reaction Buffer with a constant final DMSO concentration.
-
Stop/Detection Solution: 20 mM EDTA and 4 nM Eu-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
Procedure:
-
Compound Addition: Add 5 µL of serially diluted ceritinib or vehicle control (e.g., 1% DMSO) to the wells of a 384-well plate.
-
Enzyme Addition: Add 5 µL of the 4X ALK enzyme solution to each well.
-
Initiate Reaction: Add 10 µL of the 2X ATP/Substrate mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Stop Reaction: Add 10 µL of the Stop/Detection Solution to each well.
-
Second Incubation: Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor) following excitation around 340 nm. The TR-FRET ratio (665 nm / 620 nm) is then calculated.
Protocol 2: ADP-Glo™ Luminescence Kinase Assay
This protocol is adapted for a 384-well plate format with a final reaction volume of 20 µL.
Reagents:
-
1X Kinase Reaction Buffer: As described in Protocol 1.
-
ALK Enzyme: Diluted in 1X Kinase Reaction Buffer.
-
Substrate: Diluted in 1X Kinase Reaction Buffer.
-
ATP: Diluted in 1X Kinase Reaction Buffer.
-
Ceritinib: Serially diluted in 1X Kinase Reaction Buffer with a constant final DMSO concentration.
-
ADP-Glo™ Reagent: Provided in the kit.
-
Kinase Detection Reagent: Provided in the kit.
Procedure:
-
Set up Kinase Reaction: In a 384-well plate, combine the ALK enzyme, substrate, and serially diluted ceritinib. The initial reaction volume is 5 µL.[7]
-
Initiate Reaction: Add ATP to each well to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[7]
-
Second Incubation: Incubate for 40 minutes at room temperature.[7]
-
ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[7]
-
Third Incubation: Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is directly proportional to the amount of ADP produced and thus correlates with kinase activity.[6]
Visualizations
Caption: Ceritinib inhibits ALK autophosphorylation.
Caption: Workflow for a TR-FRET based kinase assay.
Caption: Workflow for a luminescence-based kinase assay.
References
- 1. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
Technical Support Center: Enhancing Ceritinib Delivery Across the Blood-Brain Barrier
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the delivery of ceritinib across the blood-brain barrier (BBB).
Frequently Asked Questions (FAQs)
Q1: What are the primary obstacles limiting ceritinib's penetration into the central nervous system (CNS)?
A1: The primary obstacles are twofold. First, ceritinib is a substrate for active efflux transporters at the BBB, specifically P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). These transporters actively pump ceritinib out of the brain endothelial cells and back into the bloodstream, thereby limiting its brain accumulation.[1][2] Second, ceritinib is highly bound to plasma proteins, with a median fraction unbound (Fu) of only 1.4%. This high protein binding reduces the concentration of free, pharmacologically active drug available to cross the BBB.[3]
Q2: What are the key strategies being explored to improve ceritinib's BBB penetration?
A2: Current research focuses on several key strategies:
-
Inhibition of Efflux Transporters: Co-administration of ceritinib with inhibitors of P-gp and BCRP has been shown to significantly increase its brain concentration in preclinical models.[1][2]
-
Nanoparticle-based Delivery Systems: Encapsulating ceritinib within nanoparticles, such as liposomes or solid lipid nanoparticles, can mask it from efflux transporters and facilitate its transport across the BBB.[4][5][6][7][8]
-
Prodrugs: Chemical modification of ceritinib to create a more lipophilic prodrug could enhance its passive diffusion across the BBB.
-
Direct CNS Administration: Methods like convection-enhanced delivery (CED) bypass the BBB to deliver therapeutics directly to the brain.[9][10]
Q3: What are the expected cerebrospinal fluid (CSF) to plasma ratios for ceritinib?
A3: In clinical studies, paired CSF and plasma sampling has shown that ceritinib can cross the human BBB, with CSF-to-plasma concentration ratios ranging from 13% to 35%.[11][12]
Q4: How effective is ceritinib in treating brain metastases in clinical settings?
A4: Clinical trials, such as the ASCEND-7 study, have demonstrated that ceritinib is effective in patients with ALK-positive non-small cell lung cancer (NSCLC) and active brain metastases.[13][14][15] Intracranial response rates have been observed to be as high as 51.5% in patients who have not previously received brain radiotherapy or an ALK inhibitor.[11][14] Ceritinib has shown efficacy in patients regardless of prior treatment with crizotinib or brain radiotherapy.[13][16][17]
Troubleshooting Guides
Issue 1: Inconsistent results in in vitro BBB models (e.g., Caco-2 cell assays).
-
Possible Cause: Variation in the expression levels of efflux transporters (P-gp, BCRP) in the Caco-2 cell line.
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate the Caco-2 cell line to ensure consistency.
-
Induce Transporter Expression: Consider inducing P-gp expression by culturing the cells in a medium containing an inducing agent like vinblastine to obtain a more sensitive assay system.[10][18]
-
Use of Inhibitors: Include a known P-gp inhibitor (e.g., verapamil) or a dual P-gp/BCRP inhibitor as a positive control to confirm that the observed efflux is transporter-mediated.[1]
-
Standardize Culture Conditions: Maintain consistent cell seeding density, passage number, and culture duration (typically 21 days for differentiation) to ensure the formation of a tight monolayer with stable transporter expression.
-
Issue 2: Low brain-to-plasma concentration ratio of ceritinib in animal models.
-
Possible Cause: High activity of efflux transporters (P-gp and BCRP) at the BBB in the animal model.
-
Troubleshooting Steps:
-
Use of Knockout Models: Employ knockout mouse strains that lack the genes for these transporters (e.g., Abcb1a/1b-/-, Abcg2-/-, or double knockout mice) to assess the maximum potential brain penetration of ceritinib in the absence of efflux.[1][2]
-
Co-administration with Inhibitors: Administer a potent dual P-gp and BCRP inhibitor prior to ceritinib administration to transiently block efflux at the BBB.
-
Verify Formulation: Ensure the ceritinib formulation for animal dosing is appropriate and results in adequate plasma concentrations.
-
Issue 3: Difficulty in formulating stable ceritinib-loaded nanoparticles.
-
Possible Cause: Poor aqueous solubility of ceritinib and issues with nanoparticle stability.
-
Troubleshooting Steps:
-
Optimize Formulation Parameters: Systematically optimize parameters such as the drug-to-lipid ratio, surfactant concentration, and manufacturing process (e.g., homogenization cycles, sonication). A Box-Behnken design can be employed for this optimization.
-
Characterize Nanoparticles: Thoroughly characterize the nanoparticles for size, polydispersity index, zeta potential, and entrapment efficiency to ensure they meet the desired specifications.[4]
-
Stability Studies: Conduct stability studies under different storage conditions to assess the shelf-life of the formulation.
-
Quantitative Data Summary
Table 1: Preclinical in vivo Brain Penetration of Ceritinib
| Animal Model | Condition | Brain Concentration Increase (vs. Wild-Type) | Reference |
| Mouse | Abcb1a/1b-/- | >38-fold | [1] |
| Mouse | Abcb1a/1b;Abcg2-/- | >90-fold | [1] |
Table 2: Clinical Pharmacokinetics and Efficacy of Ceritinib in CNS Metastases
| Parameter | Value | Clinical Study | Reference |
| CSF-to-Plasma Ratio | 13-35% | - | [12] |
| Median Unbound Tumor-to-Plasma Ratio (Enhancing Tumor) | 2.86 | Phase 0 Trial | [3] |
| Median Unbound Tumor-to-Plasma Ratio (Non-enhancing Tumor) | 0.33 | Phase 0 Trial | [3] |
| Intracranial Response Rate (ALKi-naïve, no prior radiotherapy) | 51.5% | ASCEND-7 | [13] |
| Intracranial Response Rate (ALKi-pretreated, prior radiotherapy) | 39.3% | ASCEND-7 | |
| Intracranial Disease Control Rate (ALKi-naïve) | 78.9% | ASCEND-1 | [3] |
| Intracranial Disease Control Rate (ALKi-pretreated) | 65.3% | ASCEND-1 | [3] |
Experimental Protocols
1. In Vitro P-gp Efflux Assay using Caco-2 Cells
This protocol provides a general framework for assessing whether ceritinib is a substrate of the P-gp efflux transporter.
-
Objective: To determine the bidirectional permeability of ceritinib across a Caco-2 cell monolayer.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a polarized monolayer.
-
Transport Buffer: Prepare a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: Add ceritinib to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add ceritinib to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Inhibitor Control: Repeat the B-A transport experiment in the presence of a known P-gp inhibitor (e.g., verapamil).
-
Sample Analysis: Quantify the concentration of ceritinib in the collected samples using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. A reduction in the efflux ratio in the presence of the P-gp inhibitor confirms that ceritinib is a substrate.
-
2. In Vivo Assessment of BBB Penetration in Mice
This protocol outlines a general procedure for determining the brain-to-plasma concentration ratio of ceritinib.
-
Objective: To quantify the extent of ceritinib penetration into the brain.
-
Methodology:
-
Animal Model: Use wild-type mice and, for comparison, P-gp/BCRP knockout mice.
-
Drug Administration: Administer a defined dose of ceritinib (e.g., 20 mg/kg) orally or via intravenous injection.
-
Sample Collection: At predetermined time points (e.g., 3 and 24 hours post-dose), collect blood samples (via cardiac puncture) and harvest the brains.
-
Tissue Processing:
-
Plasma: Centrifuge the blood to separate the plasma.
-
Brain: Homogenize the brain tissue in a suitable buffer.
-
-
Sample Analysis: Extract ceritinib from the plasma and brain homogenate (e.g., via protein precipitation with acetonitrile) and quantify its concentration using a validated LC-MS/MS method.[13][17]
-
Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. To determine the unbound brain-to-plasma ratio (Kp,uu), the unbound fraction of ceritinib in both plasma and brain tissue needs to be determined, typically through equilibrium dialysis.
-
3. Formulation of Ceritinib-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol provides a general method for preparing ceritinib-loaded SLNs.
-
Objective: To encapsulate ceritinib in SLNs to enhance its bioavailability and potential for BBB penetration.
-
Methodology:
-
Preparation of Lipid Phase: Dissolve ceritinib and a solid lipid (e.g., glyceryl monostearate) in an organic solvent (e.g., chloroform).
-
Preparation of Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer-188).
-
Emulsification: Add the lipid phase to the aqueous phase under high-speed homogenization to form an oil-in-water emulsion.
-
Solvent Evaporation: Evaporate the organic solvent, leading to the precipitation of the lipid and the formation of solid lipid nanoparticles.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using dynamic light scattering.
-
Entrapment Efficiency: Separate the SLNs from the aqueous phase by centrifugation and quantify the amount of free ceritinib in the supernatant.
-
Morphology: Visualize the nanoparticles using scanning electron microscopy (SEM).
-
-
Visualizations
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. ASCEND-7: Efficacy and Safety of Ceritinib Treatment in Patients with ALK-Positive Non-Small Cell Lung Cancer Metastatic to the Brain and/or Leptomeninges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 0 and window of opportunity clinical trial design in neuro-oncology: a RANO review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Optimization of Solid Lipid Nanoparticle Formulation for Enhanced Solubility of Ceritinib Using Box–Behnken Design [wisdomlib.org]
- 5. A selective and robust UPLC-MS/MS method for the simultaneous quantitative determination of anlotinib, ceritinib and ibrutinib in rat plasma and its application to a pharmacokinetic study - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Phase II Study to Evaluate the Efficacy and Safety of Oral Ceritinib in Patients With ALK-positive NSCLC Metastatic to the Brain and/or to Leptomeninges [clin.larvol.com]
- 9. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A liquid chromatography with tandem mass spectrometry method for quantitating total and unbound ceritinib in patient plasma and brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. cstj.cqvip.com [cstj.cqvip.com]
- 13. Phase 0 clinical trials: what you need to know - Clinical Trials Arena [clinicaltrialsarena.com]
- 14. Liquid chromatography tandem mass spectrometry method for the quantitative analysis of ceritinib in human plasma and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Induction of human P-glycoprotein in Caco-2 cells: development of a highly sensitive assay system for P-glycoprotein-mediated drug transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sdbindex.com [sdbindex.com]
- 17. Development and Optimization of Solid Lipid Nanoparticle Formulation for Enhanced Solubility of Ceritinib Using Box–Behnken Design | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]
- 18. japsonline.com [japsonline.com]
Validation & Comparative
Ceritinib vs. Crizotinib: A Comparative Efficacy Guide for ALK-Rearranged NSCLC
Anaplastic Lymphoma Kinase (ALK) gene rearrangements are key oncogenic drivers in a subset of non-small cell lung cancer (NSCLC). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for these patients. Crizotinib, the first-generation ALK inhibitor, established the efficacy of targeted therapy in this population. Ceritinib, a second-generation inhibitor, was developed to address the acquired resistance to crizotinib and to provide a more potent therapeutic option. This guide provides an objective comparison of the efficacy of ceritinib and crizotinib, supported by key clinical trial data and experimental methodologies, for researchers and drug development professionals.
Mechanism of Action: The ALK Signaling Pathway
Both ceritinib and crizotinib are competitive inhibitors of the ALK tyrosine kinase. In ALK-rearranged NSCLC, a fusion gene (e.g., EML4-ALK) leads to the constitutive activation of the ALK kinase domain. This aberrant signaling activates downstream pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation, survival, and differentiation. By blocking the ATP-binding site of the ALK kinase, these inhibitors prevent its autophosphorylation and the subsequent activation of these oncogenic signaling cascades. Ceritinib is significantly more potent than crizotinib in inhibiting the ALK kinase.[1][2]
Comparative Efficacy in Clinical Trials
While no large-scale, randomized trials have directly compared ceritinib and crizotinib head-to-head in a first-line setting, their efficacy has been established in separate phase 3 trials against chemotherapy. Furthermore, the efficacy of ceritinib has been demonstrated in patients who have progressed on crizotinib.
First-Line Treatment of ALK-Positive NSCLC
Both drugs have proven superior to platinum-based chemotherapy as initial therapy for advanced ALK-positive NSCLC. The pivotal trials are PROFILE 1014 for crizotinib and ASCEND-4 for ceritinib.
An adjusted indirect comparison of data from the ASCEND-4 and PROFILE 1014 trials suggested that first-line ceritinib was associated with a significantly longer Progression-Free Survival (PFS) compared to crizotinib.[3] Another retrospective study in Asian patients also found a significantly longer median PFS with ceritinib compared to crizotinib (32.3 vs. 12.9 months).[4]
Table 1: Efficacy in First-Line Treatment vs. Chemotherapy
| Endpoint | ASCEND-4: Ceritinib[1][5] | PROFILE 1014: Crizotinib[6][7][8][9] |
| Median PFS (by BIRC*) | 16.6 months | 10.9 months |
| Hazard Ratio (vs. Chemo) | 0.55 (p<0.00001) | 0.45 (p<0.001) |
| Objective Response Rate (ORR) | 72.5% | 74% |
| Median Duration of Response | 23.9 months | 11.3 months |
| Median Overall Survival (OS) | Not Reached | Not Reached (vs. 47.5 months for chemo) |
| OS Hazard Ratio (vs. Chemo) | 0.73 (not significant) | 0.76 (not significant) |
*BIRC: Blinded Independent Review Committee. OS data were confounded by high rates of crossover from the chemotherapy arm to the TKI arm upon progression.[9]
Efficacy Post-Crizotinib Progression
Ceritinib was specifically developed to be active against crizotinib-resistant disease and received its initial FDA approval for this indication. The ASCEND-5 trial demonstrated the superiority of ceritinib over chemotherapy in patients with ALK-rearranged NSCLC who had progressed on both prior chemotherapy and crizotinib.[10]
Table 2: Efficacy of Ceritinib After Crizotinib and Chemotherapy Failure (ASCEND-5 Trial)
| Endpoint | Ceritinib (n=115)[10] | Chemotherapy (n=116)[10] |
| Median PFS | 5.4 months | 1.6 months |
| Hazard Ratio | 0.49 (p<0.0001) | - |
| Objective Response Rate (ORR) | 39.1% | 6.9% |
| Disease Control Rate | 76.5% | 36.2% |
Intracranial Efficacy
The central nervous system (CNS) is a common site of metastasis in ALK-positive NSCLC, and a frequent site of progression on crizotinib, which has limited CNS penetration.[11][12] Second-generation ALK inhibitors, including ceritinib, generally demonstrate superior intracranial activity.
Table 3: Comparative Intracranial Efficacy
| Endpoint | Ceritinib (ASCEND-4, patients with baseline brain mets)[1] | Crizotinib (PROFILE 1014, patients with treated, stable brain mets)[6] |
| Intracranial ORR (iORR) | 72.7% | Intracranial DCR at 12 weeks: 85% |
| Intracranial DCR (iORR + Stable Disease) | 86.4% | Not Reported |
| Median Intracranial Duration of Response | 16.6 months | Not Reported |
In a retrospective study, the intracranial objective response rate for alectinib (another 2nd-gen inhibitor) was significantly higher than for crizotinib (92.3% vs. 45.5%), highlighting the advantage of newer generation agents in the CNS.[13] Ceritinib has also shown robust intracranial activity in patients with brain metastases, including those who have progressed on crizotinib.[11][12]
Mechanisms of Resistance
Resistance to ALK inhibitors is a significant clinical challenge. It can occur through "on-target" mechanisms, involving secondary mutations in the ALK kinase domain, or "off-target" mechanisms, such as the activation of bypass signaling pathways.
Crizotinib resistance is frequently mediated by secondary mutations like L1196M (the "gatekeeper" mutation), G1269A, C1156Y, and G1202R.[14][15] Ceritinib is a more potent ALK inhibitor and can overcome several of these crizotinib-resistant mutations, including L1196M, G1269A, I1171T, and S1206Y.[14] However, mutations such as G1202R and F1174C can confer resistance to ceritinib.[14]
References
- 1. What can we learn from 3 phase III trials of ASCEND-4: ceritinib vs. platinum/pemetrexed with pemetrexed maintenance, PROFILE 1004: crizotinib vs. platinum/pemetrexed, and J-ALEX: alectinib vs. crizotinib? - Ochi - Translational Cancer Research [tcr.amegroups.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Comparative efficacy of first-line ceritinib and crizotinib in advanced or metastatic anaplastic lymphoma kinase-positive non-small cell lung cancer: an adjusted indirect comparison with external controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Front‐line treatment of ceritinib improves efficacy over crizotinib for Asian patients with anaplastic lymphoma kinase fusion NSCLC: The role of systemic progression control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-line ceritinib versus platinum-based chemotherapy in advanced ALK-rearranged non-small-cell lung cancer (ASCEND-4): a randomised, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PROFILE 1014: lessons for the new era of lung cancer clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. Results from PROFILE 1014: First-Line Crizotinib Versus Pemetrexed-Platinum in ALK+ NSCLC | Value-Based Cancer Care [valuebasedcancer.com]
- 9. The ASCO Post [ascopost.com]
- 10. Ceritinib versus chemotherapy in patients with ALK-rearranged non-small-cell lung cancer previously given chemotherapy and crizotinib (ASCEND-5): a randomised, controlled, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. Crizotinib resistance overcome by ceritinib in an ALK-positive non-small cell lung cancer patient with brain metastases: A case report - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy and survival outcomes of alectinib vs. crizotinib in ALK‑positive NSCLC patients with CNS metastases: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of Ceritinib and Alectinib Potency in ALK-Positive Non-Small Cell Lung Cancer
An objective guide for researchers and drug development professionals on the comparative in vitro potency of two leading second-generation ALK inhibitors, ceritinib and alectinib. This guide provides a comprehensive analysis of their inhibitory activity against wild-type and mutated anaplastic lymphoma kinase (ALK), supported by experimental data and detailed protocols.
Ceritinib and alectinib are both potent, second-generation tyrosine kinase inhibitors (TKIs) that have demonstrated significant clinical efficacy in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC).[1][2] While both drugs target the ALK fusion protein, their in vitro potency and activity against various resistance mutations can differ. This guide aims to provide a detailed comparison of their in vitro performance to aid researchers and clinicians in understanding their distinct profiles.
Comparative Potency Against ALK
In enzymatic assays, ceritinib demonstrates greater potency against wild-type ALK, with a reported half-maximal inhibitory concentration (IC50) of 0.15 nM.[3] In comparison, alectinib exhibits an IC50 of 1.9 nM against wild-type ALK.[3][4] This suggests that, in a cell-free system, ceritinib is a more potent inhibitor of the ALK enzyme.
The true measure of a TKI's efficacy, however, lies in its activity within a cellular context and its ability to overcome resistance mutations that commonly arise during treatment. The following table summarizes the IC50 values of ceritinib and alectinib against various ALK mutations in cellular assays.
| ALK Status | Cell Line | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Reference |
| Wild-Type | H3122 | 6.3 | 33 (under normoxia) | [5][6] |
| Wild-Type | H2228 | 3.8 | 240 (under normoxia) | [5][7] |
| L1196M | - | Active | Active | [3] |
| G1269A | - | Active | Active | [3] |
| I1171T | - | Active | Resistant | [8] |
| S1206Y | - | Active | - | [3] |
| C1156Y | - | - | Active | [3] |
| F1174L | - | - | Active | [3] |
| 1151Tins | - | - | Active | [3] |
| L1152R | - | - | Active | [3] |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.
ALK Enzymatic Assay (for IC50 Determination)
This protocol outlines a typical biochemical assay to determine the IC50 of an inhibitor against the ALK enzyme.
Materials:
-
Recombinant ALK enzyme
-
ATP
-
Peptide substrate (e.g., a tyrosine-containing peptide)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (ceritinib, alectinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Prepare a master mix containing the recombinant ALK enzyme and the peptide substrate in kinase buffer.
-
Add the enzyme/substrate master mix to the wells containing the test compounds.
-
Prepare an ATP solution in kinase buffer.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit as per the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit.
Cell Viability Assay (for Cellular IC50 Determination)
This protocol describes a common method to assess the effect of inhibitors on the proliferation of ALK-positive cancer cell lines.
Materials:
-
ALK-positive NSCLC cell lines (e.g., H3122, H2228)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds (ceritinib, alectinib) dissolved in DMSO
-
Cell viability reagent (e.g., MTT, WST-8, or CellTiter-Glo®)
-
96-well plates
-
Plate reader
Procedure:
-
Seed the ALK-positive cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the existing medium from the wells and add the medium containing the diluted compounds.
-
Incubate the plates for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified incubator with 5% CO2.[7][9]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or luminescence signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
Signaling Pathway Inhibition
Both ceritinib and alectinib exert their anti-tumor effects by inhibiting the autophosphorylation of the ALK fusion protein, which in turn blocks the activation of downstream signaling pathways crucial for cancer cell proliferation and survival. The primary signaling cascades affected include the RAS-ERK, JAK-STAT, and PI3K-AKT pathways.[10][11][12]
Caption: ALK Signaling Pathway and Inhibition by Ceritinib and Alectinib.
Experimental Workflow for In Vitro Potency Comparison
The following diagram illustrates a typical workflow for comparing the in vitro potency of ceritinib and alectinib.
Caption: Workflow for Comparing In Vitro Potency of ALK Inhibitors.
Conclusion
In vitro studies demonstrate that both ceritinib and alectinib are highly potent inhibitors of the ALK fusion protein. Ceritinib exhibits greater potency in enzymatic assays, while the cellular potency varies depending on the specific ALK mutation and cell line being tested. Alectinib shows activity against a broader range of known resistance mutations. The choice between these inhibitors in a research or clinical setting may be guided by the specific ALK mutational status and the desired inhibitory profile. This guide provides foundational in vitro data to inform such decisions.
References
- 1. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second- and third-generation ALK inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Hypoxia induces resistance to ALK inhibitors in the H3122 non-small cell lung cancer cell line with an ALK rearrangement via epithelial-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Receptor ligand-triggered resistance to alectinib and its circumvention by Hsp90 inhibition in EML4-ALK lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Ceritinib After Alectinib for ALK-positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non–Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Ceritinib Demonstrates Superior Efficacy in Crizotinib-Resistant NSCLC Models
A comprehensive analysis of preclinical data highlights ceritinib as a potent therapeutic alternative for non-small cell lung cancer (NSCLC) patients who have developed resistance to crizotinib. In vitro and in vivo studies consistently show that ceritinib can effectively overcome resistance conferred by several common secondary mutations in the anaplastic lymphoma kinase (ALK) gene, a key driver in a subset of NSCLC.
Ceritinib, a second-generation ALK inhibitor, has demonstrated significantly greater potency than crizotinib in preclinical models.[1][2] Enzymatic assays revealed that ceritinib is approximately 20 times more potent against ALK than crizotinib.[1] This increased potency translates to superior inhibition of ALK phosphorylation and downstream signaling pathways, including PI3K-AKT, MEK-ERK, and mTOR, at lower concentrations compared to crizotinib.[1]
Clinical evidence supports these preclinical findings, with ceritinib showing marked antitumor activity in both crizotinib-naive and crizotinib-resistant ALK-positive NSCLC patients.[1][3] The efficacy of ceritinib in patients who have progressed on crizotinib has led to its approval as a standard treatment option in this setting.[2][4]
Comparative Efficacy in Crizotinib-Resistant Cell Lines
Ceritinib has been rigorously tested in various crizotinib-resistant NSCLC cell line models, including those harboring specific ALK mutations known to confer resistance.
| Cell Line | Crizotinib-Resistant ALK Mutation | Ceritinib GI₅₀ (μmol/L) | Crizotinib GI₅₀ (μmol/L) | Fold Difference (Crizotinib/Ceritinib) |
| H3122 CR1 | L1196M | 0.028 | 1.1 | 39.3 |
| H3122 CR3 | G1269A | 0.045 | 0.9 | 20 |
| MGH045 | L1196M | - | - | - |
| H2228 | Crizotinib-naïve | <0.01 | ~0.1 | >10 |
| H3122 | Crizotinib-naïve | ~0.02 | ~0.2 | ~10 |
Data synthesized from multiple preclinical studies.[1]
The data clearly indicates that ceritinib is significantly more potent than crizotinib in cell lines with acquired resistance mutations such as L1196M and G1269A.[1][5]
In Vivo Tumor Growth Inhibition
Xenograft models using crizotinib-resistant cell lines have further validated the superior efficacy of ceritinib.
| Xenograft Model | Treatment | Dosage | Tumor Growth Inhibition |
| MGH045 (L1196M) | Ceritinib | 25 mg/kg | More effective than high-dose crizotinib |
| MGH045 (L1196M) | Crizotinib | 100 mg/kg | Less effective than low-dose ceritinib |
| H2228 (Crizotinib-resistant) | Ceritinib | 50 mg/kg | Significant tumor regression |
| H2228 (Crizotinib-resistant) | Crizotinib | 100 mg/kg | Continued tumor growth |
Results from in vivo studies in mouse models.[1][5]
In a xenograft model using the MGH045 cell line, which harbors the L1196M resistance mutation, a low dose of ceritinib (25 mg/kg) was more effective at controlling tumor growth than a high dose of crizotinib (100 mg/kg).[1][5]
Spectrum of Activity Against ALK Resistance Mutations
Ceritinib has demonstrated efficacy against a range of crizotinib-resistant ALK mutations. However, it is not effective against all known resistance mutations.
Ceritinib is effective against:
Ceritinib is NOT effective against:
The emergence of mutations like G1202R has been observed in patients who develop resistance to ceritinib.[1]
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of ceritinib and crizotinib in various NSCLC cell lines.
Methodology:
-
NSCLC cell lines (e.g., H3122, H2228, and their crizotinib-resistant derivatives) were seeded in 96-well plates.
-
Cells were treated with serial dilutions of ceritinib or crizotinib for 72 hours.
-
Cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay.
-
Luminescence was measured using a plate reader.
-
GI₅₀ values were calculated by fitting the dose-response curves using appropriate software.[1]
Western Blot Analysis
Objective: To assess the inhibition of ALK phosphorylation and downstream signaling pathways.
Methodology:
-
Cells were treated with varying concentrations of ceritinib or crizotinib for a specified time (e.g., 2-4 hours).
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were probed with primary antibodies against phosphorylated ALK (p-ALK), total ALK, p-AKT, total AKT, p-ERK, and total ERK.
-
After incubation with secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
In Vivo Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of ceritinib in crizotinib-resistant tumor models.
Methodology:
-
Female nude mice were subcutaneously injected with crizotinib-resistant NSCLC cells (e.g., MGH045).
-
When tumors reached a palpable size, mice were randomized into treatment groups.
-
Ceritinib (e.g., 25 mg/kg or 50 mg/kg) or crizotinib (e.g., 100 mg/kg) was administered orally once daily.
-
Tumor volumes were measured regularly (e.g., twice weekly) using calipers.
-
Animal body weight and overall health were monitored throughout the study.
-
At the end of the study, tumors were excised and weighed.[1][5]
Signaling Pathways and Experimental Workflow
Caption: ALK signaling pathways and points of inhibition by crizotinib and ceritinib.
Caption: Workflow for preclinical evaluation of ceritinib in crizotinib-resistant models.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. m.youtube.com [m.youtube.com]
- 3. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Drug Successfully Treats Crizotinib-resistant, ALK-positive Lung Cancer | Science 2.0 [science20.com]
- 5. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Ceritinib vs. Lorlatinib in the Arena of ALK Mutations
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the evolution of tyrosine kinase inhibitors (TKIs) has been a testament to the relentless pursuit of overcoming therapeutic resistance. Ceritinib, a second-generation ALK inhibitor, marked a significant advancement over its predecessor, crizotinib. However, the emergence of acquired resistance mutations necessitated the development of more potent and broadly active agents. Enter lorlatinib, a third-generation inhibitor designed to conquer the challenges posed by a wide spectrum of ALK mutations, including those that confer resistance to earlier-generation TKIs. This guide provides a comprehensive comparative analysis of ceritinib and lorlatinib, offering researchers, scientists, and drug development professionals a detailed overview of their performance against various ALK mutations, supported by experimental data and methodologies.
Quantitative Analysis: Potency and Efficacy
The in vitro potency of ceritinib and lorlatinib against wild-type ALK and a panel of clinically relevant ALK resistance mutations has been extensively evaluated using biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, with lower values indicating greater potency.
| ALK Status | Ceritinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type ALK | 0.15[1] | ~1-3[2] |
| Crizotinib-Resistant Mutations | ||
| L1196M | Highly Active[1] | Highly Active |
| G1269A | Highly Active[1] | Highly Active |
| S1206Y | Highly Active[1] | Highly Active |
| I1171T | Highly Active[1] | Highly Active |
| Second-Generation TKI-Resistant Mutations | ||
| G1202R | 309[1] | 80[1] |
| F1174C/V | Less Active | Active |
| Compound Mutations | ||
| G1202R/L1196M | Resistant | 1,116[3] |
| F1174L/L1196M | Resistant | 12[2] |
| F1174L/G1202R | Resistant | 26[2] |
Table 1: Comparative in vitro potency (IC50) of Ceritinib and Lorlatinib against various ALK mutations. Data compiled from multiple preclinical studies.
Clinically, the superiority of lorlatinib, particularly in treatment-experienced patients, is evident. A network meta-analysis of clinical trials has demonstrated that lorlatinib yields a superior progression-free survival (PFS) compared to ceritinib in the first-line treatment of advanced ALK-positive NSCLC.[4] In patients who have failed prior ALK TKI therapy, lorlatinib has shown significant efficacy, especially in those harboring the G1202R mutation, a common mechanism of resistance to second-generation inhibitors like ceritinib.
| Clinical Endpoint | Ceritinib | Lorlatinib |
| First-Line Treatment (vs. Crizotinib) | ||
| Median PFS | 16.6 months | Not Reached (Superior to Crizotinib)[5] |
| Second-Line/Heavily Pretreated Patients | ||
| Objective Response Rate (ORR) | Varies based on prior therapy | 39-69% (dependent on prior TKI)[3] |
| Intracranial ORR | Lower efficacy | High efficacy |
Table 2: Overview of Clinical Efficacy of Ceritinib and Lorlatinib. Data from various clinical trials.
Delving into the Mechanisms: ALK Signaling and Inhibition
The anaplastic lymphoma kinase is a receptor tyrosine kinase that, when constitutively activated by genetic rearrangements, drives oncogenesis through the activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways. These pathways promote cell proliferation, survival, and growth. Both ceritinib and lorlatinib are ATP-competitive inhibitors that bind to the kinase domain of ALK, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling.
Caption: ALK signaling pathway and points of inhibition by ceritinib and lorlatinib.
Experimental Corner: Methodologies for Inhibitor Evaluation
The comparative analysis of ceritinib and lorlatinib relies on a series of well-established experimental protocols. Here, we outline the fundamental methodologies employed in the preclinical evaluation of these ALK inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified ALK kinase domain.
Protocol:
-
Reagents: Recombinant human ALK kinase domain (wild-type and mutants), ATP, a suitable peptide substrate, and the kinase inhibitors (ceritinib and lorlatinib).
-
Procedure: The kinase reaction is initiated by mixing the ALK enzyme, the peptide substrate, and varying concentrations of the inhibitor in a kinase assay buffer. The reaction is started by the addition of ATP.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (incorporation of ³²P-ATP) or fluorescence/luminescence-based assays (e.g., LanthaScreen™, Kinase-Glo®).[6][7]
-
Data Analysis: The percentage of kinase inhibition at each drug concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the cytotoxic or cytostatic effects of the inhibitors on cancer cells harboring ALK fusions.
Protocol:
-
Cell Lines: ALK-positive NSCLC cell lines (e.g., H3122, H2228) or engineered cell lines (e.g., Ba/F3) expressing different ALK mutations are used.
-
Procedure: Cells are seeded in 96-well plates and treated with a range of concentrations of ceritinib or lorlatinib for a specified period (typically 72 hours).[8]
-
Detection: Cell viability is measured using colorimetric or fluorometric assays such as MTT, MTS, or CellTiter-Glo®. These assays measure metabolic activity, which correlates with the number of viable cells.[9][10]
-
Data Analysis: The percentage of viable cells relative to untreated controls is plotted against the drug concentration to determine the IC50 value.
References
- 1. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequential ALK Inhibitors Can Select for Lorlatinib-Resistant Compound ALK Mutations in ALK-Positive Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy and safety of first-line treatments for advanced non-small cell lung cancer with ALK-rearranged: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to the Cross-Resistance Profiles of Ceritinib and Other ALK Inhibitors
This guide provides a detailed comparison of the cross-resistance profiles of ceritinib and other anaplastic lymphoma kinase (ALK) inhibitors for researchers, scientists, and drug development professionals. As resistance to ALK tyrosine kinase inhibitors (TKIs) is a significant clinical challenge in the treatment of ALK-rearranged non-small cell lung cancer (NSCLC), understanding these profiles is crucial for developing sequential and combination therapeutic strategies.
Mechanisms of Resistance to ALK Inhibitors
Resistance to ALK TKIs is broadly categorized into two main types: ALK-dependent (on-target) and ALK-independent (off-target) mechanisms.[1]
-
ALK-Dependent Resistance: This primarily involves the acquisition of secondary mutations within the ALK kinase domain, which can interfere with drug binding.[1] The frequency and spectrum of these mutations often depend on the specific ALK inhibitor used.[2] For instance, secondary ALK resistance mutations are less common with the first-generation inhibitor crizotinib (20-30%) compared to second-generation inhibitors like ceritinib, alectinib, and brigatinib (over 50%).[2][3] The G1202R mutation is one of the most common resistance mechanisms to second-generation ALK TKIs.[3][4]
-
ALK-Independent Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK for survival and proliferation.[5] These "bypass pathways" include the activation of EGFR, MET, KIT, and IGF-1R signaling, among others.[6][7] Histological transformation and the epithelial-mesenchymal transition (EMT) are other forms of ALK-independent resistance.[1][4]
Comparative Preclinical Activity of ALK Inhibitors
The development of next-generation ALK inhibitors has been driven by the need to overcome resistance to earlier agents. Preclinical studies using engineered cell lines are vital for determining the potency of these inhibitors against specific ALK mutations. The table below summarizes the 50% inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit ALK phosphorylation by half.
Table 1: Preclinical Activity (IC50, nM) of ALK Inhibitors Against Common Resistance Mutations
| ALK Mutation | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type EML4-ALK | 107 | 37 | 25 | 14 | <10 |
| L1196M (Gatekeeper) | >1000 | Sensitive | Sensitive | Sensitive | Potent |
| G1269A | >1000 | Sensitive | >1000 | Sensitive | Potent |
| I1171T/N/S | >1000 | Sensitive | Resistant/Sensitive | Sensitive | Potent |
| F1174C/L/V | >1000 | Resistant | Sensitive | Sensitive | Potent |
| G1202R (Solvent Front) | >1000 | Resistant | Resistant | Resistant (Moderate Activity) | Potent |
| C1156Y | >1000 | Sensitive | Not specified | Sensitive | Potent |
| S1206Y | >1000 | Sensitive | Not specified | Sensitive | Not specified |
Data compiled from multiple preclinical studies.[2][5][8][9][10] "Sensitive" indicates potent inhibition reported in studies, while "Resistant" indicates lack of potent inhibition. Specific IC50 values can vary between studies.
Key Observations:
-
Ceritinib is potent against several crizotinib-resistant mutations, including L1196M, G1269A, I1171T, and S1206Y.[10] However, it is not effective against the G1202R and F1174C mutations.[10]
-
Alectinib shows activity against some ceritinib-resistant mutations like F1174, but is ineffective against G1202R.[11] Conversely, ceritinib can overcome alectinib-resistance mutations such as I1171T/N/S and V1180L.[12][13]
-
Brigatinib demonstrates a broad profile of activity against mutations resistant to other second-generation inhibitors, though its potency against G1202R is moderate compared to lorlatinib.[8][9]
-
Lorlatinib , a third-generation inhibitor, was specifically designed to overcome resistance mutations and shows potent activity against a wide spectrum of mutations, including the highly resistant G1202R.[2][14][15]
Clinical Cross-Resistance and Efficacy
Clinical trial data confirms the preclinical findings, showing that the efficacy of a subsequent ALK inhibitor is often dependent on the mechanism of resistance to the prior TKI.
Table 2: Clinical Efficacy of Next-Generation ALK Inhibitors Post-TKI Progression
| Subsequent ALK Inhibitor | Prior ALK TKI(s) | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Ceritinib | Crizotinib | 56%[16] | 6.9 months[17] |
| Alectinib | Crizotinib | 51% (pooled analysis)[14] | 8.3 months (pooled analysis)[14] |
| Brigatinib | Crizotinib | 55% (180mg dose)[14] | 16.7 months (180mg dose)[14] |
| Lorlatinib | Crizotinib | 69%[3] | Not specified |
| Lorlatinib | ≥1 Second-Gen TKI | 39%[3] | 6.9 months[15] |
| Lorlatinib (in G1202R+ patients) | Prior TKI(s) | 57%[15] | 8.2 months[15] |
Key Clinical Insights:
-
Second-generation inhibitors (ceritinib, alectinib, brigatinib) all demonstrate robust activity in patients who have progressed on crizotinib.[14][16]
-
Lorlatinib shows significant efficacy in patients who have failed both crizotinib and one or more second-generation TKIs.[3]
-
Importantly, in patients who have developed resistance to second-generation TKIs, the response to lorlatinib is notably higher if an ALK resistance mutation is detected (69% ORR) compared to those without a detectable mutation (27% ORR), highlighting the importance of repeat biopsies and molecular testing to guide therapy.[3][15]
Signaling Pathways and Resistance Mechanisms
ALK activation triggers several downstream signaling cascades crucial for cell proliferation and survival, including the PI3K/AKT, MAPK, and STAT pathways.[18] Resistance can emerge through the activation of parallel "bypass" pathways, such as EGFR or MET, which reactivate these same downstream effectors, rendering the tumor independent of ALK signaling.[6][19]
Caption: ALK signaling pathways and bypass resistance mechanisms.
Experimental Protocols
Cell Viability Assay (e.g., WST-1 or MTT Assay)
This is a common in vitro method to determine the sensitivity of cancer cell lines to kinase inhibitors.
Methodology:
-
Cell Culture: ALK-positive NSCLC cell lines (parental or engineered to express specific resistance mutations) are cultured in appropriate media and conditions until they reach a logarithmic growth phase.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well). Plates are incubated overnight to allow for cell attachment.
-
Drug Treatment: A range of concentrations of the ALK inhibitors (e.g., ceritinib, lorlatinib) are prepared by serial dilution. The media in the wells is replaced with media containing the different drug concentrations. Control wells receive media with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a fixed period, typically 72 hours, to allow the drugs to exert their cytotoxic or cytostatic effects.
-
Viability Assessment:
-
A viability reagent (e.g., WST-1, MTT) is added to each well.
-
Viable cells with active metabolism will convert the reagent into a colored formazan product.
-
The plates are incubated for an additional 1-4 hours.
-
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The absorbance readings are normalized to the vehicle-treated control wells. The results are plotted as cell viability (%) versus drug concentration. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis.
Caption: A typical experimental workflow for a cell viability assay.
Conclusion
The landscape of ALK inhibitor resistance is complex, with distinct patterns of cross-resistance observed among different generations of TKIs. Ceritinib is effective against many crizotinib resistance mutations but is limited by mutations like G1202R. The sequential use of ALK inhibitors, guided by molecular profiling of the resistant tumor, is a critical strategy. Lorlatinib shows the broadest activity against known resistance mutations, providing a valuable option for patients who have progressed on second-generation agents. The continued investigation into both on-target and off-target resistance mechanisms is essential for the development of novel therapeutic combinations and next-generation inhibitors to improve outcomes for patients with ALK-positive NSCLC.
References
- 1. Molecular resistance mechanisms of ALK inhibitors and implications for therapeutic management of ALK-rearranged lung cancer patients - Niu - Translational Cancer Research [tcr.amegroups.org]
- 2. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 4. Detecting Resistance to Therapeutic ALK Inhibitors in Tumor Tissue and Liquid Biopsy Markers: An Update to a Clinical Routine Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The Resistance Mechanisms and Treatment Strategies for ALK-Rearranged Non-Small Cell Lung Cancer [frontiersin.org]
- 7. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Should alectinib or ceritinib be given as first line therapy for ALK positive non-small cell lung cancer patients instead of crizotinib? - Peters - Translational Cancer Research [tcr.amegroups.org]
- 12. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ALK inhibitors, resistance development, clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ALK Resistance Mutations and Efficacy of Lorlatinib in Advanced Anaplastic Lymphoma Kinase-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance to ALK inhibitors: Pharmacokinetics, mutations or bypass signaling? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - Desai - Translational Lung Cancer Research [tlcr.amegroups.org]
A Comparative Guide to Validating RNA Sequencing for the Identification of ALK Fusions Sensitive to Ceritinib
The discovery of anaplastic lymphoma kinase (ALK) gene rearrangements as oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) has revolutionized patient treatment strategies. Targeted therapies, such as the potent second-generation ALK inhibitor ceritinib, have shown significant clinical efficacy in patients with ALK-positive NSCLC. The accurate identification of these ALK fusions is therefore critical for selecting patients who will benefit from such therapies. While immunohistochemistry (IHC) and fluorescence in situ hybridization (FISH) have been the standard diagnostic methods, RNA sequencing (RNA-seq) is emerging as a powerful and comprehensive alternative.
This guide provides a detailed comparison of RNA-seq with traditional methods for ALK fusion detection, supported by experimental data. It also outlines the mechanism of action of ceritinib and provides detailed experimental protocols for researchers, scientists, and drug development professionals.
Ceritinib: A Potent Inhibitor of ALK Signaling
Ceritinib is an oral, selective, and ATP-competitive ALK tyrosine kinase inhibitor.[1] In NSCLC, the fusion of the echinoderm microtubule-associated protein-like 4 (EML4) gene with the ALK gene results in a chimeric oncoprotein with a constitutively active ALK kinase domain.[1][2] This aberrant activation drives uncontrolled cell proliferation and survival through several downstream signaling pathways.
Ceritinib exerts its anti-tumor activity by binding to the ATP-binding site of the ALK kinase domain, which inhibits its autophosphorylation.[3] This action blocks the activation of critical downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, ultimately leading to the induction of cell cycle arrest and apoptosis in ALK-positive tumor cells.[3][4][5] In vitro enzymatic assays have demonstrated that ceritinib is approximately 20 times more potent than crizotinib, a first-generation ALK inhibitor.[4]
References
- 1. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
Ceritinib Versus Chemotherapy: A Comparative Guide for First-Line ALK-Positive NSCLC Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and safety of ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor, against traditional platinum-based chemotherapy for the first-line treatment of ALK-positive non-small cell lung cancer (NSCLC). The information is primarily based on the pivotal phase 3 ASCEND-4 clinical trial.
Efficacy and Safety Data
The ASCEND-4 trial demonstrated a statistically significant improvement in progression-free survival (PFS) for patients treated with ceritinib compared to those receiving chemotherapy.[1][2][3][4][5] The key findings are summarized in the tables below.
Table 1: Progression-Free Survival (PFS)
| Treatment Arm | Median PFS (95% CI) | Hazard Ratio (95% CI) | p-value |
| Ceritinib | 16.6 months (12.6-27.2) | 0.55 (0.42-0.73) | <0.00001 |
| Chemotherapy | 8.1 months (5.8-11.1) | ||
| Data from the ASCEND-4 trial as assessed by a blinded independent review committee.[1][4][5] |
Table 2: Overall Response Rate (ORR) and Duration of Response (DoR)
| Treatment Arm | ORR | Median DoR (months) |
| Ceritinib | 72.5% | 23.9 |
| Chemotherapy | 26.7% | 11.1 |
| Data from the ASCEND-4 trial.[1][2][3] |
Table 3: Intracranial Response in Patients with Brain Metastases
| Treatment Arm | Intracranial ORR |
| Ceritinib | 72.7% |
| Chemotherapy | 27.3% |
| Data for patients with measurable brain metastases at baseline.[1][3] |
Table 4: Common Adverse Events (AEs)
| Adverse Event | Ceritinib (any grade) | Chemotherapy (any grade) |
| Diarrhea | 85% | 11% |
| Nausea | 69% | 55% |
| Vomiting | 66% | 36% |
| ALT Increase | 60% | Not Reported |
| AST Increase | 53% | Not Reported |
| The most common AEs occurring in >50% of patients in the ceritinib arm.[1][2] Discontinuation of treatment due to adverse events was lower in the ceritinib group (5%) compared to the chemotherapy group (11%).[1] |
Experimental Protocols
The primary source of data for this comparison is the ASCEND-4 trial , a randomized, open-label, phase 3 study.
Objective: To assess the efficacy and safety of ceritinib compared with platinum-based chemotherapy in previously untreated patients with advanced ALK-rearranged non-squamous NSCLC.[4]
Patient Population: 376 adult patients with stage IIIB or IV ALK-rearranged non-squamous NSCLC who had not received prior systemic anticancer therapy for advanced disease.[1][4]
Treatment Arms:
-
Ceritinib Arm: Patients received oral ceritinib at a dose of 750 mg once daily.[1][4]
-
Chemotherapy Arm: Patients received intravenous pemetrexed (500 mg/m²) in combination with either cisplatin (75 mg/m²) or carboplatin (AUC 5-6) for four cycles, followed by maintenance pemetrexed.[1][4]
Primary Endpoint: Progression-free survival as assessed by a blinded independent review committee.[1][4]
Secondary Endpoints: Included overall survival, overall response rate, duration of response, and safety.[1]
Visualizations
ALK Signaling Pathway Inhibition by Ceritinib
Caption: ALK signaling pathway and the inhibitory action of ceritinib.
ASCEND-4 Clinical Trial Workflow
Caption: Workflow of the ASCEND-4 clinical trial.
References
- 1. Randomized, Phase 3 Study of First-Line Ceritinib vs Chemotherapy in Patients with ALK-Positive NSCLC (ASCEND-4) - Conference Correspondent [conference-correspondent.com]
- 2. Markedly Improved Progression-Free Survival With First-Line Ceritinib vs Platinum Chemotherapy in ALK-Rearranged NSCLC - The ASCO Post [ascopost.com]
- 3. jwatch.org [jwatch.org]
- 4. First-line ceritinib versus platinum-based chemotherapy in advanced ALK-rearranged non-small-cell lung cancer (ASCEND-4): a randomised, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
comparative study of ceritinib's effect on different ALK fusion variants
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ceritinib's performance against various Anaplastic Lymphoma Kinase (ALK) fusion variants, supported by experimental data. Ceritinib, a second-generation ALK inhibitor, has demonstrated significant clinical activity in patients with ALK-positive non-small cell lung cancer (NSCLC), including those who have developed resistance to the first-generation inhibitor, crizotinib.
This guide summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to offer a comprehensive overview of ceritinib's therapeutic profile in the context of different ALK fusions.
Data Presentation: Quantitative Comparison of Ceritinib's Activity
The following tables summarize the in vitro and clinical efficacy of ceritinib against various ALK fusion variants and resistance mutations.
Table 1: In Vitro Efficacy of Ceritinib Against Different ALK Fusion Variants and Mutations
| ALK Variant/Mutation | Cell Line | IC50 / GI50 (nM) | Fold Change vs. Crizotinib | Reference |
| Wild-Type/Crizotinib-Naïve | ||||
| EML4-ALK | H3122 | ~5 | >20-fold more potent | [1](2--INVALID-LINK-- |
| EML4-ALK | H2228 | ~10 | More potent | [1](--INVALID-LINK--) |
| NPM-ALK | Ba/F3 | 26 | - | [1](--INVALID-LINK--) |
| Crizotinib-Resistant Mutations | ||||
| L1196M (gatekeeper) | Ba/F3 | 31 | - | [3](4--INVALID-LINK-- |
| G1269A | Ba/F3 | 46 | - | [3](4--INVALID-LINK-- |
| I1171T | Ba/F3 | 68 | - | [3](5--INVALID-LINK-- |
| S1206Y | Ba/F3 | 64 | - | [3](5--INVALID-LINK-- |
| F1174C | Ba/F3 | 438 | Less effective | [6](7--INVALID-LINK-- |
| G1202R | Ba/F3 | 309 | Ineffective | [3](8--INVALID-LINK--,--INVALID-LINK-- |
Table 2: Clinical Efficacy of Ceritinib in ALK-Positive NSCLC
| Patient Population | Clinical Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| ALK inhibitor-Naïve | ASCEND-1 | 72% | 18.4 months | (--INVALID-LINK--) |
| ASCEND-4 | 72.7% | 16.6 months | [9](--INVALID-LINK--) | |
| Crizotinib-Pretreated | ASCEND-1 | 56% | 6.9 months | (--INVALID-LINK--) |
| ASCEND-5 | - | 5.4 months | [10](--INVALID-LINK--) | |
| Alectinib-Pretreated | Retrospective study | 44% | 4.4 months | (--INVALID-LINK--) |
It has been observed that the EML4-ALK variant 3 (v3) is associated with worse clinical outcomes compared to variant 1 (v1).[10] While ceritinib shows broad activity, its efficacy can be influenced by the specific ALK fusion variant and the presence of secondary resistance mutations.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to evaluate ceritinib's efficacy.
Cell Viability Assay
This assay determines the concentration of a drug that inhibits cell growth by 50% (GI50) or cell viability by 50% (IC50).
-
Cell Plating: Cancer cell lines harboring specific ALK fusions are seeded in 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of ceritinib or other inhibitors for 72 hours.
-
Viability Assessment: Cell viability is measured using reagents like MTT or CellTiter-Glo. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is indicative of their viability. The CellTiter-Glo assay measures ATP levels, another indicator of cell viability.
-
Data Analysis: The absorbance or luminescence is read using a plate reader, and the data is normalized to untreated controls to calculate IC50 or GI50 values.
Western Blotting for ALK Phosphorylation
Western blotting is used to detect the phosphorylation status of ALK and its downstream signaling proteins, providing insight into the drug's mechanism of action.
-
Cell Lysis: Cells treated with ceritinib are lysed to extract proteins. It is crucial to include phosphatase inhibitors in the lysis buffer to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated ALK (p-ALK) or other target proteins. Subsequently, a secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
Detection: The signal is visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands corresponds to the amount of phosphorylated protein.
In Vivo Xenograft Models
Animal models are used to evaluate the anti-tumor activity of ceritinib in a living organism.
-
Tumor Implantation: Human ALK-positive cancer cells are injected subcutaneously into immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with ceritinib or a vehicle control, typically via oral gavage, on a predetermined schedule.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the ceritinib-treated group to the control group. At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of ceritinib's effect on ALK fusion variants.
Caption: ALK Fusion Protein Signaling and Ceritinib Inhibition.
Caption: Workflow for Preclinical Evaluation of Ceritinib.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. dovepress.com [dovepress.com]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. cancerdiscovery.aacrjournals.org [cancerdiscovery.aacrjournals.org]
- 5. cancerdiscovery.aacrjournals.org [cancerdiscovery.aacrjournals.org]
- 6. bccancer.bc.ca [bccancer.bc.ca]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. cancerdiscovery.aacrjournals.org [cancerdiscovery.aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. meliordiscovery.com [meliordiscovery.com]
Validating Biomarkers of Response to Ceritinib Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for predicting response to ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor. It includes experimental data, detailed methodologies for biomarker detection, and a comparative analysis of ceritinib with alternative ALK inhibitors in the treatment of non-small cell lung cancer (NSCLC).
Introduction
Ceritinib is a potent and selective ALK tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity in patients with ALK-rearranged NSCLC, including those who have developed resistance to the first-generation inhibitor, crizotinib.[1][2][3] The efficacy of ceritinib is intrinsically linked to the presence of specific genetic alterations in the ALK gene. This guide delves into the key biomarkers that predict response to ceritinib, the mechanisms of resistance, and a comparison with other therapeutic options.
Biomarkers of Response and Resistance
The primary biomarker for a positive response to ceritinib is the presence of an ALK gene rearrangement . However, the landscape of biomarkers has expanded to include specific ALK mutations that arise in the context of resistance to other ALK inhibitors.
Positive Predictive Biomarkers:
-
ALK Gene Rearrangement: The foundational biomarker for sensitivity to all ALK inhibitors, including ceritinib.
-
Crizotinib-Resistant ALK Mutations: Ceritinib has shown efficacy against several secondary ALK mutations that confer resistance to crizotinib.[1][4] These include:
Negative Predictive Biomarkers (Mechanisms of Resistance to Ceritinib):
-
Secondary ALK Mutations: While effective against many crizotinib-resistant mutations, ceritinib's efficacy is limited by other ALK mutations.[1][4]
-
Bypass Pathway Activation: Upregulation of other signaling pathways can lead to resistance.
-
FGFR3 overexpression
-
cMET amplification
-
Data Presentation: Preclinical and Clinical Efficacy
The following tables summarize the quantitative data on the efficacy of ceritinib and its comparison with other ALK inhibitors.
Table 1: Preclinical Activity of Ceritinib against Crizotinib-Resistant ALK Mutations
| ALK Mutation | Ceritinib Activity | Reference |
| L1196M | Potent Inhibition | [1][4] |
| G1269A | Potent Inhibition | [1][4] |
| I1171T | Potent Inhibition | [4] |
| S1206Y | Potent Inhibition | [4] |
| G1202R | Inactive | [4][5] |
| F1174C | Less Active | [4] |
Table 2: Clinical Efficacy of Ceritinib in ALK-Positive NSCLC
| Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| ALK Inhibitor-Naïve | 62% | Not specified in this result | [1] |
| Crizotinib-Pretreated | 56% | 7.0 months | [1][3] |
| All patients (≥400 mg/day) | 58% | 7.0 months | [3] |
Table 3: Comparative Efficacy of Ceritinib and Other ALK Inhibitors
| Comparison | Outcome | Hazard Ratio (HR) [95% CI] | Median PFS/OS | Reference |
| Ceritinib vs. Alectinib | ||||
| (Real-world data) | Overall Survival (OS) | 0.46 [0.29-0.63] (favoring alectinib) | Alectinib: 42.6 months, Ceritinib: 17.8 months | [6] |
| (Clinical trial vs. RWD) | Overall Survival (OS) | 0.59 [0.44-0.75] (favoring alectinib) | Alectinib: 29.1 months, Ceritinib: 14.9 months | [6][7] |
| Ceritinib vs. Brigatinib | ||||
| (Crizotinib-refractory) | Progression-Free Survival (PFS) | 0.38 [0.26–0.57] (favoring brigatinib) | Brigatinib: 15.7 months, Ceritinib: 6.9 months | [8] |
| (Crizotinib-refractory) | Overall Survival (OS) | 0.33 [0.17–0.63] (favoring brigatinib) | Brigatinib: 27.6 months, Ceritinib: 14.9 months | [8] |
| Ceritinib vs. Lorlatinib | ||||
| (First-line) | Progression-Free Survival (PFS) | 0.22 [0.05-0.89] (favoring lorlatinib) | Lorlatinib: Not Reached, Ceritinib: 16.6 months | [9] |
Experimental Protocols
Accurate and validated biomarker testing is crucial for guiding treatment decisions with ceritinib. The most common methods for detecting ALK gene rearrangements are Fluorescence In Situ Hybridization (FISH), Immunohistochemistry (IHC), and Next-Generation Sequencing (NGS).[10][11][12]
Fluorescence In Situ Hybridization (FISH) for ALK Rearrangement
Principle: FISH utilizes fluorescently labeled DNA probes that bind to specific regions of the ALK gene. A "break-apart" probe strategy is commonly used, where probes for the 5' and 3' ends of the ALK gene are labeled with different colors. In a normal cell, the signals are fused. In a cell with an ALK rearrangement, the signals are split apart.
Generalized Protocol:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 microns thick) are mounted on positively charged slides.[13]
-
Deparaffinization and Pretreatment: Slides are deparaffinized in xylene and rehydrated through a series of ethanol washes. This is followed by heat-induced epitope retrieval and protease digestion to expose the target DNA.
-
Probe Hybridization: The ALK break-apart probe (e.g., Vysis ALK Break Apart FISH Probe Kit) is applied to the slides, which are then denatured at a high temperature and hybridized overnight.[14]
-
Washing: Post-hybridization washes are performed to remove unbound probes.
-
Counterstaining and Visualization: The slides are counterstained with DAPI to visualize the cell nuclei and analyzed under a fluorescence microscope.
-
Scoring: A minimum of 50-100 non-overlapping tumor cell nuclei are scored.[12] A specimen is considered positive for an ALK rearrangement if >15% of the tumor cells exhibit split signals or an isolated 3' (red) signal.[11][14]
Immunohistochemistry (IHC) for ALK Protein Expression
Principle: IHC detects the presence of the ALK fusion protein in tumor cells using a specific primary antibody. The binding of the primary antibody is visualized using a detection system that produces a colored precipitate.
Generalized Protocol:
-
Specimen Preparation: FFPE tissue sections are prepared as for FISH.
-
Antigen Retrieval: Heat-induced antigen retrieval is performed to unmask the ALK protein epitope.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody specific for ALK, such as the D5F3 clone.[12]
-
Detection System: A sensitive detection system (e.g., polymer-based) is used to amplify the signal. The VENTANA ALK (D5F3) CDx Assay often uses an amplification kit.[15][16]
-
Chromogen and Counterstaining: A chromogen (e.g., DAB) is applied to produce a colored signal, followed by a counterstain (e.g., hematoxylin) to visualize cell nuclei.
-
Interpretation: A positive result is typically defined as strong, granular cytoplasmic staining in tumor cells.[15] The FDA-approved VENTANA ALK (D5F3) CDx Assay has a binary scoring algorithm (positive/negative).[15]
Next-Generation Sequencing (NGS) for ALK Gene Fusions
Principle: NGS allows for the simultaneous sequencing of millions of DNA or RNA fragments, enabling the detection of various genetic alterations, including gene fusions. RNA-based NGS is generally preferred for fusion detection as it directly sequences the fusion transcripts.
Generalized Protocol:
-
Nucleic Acid Extraction: DNA or RNA is extracted from FFPE tissue samples.
-
Library Preparation: The extracted nucleic acids are used to prepare a sequencing library. This involves fragmentation, adapter ligation, and amplification. For RNA, a reverse transcription step is performed to generate cDNA.
-
Target Enrichment (for DNA-based NGS): Specific gene panels are often used to enrich for the target regions of interest, including the ALK gene.
-
Sequencing: The prepared library is sequenced on an NGS platform.
-
Bioinformatic Analysis: The sequencing data is analyzed using specialized bioinformatics pipelines to identify gene fusions, including the specific fusion partners and breakpoints.[17]
Mandatory Visualizations
ALK Signaling Pathway and Inhibition by Ceritinib
Caption: ALK signaling pathway and its inhibition by ceritinib.
Experimental Workflow for ALK Biomarker Validation
Caption: Workflow for ALK biomarker testing in NSCLC patients.
References
- 1. dovepress.com [dovepress.com]
- 2. Ceritinib—a second-generation ALK inhibitor overcoming resistance in ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2minutemedicine.com [2minutemedicine.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Assessment of Alectinib vs Ceritinib in ALK-Positive Non-Small Cell Lung Cancer in Phase 2 Trials and in Real-world Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Comparative efficacy and safety of first-line treatments for advanced non-small cell lung cancer with ALK-rearranged: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Testing Guidelines [rethinkingnsclc.com]
- 11. All tests | Sonic Genetics [sonicgenetics.com.au]
- 12. Guideline Recommendations for Testing of ALK Gene Rearrangement in Lung Cancer: A Proposal of the Korean Cardiopulmonary Pathology Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Test Details - ALK FISH [knightdxlabs.ohsu.edu]
- 14. ALK-rearrangements and testing methods in non-small cell lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. diagnostics.roche.com [diagnostics.roche.com]
- 17. Comprehensive NGS profiling to enable detection of ALK gene rearrangements and MET amplifications in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Safety Profiles of Ceritinib and Brigatinib in ALK-Positive Non-Small Cell Lung Cancer
Aimed at providing researchers, scientists, and drug development professionals with a comprehensive and objective comparison, this guide delves into the safety profiles of two prominent second-generation ALK inhibitors, ceritinib and brigatinib. The information presented herein is collated from pivotal clinical trials to facilitate an evidence-based understanding of their tolerability in the treatment of ALK-positive non-small cell lung cancer (NSCLC).
Ceritinib and brigatinib are potent inhibitors of the anaplastic lymphoma kinase (ALK) receptor tyrosine kinase, a key driver in a subset of NSCLC.[1][2] While both drugs have demonstrated significant efficacy, their safety and tolerability profiles are critical considerations in clinical practice and ongoing drug development. This guide provides a detailed comparison of their adverse event profiles, supported by data from key clinical trials, and outlines the experimental methodologies of these studies.
Comparative Safety Profile: A Tabular Overview
The following tables summarize the incidence of common and grade ≥3 adverse events (AEs) reported in the pivotal clinical trials for ceritinib (ASCEND-4) and brigatinib (ALTA-1L). It is crucial to note that these data are not from a head-to-head comparison and are derived from separate clinical trials where the drugs were compared against different control arms (chemotherapy for ceritinib and crizotinib for brigatinib).[3][4][5][6][7]
| Adverse Event (Any Grade) | Ceritinib (ASCEND-4)[3][8] | Brigatinib (ALTA-1L)[4][9] |
| Diarrhea | 85% | - |
| Nausea | 69% | - |
| Vomiting | 66% | - |
| Increased ALT | 60% | - |
| Increased AST | 53% | - |
| Increased Blood Creatine Phosphokinase | - | - |
| Hypertension | - | 21% (90→180 mg group in ALTA trial) |
| Increased Lipase | - | - |
| Cough | - | - |
| Headache | - | - |
| Fatigue | - | - |
| Rash | - | - |
| Grade ≥3 Adverse Event | Ceritinib (ASCEND-4)[3][8] | Brigatinib (ALTA-1L)[4][9] |
| Increased ALT | - | - |
| Increased AST | - | - |
| Diarrhea | - | - |
| Nausea | - | - |
| Vomiting | - | - |
| Increased Blood Creatine Phosphokinase | - | 31% |
| Hypertension | - | 18% |
| Increased Lipase | - | 16% |
| Pneumonitis | - | 9.1% (90→180 mg group in ALTA trial) |
Experimental Protocols of Key Clinical Trials
A detailed understanding of the methodologies employed in the key clinical trials is essential for interpreting the safety data accurately.
ASCEND-4: A Study of Ceritinib in Treatment-Naive ALK-Positive NSCLC
The ASCEND-4 trial was a randomized, open-label, phase 3 study that evaluated the efficacy and safety of ceritinib versus platinum-based chemotherapy in previously untreated patients with advanced ALK-rearranged non-squamous NSCLC.[3][10][11][12][13]
-
Patient Population: The trial enrolled 376 adult patients with stage IIIB or IV ALK-positive non-squamous NSCLC who had not received prior systemic therapy for advanced disease.[8][14]
-
Treatment Arms: Patients were randomized in a 1:1 ratio to receive either ceritinib (750 mg once daily) or platinum-based chemotherapy (pemetrexed plus cisplatin or carboplatin) for four cycles, followed by maintenance pemetrexed.[3][10]
-
Primary Endpoint: The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent review committee (BIRC).[3][14]
-
Safety Assessments: Safety was assessed through the monitoring and grading of adverse events according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
ALTA-1L: A Study of Brigatinib in ALK Inhibitor-Naive ALK-Positive NSCLC
The ALTA-1L trial was a randomized, open-label, phase 3 study comparing the efficacy and safety of brigatinib with crizotinib in patients with advanced ALK-positive NSCLC who had not previously received an ALK inhibitor.[4][15][16][17][18][19]
-
Patient Population: The study enrolled 275 patients with locally advanced or metastatic ALK-positive NSCLC who were naive to ALK inhibitor therapy.[16][19]
-
Treatment Arms: Patients were randomized 1:1 to receive either brigatinib (90 mg once daily for 7 days, then 180 mg once daily) or crizotinib (250 mg twice daily).[16][19]
-
Primary Endpoint: The primary endpoint was BIRC-assessed PFS.[16][17]
-
Safety Assessments: The safety profile was evaluated by monitoring treatment-emergent adverse events (TEAEs), which were graded using CTCAE.[9][15]
Visualizing Mechanisms and Workflows
To further elucidate the context of this comparison, the following diagrams, generated using Graphviz (DOT language), illustrate the ALK signaling pathway and a logical workflow for comparing the safety profiles of ceritinib and brigatinib.
Caption: Simplified ALK signaling pathway and the inhibitory action of ceritinib and brigatinib.
Caption: Workflow for comparing the safety profiles of ceritinib and brigatinib.
Conclusion
This guide provides a foundational comparison of the safety profiles of ceritinib and brigatinib based on data from their respective pivotal clinical trials. While a direct head-to-head comparison is lacking, the presented data offers valuable insights for the research and drug development community. The distinct adverse event profiles of each agent underscore the importance of individualized patient management and the ongoing need for research into novel therapeutic strategies with improved safety profiles for ALK-positive NSCLC.
References
- 1. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 2. What is Brigatinib used for? [synapse.patsnap.com]
- 3. First-line ceritinib versus platinum-based chemotherapy in advanced ALK-rearranged non-small-cell lung cancer (ASCEND-4): a randomised, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of brigatinib in patients with ALK TKI-naive advanced ALK+ NSCLC: Integrated analysis of the ALTA-1L and J-ALTA trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ispor.org [ispor.org]
- 6. Comparison of Efficacy and Safety of Brigatinib in First-Line Treatments for Patients with Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer: A Systematic Review and Indirect Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative efficacy and safety of first-line treatments for advanced non-small cell lung cancer with ALK-rearranged: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Randomized, Phase 3 Study of First-Line Ceritinib vs Chemotherapy in Patients with ALK-Positive NSCLC (ASCEND-4) - Conference Correspondent [conference-correspondent.com]
- 9. Takeda to Present Results from Phase 3 ALTA-1L Trial Highlighting Intracranial Efficacy of ALUNBRIG® (brigatinib) Versus Crizotinib in First-Line Advanced ALK+ Non-Small Cell Lung Cancer [takedaoncology.com]
- 10. ASCEND-4 Study Shows 45% Reduction in Risk of Disease Progression for NSCLC Patients on First-Line Ceritinib - The ASCO Post [ascopost.com]
- 11. targetedonc.com [targetedonc.com]
- 12. researchgate.net [researchgate.net]
- 13. google.com [google.com]
- 14. Ceritinib Efficacy and Safety in Treatment-Naive Asian Patients With Advanced ALK-Rearranged NSCLC: An ASCEND-4 Subgroup Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor–Naive ALK-Positive Non–Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ALTA 1L Study: First-Line Systemic Efficacy With ALUNBRIG® (brigatinib) [alunbrig.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Brigatinib Versus Crizotinib in Advanced ALK Inhibitor-Naive ALK-Positive Non-Small Cell Lung Cancer: Second Interim Analysis of the Phase III ALTA-1L Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vivo Showdown: A Comparative Analysis of Ceritinib and Ensartinib in ALK-Positive Models
For researchers and drug development professionals navigating the landscape of ALK (Anaplastic Lymphoma Kinase) inhibitors, a critical evaluation of preclinical in-vivo data is paramount. This guide provides a comparative overview of two potent second-generation ALK inhibitors, ceritinib and ensartinib, based on available experimental data in ALK-positive models.
Mechanism of Action: Targeting the Aberrant ALK Signaling Pathway
In ALK-positive cancers, a chromosomal rearrangement leads to the formation of a fusion protein, most commonly EML4-ALK.[1] This fusion protein results in constitutive activation of the ALK tyrosine kinase, driving downstream signaling pathways that promote uncontrolled cell proliferation and survival.[3][4] Both ceritinib and ensartinib are ATP-competitive inhibitors that bind to the kinase domain of ALK, preventing its autophosphorylation and subsequently blocking downstream signaling cascades like the PI3K/AKT, JAK/STAT, and RAS/MEK/ERK pathways.[3][4][5][6]
Below is a diagram illustrating the EML4-ALK signaling pathway and the inhibitory action of ceritinib and ensartinib.
References
- 1. Ceritinib for ALK-Rearrangement–Positive Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncodaily.com [oncodaily.com]
- 3. What is the mechanism of Ceritinib? [synapse.patsnap.com]
- 4. What is the mechanism of Ensartinib Hydrochloride? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. xcovery.com [xcovery.com]
Unlocking Synergistic Potential: A Comparative Guide to Ceritinib Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Ceritinib, a potent second-generation anaplastic lymphoma kinase (ALK) inhibitor, has significantly improved outcomes for patients with ALK-rearranged non-small cell lung cancer (NSCLC). However, the emergence of resistance necessitates the exploration of combination strategies to enhance efficacy and overcome resistance mechanisms. This guide provides a comparative overview of the synergistic effects of ceritinib with other targeted therapies, supported by preclinical and clinical data.
Harnessing Synergy: Preclinical and Clinical Evidence
Combining ceritinib with inhibitors of key signaling pathways has shown promise in preclinical models and early-phase clinical trials. This section summarizes the quantitative data from studies investigating the synergistic potential of ceritinib with various targeted agents.
Table 1: Synergistic Effects of Ceritinib Combinations in Preclinical Studies
| Combination Partner | Cancer Type | Cell Lines | Key Findings | Synergy Metric | Reference |
| Trametinib (MEK Inhibitor) | NSCLC | EML4-ALK models | Decreased tumor cell proliferation and survival; increased depth and duration of tumor regression compared to monotherapy. | Not specified | [1] |
| Afatinib (EGFR Inhibitor) | ALK/ROS1-positive NSCLC | HCC78, H1299, HCC78R, H1299R | Afatinib promoted ceritinib sensitivity, reduced proliferation, and promoted cell death in both sensitive and resistant cells. | Not specified | [2][3] |
| PD-L1 Inhibitor | ALK-rearranged NSCLC | H2228 | Combination facilitated lymphocyte proliferation and activation, inhibited PD-L1 expression, and enhanced lymphocyte cytotoxicity and cell death. | Not specified | [4] |
| Cisplatin | Cholangiocarcinoma | KKU-M213 | Synergistically reduced cancer cell viability. | ZIP synergy score | [5] |
Table 2: Clinical Trial Data for Ceritinib Combination Therapies
| Combination Partner | Trial Phase | Patient Population | Key Efficacy Data | Reference |
| Trametinib (MEK Inhibitor) | Phase 1 (NCT03087448) | Advanced ALK+ or ROS1+ NSCLC | ORR: 22%, DCR: 56%, mDOR: 7.85 months, mPFS: 3.0 months, mOS: 8.9 months. | [1][6] |
| Ribociclib (CDK4/6 Inhibitor) | Phase Ib/II | Advanced ALK-rearranged NSCLC | Overall ORR: 37.0%, mPFS: 21.5 months. At RP2D, ORR: 50.0%, DCR: 75%, mPFS: 24.8 months. | [7] |
| Nivolumab (PD-1 Inhibitor) | Phase 1B (NCT02393625) | Advanced ALK-rearranged NSCLC | ALKi-naive (450mg ceritinib): ORR 83%. ALKi-pretreated (450mg ceritinib): ORR 50%. | [8][9][10] |
Understanding the Mechanisms of Synergy
The synergistic effects of these combinations are rooted in the complex interplay of cellular signaling pathways. By targeting multiple nodes in the cancer signaling network, these combinations can overcome resistance and induce a more profound anti-tumor response.
Ceritinib and MEK Inhibitor (Trametinib)
EML4-ALK-driven lung cancers are dependent on the RAS/MAPK signaling pathway.[1] Combining an ALK inhibitor like ceritinib with a MEK inhibitor such as trametinib can lead to a more complete shutdown of this critical survival pathway, thereby overcoming potential resistance mechanisms.[1][10]
Figure 1: Ceritinib and Trametinib target the ALK and MEK pathways.
Ceritinib and EGFR Inhibitor (Afatinib)
Resistance to ceritinib can be mediated by the activation of the EGFR family pathways through the upregulation of neuregulin-1 (NRG1).[2][3][11] Afatinib, an irreversible pan-EGFR inhibitor, can overcome this resistance by blocking the NRG1-HER3-EGFR signaling axis.[2][3]
Figure 2: Ceritinib and Afatinib overcome resistance via dual pathway inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for key preclinical and clinical studies.
Preclinical Synergy Assessment: Ceritinib and Afatinib
-
Cell Lines and Culture: Human NSCLC cell lines HCC78 (ROS1-rearranged) and H1299 (ALK-rearranged) were used.[2] Ceritinib-resistant sublines (HCC78R and H1299R) were generated by stepwise escalation of ceritinib exposure.[2]
-
Cell Viability Assay (MTT): Cells were seeded in 96-well plates and treated with varying concentrations of ceritinib, afatinib, or their combination for 4 days.[2] Cell viability was assessed using the MTT assay.[2]
-
Apoptosis Analysis: Cells were treated with the drugs for 2 days, and apoptosis was evaluated by calculating the number of fragmented and condensed nuclei after staining with a fluorescent dye.[2]
-
Western Blot Analysis: Protein expression and phosphorylation status of key signaling molecules were assessed by Western blotting to elucidate the mechanism of synergy.[2]
Figure 3: Workflow for preclinical synergy assessment.
Clinical Trial Protocol: Phase 1 Study of Ceritinib and Trametinib
-
Study Design: This was a phase 1, open-label, dose-escalation study (NCT03087448) using a "3+3" design to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D).[1][6]
-
Patient Population: Eligible patients had advanced ALK-positive or ROS1-positive NSCLC and had progressed on at least one prior ALK/ROS1 inhibitor.[1]
-
Treatment: Patients received oral ceritinib daily with food and oral trametinib daily without food in 28-day cycles.[1] Two dose levels were investigated.[1]
-
Endpoints: The primary endpoint was safety and tolerability.[1] Secondary endpoints included overall response rate (ORR), disease control rate (DCR), duration of response (DOR), progression-free survival (PFS), and overall survival (OS).[1]
Figure 4: Clinical trial workflow for Ceritinib and Trametinib combination.
Conclusion
The combination of ceritinib with other targeted therapies represents a promising strategy to enhance anti-tumor activity and overcome resistance in ALK-rearranged NSCLC and potentially other malignancies. The data presented in this guide highlight the synergistic potential of combining ceritinib with inhibitors of the MEK, EGFR, and CDK4/6 pathways, as well as with immunotherapy. Further clinical investigation is warranted to fully elucidate the clinical benefits of these combination regimens and to identify the patient populations most likely to respond.
References
- 1. Phase 1 Study of Ceritinib Combined With Trametinib in Patients With Advanced ALK- or ROS1-Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Afatinib reverses ceritinib resistance (CR) in ALK/ROS1-positive non-small-cell lung cancer cell (NSCLC) via suppression of NRG1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Afatinib reverses ceritinib resistance (CR) in ALK/ROS1-positive non-small-cell lung cancer cell (NSCLC) via suppression of NRG1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Therapeutic Implications of Ceritinib in Cholangiocarcinoma beyond ALK Expression and Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 Study of Ceritinib Combined With Trametinib in Patients With Advanced ALK- or ROS1-Positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase Ib/II study of ceritinib in combination with ribociclib in patients with ALK-rearranged non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 9. Ceritinib plus Nivolumab in Patients with Advanced ALK-Rearranged Non-Small Cell Lung Cancer: Results of an Open-Label, Multicenter, Phase 1B Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of Ceritinib Versus Other ALK Inhibitors
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the development of multiple ALK tyrosine kinase inhibitors (TKIs) has significantly improved patient outcomes. This guide provides a detailed comparison of the long-term efficacy of ceritinib against other prominent ALK inhibitors, namely alectinib, brigatinib, and lorlatinib, supported by data from pivotal clinical trials. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the relative performance of these therapeutic agents.
Mechanism of Action and Signaling Pathways
ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK fusion), drives oncogenesis by promoting cell proliferation and survival. This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways. ALK inhibitors function by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream pathways.[1][2]
Ceritinib is a second-generation ALK inhibitor that demonstrates potent activity against both crizotinib-naive and crizotinib-resistant ALK-positive NSCLC.[3] Newer generation inhibitors like alectinib, brigatinib, and lorlatinib have been developed to have improved potency, selectivity, and central nervous system (CNS) penetration.
Long-Term Efficacy: A Comparative Analysis
The long-term efficacy of ceritinib and other ALK inhibitors has been evaluated in several phase 3 clinical trials. The following tables summarize the key long-term outcomes from the pivotal trials for each drug, all of which were compared against the first-generation ALK inhibitor, crizotinib, or standard chemotherapy.
Progression-Free Survival (PFS)
| Trial | Drug | Comparator | Median PFS (months) | Hazard Ratio (95% CI) | Citation |
| ASCEND-4 | Ceritinib | Chemotherapy | 16.6 | 0.55 (0.42–0.73) | [4][5] |
| ALEX | Alectinib | Crizotinib | 34.8 | 0.43 (0.32–0.58) | [6] |
| ALTA-1L | Brigatinib | Crizotinib | 24.0 | 0.48 (0.35–0.66) | [7][8][9] |
| CROWN | Lorlatinib | Crizotinib | Not Reached | 0.19 (0.13–0.27) | [10][11] |
Overall Survival (OS)
| Trial | Drug | Comparator | Median OS (months) | Hazard Ratio (95% CI) | 5-Year Survival Rate | Citation |
| ASCEND-4 | Ceritinib | Chemotherapy | Data immature, positive trend observed | Not Reported | Not Reported | [12] |
| ALEX | Alectinib | Crizotinib | 81.1 vs 54.2 | 0.78 (0.56–1.08) | 62.5% | [6][13][14] |
| ALTA-1L | Brigatinib | Crizotinib | Not Reached in either arm | 0.81 (0.53–1.22) | 4-year: 66% | [7][8][9] |
| CROWN | Lorlatinib | Crizotinib | Data immature | Not Reported | 60% (PFS) | [10][11] |
Note: A direct comparison between these drugs is limited as they were not evaluated in head-to-head trials. However, a real-world data analysis suggested that alectinib was associated with longer overall survival compared to ceritinib in patients with crizotinib-refractory ALK-positive NSCLC.[15][16][17][18][19] A network meta-analysis also suggested that lorlatinib and alectinib had the most favorable progression-free survival.[20]
Intracranial Efficacy
A significant challenge in treating ALK-positive NSCLC is the high incidence of brain metastases. The ability of ALK inhibitors to penetrate the blood-brain barrier is a critical factor in their efficacy.
| Trial | Drug | Intracranial Objective Response Rate (ORR) in patients with measurable baseline CNS lesions | Citation |
| ASCEND-4 | Ceritinib | 72% | [21][22] |
| ALEX | Alectinib | 81% | [13] |
| ALTA-1L | Brigatinib | 78% | [7] |
| CROWN | Lorlatinib | 82% | [23] |
Mechanisms of Resistance
Despite the initial effectiveness of ALK inhibitors, acquired resistance is a common challenge. Resistance mechanisms can be broadly categorized as on-target (ALK-dependent) or off-target (ALK-independent).
-
On-target resistance typically involves secondary mutations in the ALK kinase domain that interfere with drug binding. The G1202R mutation is a notable example that confers resistance to first and second-generation ALK inhibitors.[24]
-
Off-target resistance involves the activation of bypass signaling pathways that promote tumor cell survival independently of ALK. These can include the activation of EGFR, HER3, MET, or FGFR3 signaling.[3][25][26]
Lorlatinib, a third-generation ALK inhibitor, was specifically designed to overcome resistance mediated by a broad range of ALK mutations, including G1202R.[24]
Experimental Protocols
The pivotal phase 3 trials for these ALK inhibitors followed a similar design, as illustrated in the workflow diagram below.
Key Methodological Aspects of Pivotal Trials:
-
ASCEND-4: This was a randomized, open-label, phase 3 study that compared the efficacy and safety of ceritinib (750 mg once daily) with platinum-based chemotherapy in previously untreated patients with advanced ALK-rearranged NSCLC. The primary endpoint was progression-free survival (PFS) as assessed by a blinded independent review committee (BIRC).[5][22]
-
ALEX: This was a randomized, multicenter, open-label, phase 3 trial that compared alectinib (600 mg twice daily) with crizotinib (250 mg twice daily) in treatment-naïve patients with advanced ALK-positive NSCLC. The primary endpoint was investigator-assessed PFS. Key secondary endpoints included BIRC-assessed PFS, time to CNS progression, and overall survival.[13][14]
-
ALTA-1L: This was a randomized, open-label, multicenter, phase 3 trial comparing brigatinib (180 mg once daily with a 7-day lead-in at 90 mg) to crizotinib (250 mg twice daily) in patients with ALK-positive advanced NSCLC who had not previously received an ALK inhibitor. The primary endpoint was BIRC-assessed PFS.[8][9][27][28][29][30][31]
-
CROWN: This was a phase 3, randomized, open-label, parallel 2-arm study comparing the efficacy and safety of lorlatinib (100 mg once daily) versus crizotinib (250 mg twice daily) in previously untreated patients with advanced ALK-positive NSCLC. The primary endpoint was PFS based on BIRC.[10][11][32][33][34]
Conclusion
The treatment paradigm for ALK-positive NSCLC has evolved rapidly with the introduction of next-generation ALK inhibitors that have demonstrated superior long-term efficacy compared to both chemotherapy and the first-generation inhibitor, crizotinib. While ceritinib represented a significant advancement, particularly in the crizotinib-resistant setting, the longer progression-free and overall survival data from the ALEX, ALTA-1L, and CROWN trials suggest that alectinib, brigatinib, and lorlatinib offer more durable disease control in the first-line setting. Lorlatinib, in particular, has shown unprecedented long-term PFS in the CROWN study.[10][11][35] Furthermore, the enhanced intracranial efficacy of these newer agents addresses a critical unmet need for this patient population. The choice of a specific ALK inhibitor will depend on a comprehensive evaluation of its efficacy, safety profile, and activity against potential resistance mutations.
References
- 1. biomarker.onclive.com [biomarker.onclive.com]
- 2. ALK‐rearrangement in non‐small‐cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidation of Resistance Mechanisms to Second-Generation ALK Inhibitors Alectinib and Ceritinib in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What can we learn from 3 phase III trials of ASCEND-4: ceritinib vs. platinum/pemetrexed with pemetrexed maintenance, PROFILE 1004: crizotinib vs. platinum/pemetrexed, and J-ALEX: alectinib vs. crizotinib? - Ochi - Translational Cancer Research [tcr.amegroups.org]
- 5. First-line ceritinib versus platinum-based chemotherapy in advanced ALK-rearranged non-small-cell lung cancer (ASCEND-4): a randomised, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Brigatinib Versus Crizotinib in ALK Inhibitor-Naive Advanced ALK-Positive NSCLC: Final Results of Phase 3 ALTA-1L Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. ascopubs.org [ascopubs.org]
- 11. Lorlatinib Versus Crizotinib in Patients With Advanced ALK-Positive Non-Small Cell Lung Cancer: 5-Year Outcomes From the Phase III CROWN Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ASCEND-4 Study Shows 45% Reduction in Risk of Disease Progression for NSCLC Patients on First-Line Ceritinib - The ASCO Post [ascopost.com]
- 13. oncodaily.com [oncodaily.com]
- 14. \zaAlectinib versus crizotinib in previously untreated ALK-positive advanced non-small cell lung cancer: Final overall survival analysis of the Phase III ALEX study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Assessment of Alectinib vs Ceritinib in ALK-Positive Non–Small Cell Lung Cancer in Phase 2 Trials and in Real-world Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Alectinib vs Ceritinib in ALK-Positive Non-Small Cell Lung Cancer in Phase 2 Trials and in Real-world Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ovid.com [ovid.com]
- 20. Comparative efficacy and safety of first-line treatments for advanced non-small cell lung cancer with ALK-rearranged: a meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 21. onclive.com [onclive.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Lorlatinib vs Crizotinib in Advanced ALK-Positive NSCLC: 5-Year Outcomes From Phase III CROWN Trial - The ASCO Post [ascopost.com]
- 24. Molecular Mechanisms of Resistance to First- and Second-Generation ALK Inhibitors in ALK-Rearranged Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
- 26. researchgate.net [researchgate.net]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. ascopubs.org [ascopubs.org]
- 29. Design of ALTA-1L (ALK in lung cancer trial of brigatinib in <sub></sub>first-line), a randomized phase 3 trial of brigatinib (BRG) versus crizotinib (CRZ) in tyrosine kinase inhibitor (TKI)-naive patients (pts) with advanced anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). - ASCO [asco.org]
- 30. onclive.com [onclive.com]
- 31. ALTA 1L Study: First-Line Systemic Efficacy With ALUNBRIG® (brigatinib) [alunbrig.com]
- 32. cancernetwork.com [cancernetwork.com]
- 33. Figure 2, CROWN Study Design - Lorlatinib (Lorbrena) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 34. pfizer.com [pfizer.com]
- 35. dailynews.ascopubs.org [dailynews.ascopubs.org]
Safety Operating Guide
Safe Disposal of Ceritinib Dihydrochloride: A Procedural Guide
The proper disposal of Ceritinib dihydrochloride, an antineoplastic agent, is a critical component of laboratory safety and environmental protection. As a cytotoxic compound, it necessitates handling and disposal as hazardous pharmaceutical waste.[1] Adherence to stringent regulatory guidelines is essential to minimize exposure risks for personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound and associated contaminated materials in a research or drug development setting.
Hazard Identification and Risk Assessment
Ceritinib is classified as a hazardous substance. Safety Data Sheets (SDS) indicate that it may damage fertility or the unborn child (H360), is harmful if swallowed (H302), and is very toxic to aquatic life with long-lasting effects (H410).[2][3] Therefore, all waste generated from handling Ceritinib must be treated as cytotoxic and hazardous waste.
Personnel Protective Equipment (PPE)
All personnel handling this compound waste must wear appropriate PPE to prevent exposure. This includes, but is not limited to:
-
Two pairs of chemotherapy-rated gloves.[4]
-
A disposable, long-sleeved, impermeable gown.[5]
-
Eye protection (safety goggles or face shield).
-
Respiratory protection (e.g., an N95 respirator) if there is a risk of aerosol or dust formation.[2]
Waste Segregation and Containment
Proper segregation at the point of generation is crucial. Any item that comes into contact with Ceritinib must be disposed of as cytotoxic waste.[6] Use designated, clearly labeled, and color-coded containers for different types of waste.
| Waste Type | Description | Recommended Container |
| Sharps Waste | Needles, syringes, scalpels, and glass vials contaminated with Ceritinib. | Puncture-proof, leak-proof sharps container, clearly labeled with the cytotoxic symbol. Often red or yellow with a purple lid.[1][6] |
| Solid Waste | Contaminated PPE (gloves, gowns), bench paper, empty drug packaging, and lab consumables. | Leak-proof, rigid container or a thick, designated plastic bag, clearly labeled as "Cytotoxic Waste".[5][6] |
| Liquid Waste | Unused solutions or media containing Ceritinib. | Leak-proof, sealable container compatible with the liquid. Must be clearly labeled as "Hazardous Liquid Waste" and "Cytotoxic". |
| Bulk Powder | Expired or unused this compound powder. | The original container, securely sealed and placed within a secondary, labeled container for disposal via a licensed waste handler.[3] |
Step-by-Step Disposal Procedure
-
Preparation: Ensure the designated cytotoxic waste containers are available at the workspace before beginning any procedure involving Ceritinib.
-
Immediate Disposal: As waste is generated, immediately place it into the correct, labeled container to prevent cross-contamination.
-
Sharps: Dispose of all contaminated sharps directly into the cytotoxic sharps container without recapping or detaching needles.[6]
-
Non-Sharps Solids: Place all contaminated solid waste, including the outer pair of gloves upon completion of the task, into the designated cytotoxic solid waste container.[5]
-
Sealing Containers: Once waste containers are full (typically three-quarters capacity), securely seal them. Do not overfill containers. For bags, securely fasten them with a tie.[5]
-
Decontamination: Wipe the exterior of the sealed waste containers with an appropriate deactivating agent to remove any surface contamination.
-
Storage: Transport the sealed and decontaminated containers to a designated, secure hazardous waste storage area. This area should be separate from general waste and have restricted access.
-
Final Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management contractor. The required method of disposal for cytotoxic waste is typically high-temperature incineration.[6][7][8] Never dispose of Ceritinib or related waste in the regular trash or down the drain.[7]
Spill Management
In the event of a spill, immediately alert personnel in the area and follow the established spill protocol for cytotoxic agents:
-
Secure the area to prevent further contamination.
-
Don appropriate PPE, including respiratory protection.
-
Use a designated cytotoxic spill kit to contain and absorb the spill.
-
Clean the area from the outer edge of the spill inward.
-
Place all cleanup materials (absorbent pads, contaminated PPE, etc.) into a cytotoxic waste container.[5]
-
Document the spill according to institutional procedures.[5]
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. sharpsmart.co.uk [sharpsmart.co.uk]
- 2. echemi.com [echemi.com]
- 3. Ceritinib(LDK378)|1032900-25-6|MSDS [dcchemicals.com]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 6. danielshealth.ca [danielshealth.ca]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
Essential Safety and Logistics for Handling Ceritinib Dihydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like Ceritinib dihydrochloride is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound is classified with specific health and environmental hazards. Adherence to recommended personal protective equipment (PPE) is critical to minimize exposure risks.
Table 1: Hazard Classification for this compound
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Reproductive Toxicity | H360 | May damage fertility or the unborn child.[1][2] |
| Specific Target Organ Toxicity | H372 | Causes damage to organs through prolonged or repeated exposure.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life.[1][3] |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1][3] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from dust and potential splashes. |
| Hand Protection | Protective gloves (e.g., nitrile, double-gloving recommended). | Prevents skin contact with the compound. |
| Body Protection | Impervious clothing, such as a lab coat or gown. | Provides a barrier against contamination of personal clothing. |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher). | Necessary to prevent inhalation of dust or aerosols, especially during spill cleanup or when handling powders. |
Standard Operating Procedures for Handling and Storage
Handling:
-
Engineered Controls: All handling of this compound powder should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood or a biological safety cabinet (BSC), to minimize inhalation exposure.
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the compound is used.[3]
-
Aerosol and Dust Avoidance: Avoid the formation of dust and aerosols during handling.[3]
Storage:
-
Container: Keep the container tightly sealed.
-
Environment: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[3]
-
Temperature: Recommended storage at -20°C for the powder form.[3]
Spill Management Protocol
Immediate and effective management of a this compound spill is crucial to mitigate contamination and health risks.
Spill Kit Contents: A dedicated cytotoxic spill kit should be readily accessible and include:
-
Written spill cleanup procedure.
-
Warning signs to isolate the area.
-
Full PPE: two pairs of chemotherapy-rated gloves, a respirator (N95 or equivalent), safety goggles, and an impermeable gown.
-
Absorbent materials (e.g., pads or granules).
-
Scoop and scraper for collecting debris.
-
Designated cytotoxic waste bags and a puncture-resistant sharps container.
-
Cleaning solution (e.g., detergent solution).
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Alert others in the vicinity and evacuate the immediate area. Restrict access and post warning signs.
-
Don PPE: Before beginning cleanup, put on all required personal protective equipment from the spill kit.
-
Contain the Spill:
-
Collect the Waste: Use a scoop and scraper to carefully collect all absorbent materials and any broken glass.[5] Place all contaminated materials into a designated cytotoxic waste bag. For sharps, use a puncture-resistant container.
-
Decontaminate the Area: Clean the spill area thoroughly with a detergent solution, working from the least contaminated to the most contaminated area.[4] Following the initial cleaning, rinse the area with clean water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as cytotoxic waste in accordance with institutional and local regulations. Double-bag all waste in labeled plastic bags.[4]
-
Post-Cleanup: Wash hands thoroughly with soap and water after removing PPE. Report the incident as required by your institution.
Caption: Workflow for a this compound spill response.
Disposal Plan
All waste contaminated with this compound, including unused product, contaminated lab supplies, and PPE, must be handled as hazardous or cytotoxic waste.
-
Segregation: Do not mix cytotoxic waste with other chemical or biological waste streams.
-
Containers: Use clearly labeled, leak-proof containers designated for cytotoxic waste.
-
Disposal Route: Dispose of contents and containers at an approved waste disposal plant.[3] Follow all institutional, local, and national regulations for hazardous waste disposal. It is crucial not to dispose of this material down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
